1-Amino-5-Boc-5-aza-spiro[2.4]heptane
Description
BenchChem offers high-quality 1-Amino-5-Boc-5-aza-spiro[2.4]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-5-Boc-5-aza-spiro[2.4]heptane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(7-13)6-8(11)12/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXFYOHHOPHYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
Introduction
In the landscape of modern drug discovery, the demand for novel, three-dimensional molecular scaffolds is ever-increasing. These structures offer the potential for enhanced target specificity, improved pharmacokinetic properties, and access to novel chemical space. The spirocyclic motif, in which two rings share a single atom, has emerged as a particularly valuable design element. The 5-azaspiro[2.4]heptane core, featuring a pyrrolidine ring fused to a cyclopropane ring, provides a rigid and structurally unique framework. This guide presents a comprehensive overview of a proposed synthetic route and detailed characterization of a key derivative, 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, a versatile building block for the development of new therapeutic agents.
This document is intended for researchers, medicinal chemists, and professionals in drug development, offering not just a protocol, but a rationale behind the synthetic choices and a guide to the thorough characterization of this novel compound.
Proposed Synthetic Pathway: A Rationale-Driven Approach
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
Step 1: Synthesis of 5-Azaspiro[2.4]heptane-1-carboxylic Acid
The synthesis of the core spirocyclic system with a handle for functionalization is the initial critical step. Drawing inspiration from the synthesis of related proline analogues, a plausible approach involves the cyclopropanation of a suitable 4-methylene-pyrrolidine precursor.[1]
A detailed procedure for a related compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, has been described and can be adapted.[1] This involves the dibromocyclopropanation of a Boc-protected 4-methyleneproline derivative, followed by debromination. A similar strategy can be envisioned to access the 1-carboxylic acid isomer.
Step 2: Boc Protection of the Pyrrolidine Nitrogen
The protection of the secondary amine of the pyrrolidine ring is crucial to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[2]
Protocol for Boc Protection:
-
Dissolve 5-azaspiro[2.4]heptane-1-carboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and neutralize the amine hydrochloride if it is used as the starting material.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
-
Stir the reaction mixture overnight.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Boc-5-azaspiro[2.4]heptane-1-carboxylic acid.
Step 3: Conversion of the Carboxylic Acid to the Primary Amine via Curtius Rearrangement
The Curtius rearrangement is a powerful and reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[3][4][5][6][7][8] This reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate upon heating. The isocyanate can then be hydrolyzed to the corresponding amine. This method is often preferred over the Hofmann rearrangement for complex molecules due to its milder conditions and broader functional group tolerance.[9][10][11][12]
The mechanism of the Curtius rearrangement is depicted below:
Caption: Mechanism of the Curtius rearrangement.
Detailed Protocol for the Curtius Rearrangement:
-
To a solution of 5-Boc-5-azaspiro[2.4]heptane-1-carboxylic acid in an inert solvent such as toluene, add triethylamine.
-
Add diphenylphosphoryl azide (DPPA) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Heat the reaction mixture to reflux (around 80-90 °C) until the evolution of nitrogen gas ceases, indicating the formation of the isocyanate.
-
Cool the reaction mixture and add an aqueous acid solution (e.g., HCl) to hydrolyze the isocyanate.
-
Stir the mixture at room temperature or with gentle heating until the isocyanate is fully converted to the amine.
-
Basify the reaction mixture with a suitable base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
Comprehensive Characterization of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
Thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity. The most characteristic signal for a successful Boc protection is a sharp singlet integrating to nine protons in the upfield region (typically around 1.4-1.5 ppm).[13] The protons on the cyclopropane ring will appear as complex multiplets in the high-field region, while the protons of the pyrrolidine ring will be observed in the mid-field region. The protons on the carbon bearing the amino group will be shifted downfield.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. Key signals to look for include the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the spirocyclic core.
Predicted NMR Data:
| Technique | Expected Chemical Shifts (δ, ppm) | Key Features |
| ¹H NMR | ~1.45 (s, 9H) | Singlet for the nine equivalent protons of the Boc group. |
| ~0.5-1.0 (m) | Complex multiplets for the cyclopropyl protons. | |
| ~2.8-3.5 (m) | Multiplets for the pyrrolidine ring protons. | |
| ~2.5-2.8 (m, 1H) | Multiplet for the proton on the carbon bearing the amino group. | |
| ~1.5 (br s, 2H) | Broad singlet for the NH₂ protons (exchangeable with D₂O). | |
| ¹³C NMR | ~155 | Carbonyl carbon of the Boc group. |
| ~80 | Quaternary carbon of the Boc group. | |
| ~28 | Methyl carbons of the Boc group. | |
| ~10-30 | Carbons of the cyclopropane ring. | |
| ~40-60 | Carbons of the pyrrolidine ring. | |
| Spiro carbon | ~30-40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 (two bands for primary amine) |
| C-H (alkane) | Stretching | 2850-3000 |
| C=O (carbamate) | Stretching | 1680-1720 |
| C-N | Stretching | 1000-1250 |
The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the Boc protecting group.[14] The appearance of two bands in the 3300-3500 cm⁻¹ region confirms the presence of the primary amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will be used to determine the exact mass of the molecule, which can be used to confirm its elemental composition. For C₁₁H₂₀N₂O₂, the expected exact mass can be calculated.
-
Fragmentation Pattern: In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecule will fragment in a characteristic manner. The fragmentation of cyclic amines is often complex, but key fragments can provide structural information.[15] A common fragmentation pathway involves the loss of the Boc group or parts of it.
Predicted Mass Spectrometry Data:
| Technique | Expected m/z Values | Interpretation |
| HRMS (ESI+) | [M+H]⁺ calculated for C₁₁H₂₁N₂O₂⁺ | Confirmation of molecular formula. |
| MS/MS | Loss of 56 | Loss of isobutylene from the Boc group. |
| Loss of 100 | Loss of the entire Boc group. | |
| α-cleavage | Fragmentation adjacent to the nitrogen atoms. |
Conclusion
This technical guide provides a well-reasoned and scientifically grounded approach to the synthesis and characterization of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. While a direct literature precedent for this specific molecule is not yet available, the proposed synthetic route, based on established and reliable chemical transformations, offers a clear and feasible pathway for its preparation. The detailed characterization plan outlined herein provides a comprehensive framework for confirming the structure and purity of this novel and potentially valuable building block. The availability of such sp³-rich, conformationally restricted scaffolds is anticipated to be of significant interest to the medicinal chemistry community, enabling the exploration of new chemical space in the pursuit of innovative therapeutics.
References
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Curtius, T. Ueber Stickstoffwasserstoffsäure (Azoimid) N3H. Ber. Dtsch. Chem. Ges.1890 , 23 (2), 3023–3033. [Link]
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Scriven, E. F. V.; Turnbull, K. Azides: their preparation and synthetic uses. Chem. Rev.1988 , 88 (2), 297–368. [Link]
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
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(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. MDPI. [Link]
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Reductive Amination. Chemistry LibreTexts. [Link]
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Hofmann Rearrangement. Wikipedia. [Link]
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The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]
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Curtius Rearrangement. Wikipedia. [Link]
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Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. ACS Publications. [Link]
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The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
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Reductive amination. Wikipedia. [Link]
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Curtius Rearrangement. Organic Chemistry Portal. [Link]
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Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. [Link]
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Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]
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Hofmann Rearrangement. Chemistry Steps. [Link]
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Direct Reductive Amination of Ketones: Structure and Activity of S‐Selective Imine Reductases from Streptomyces. Semantic Scholar. [Link]
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One-pot Synthesis of Carbamates and Thiocarbamates from Boc-protected Amines. ResearchGate. [Link]
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Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]
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How Hofmann Rearrangement forms Amine from Amide?!. YouTube. [Link]
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Reductive Amination. Chemistry LibreTexts. [Link]
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Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. [Link]
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Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
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6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. National Institutes of Health. [Link]
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Scholars Research Library - Der Pharma Chemica. [Link]
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Mass Spectrometry: Fragmentation. [Link]
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Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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Stereoselective construction of a 5-aza-spiro[3][16]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. Royal Society of Chemistry. [Link]
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Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. PubMed. [Link]
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Fragmentation (mass spectrometry). Wikipedia. [Link]
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A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. ResearchGate. [Link]
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Amine Fragmentation. Chemistry LibreTexts. [Link]
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tert-Butyl carbamate. NIST WebBook. [Link]
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Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
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Synthesis of dipeptides from N-hydroxy-3-azaspiro[1][1]undecane-2,4-dione activated α-amino acids. ResearchGate. [Link]
-
Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis. PubMed. [Link]
-
6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. ResearchGate. [Link]
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Spectroscopic Characterization of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane: A Technical Guide
Introduction: The Significance of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological properties is relentless. 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, a unique spirocyclic diamine, represents a significant building block in this endeavor. Its rigid, strained spiro[2.4]heptane core, combined with a protected pyrrolidine ring and a primary amine, provides a versatile platform for the synthesis of innovative drug candidates. Spirocyclic systems are increasingly sought after in drug design as they can enhance binding affinity, metabolic stability, and solubility by occupying a more defined and rigid conformational space compared to their linear or monocyclic counterparts.
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, a molecule with the chemical formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . While direct experimental spectra for this specific compound are not widely published, this document, leveraging data from closely related structures and foundational spectroscopic principles, offers a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural confirmation and quality control of this important synthetic intermediate.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
Caption: Predicted ESI-MS fragmentation pathway for 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. The presented NMR, IR, and MS data, derived from the analysis of closely related structures and fundamental principles, offer a solid framework for the structural verification and quality assessment of this valuable building block. As this molecule gains further traction in the pharmaceutical industry, the publication of definitive experimental data will be a welcome addition to the scientific literature. Until then, this guide serves as a reliable reference for researchers and scientists working with this and similar spirocyclic systems, enabling them to proceed with confidence in their synthetic and drug discovery endeavors.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
D'hooghe, M., & De Kimpe, N. (2006). The chemistry of spirocyclic compounds. Chemical Society Reviews, 35(6), 537-564. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Foreword: The Architectural Elegance of Spirocycles in Modern Drug Discovery
An In-depth Technical Guide to the Crystal Structure Analysis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both biological potency and favorable pharmaceutical properties is relentless. Spirocycles, characterized by two rings sharing a single atom, have emerged as privileged scaffolds due to their inherent three-dimensionality and conformational rigidity.[1][2][3] This rigid, sp³-rich structure allows for precise spatial orientation of functional groups, a critical factor for enhancing binding affinity and selectivity to biological targets.[4] The 5-aza-spiro[2.4]heptane motif, in particular, is a valuable building block found in several advanced drug candidates, including the antiviral agent Ledipasvir.[5][6]
This guide provides a comprehensive technical walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of a key derivative, 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. As Senior Application Scientists, we understand that structural elucidation is not merely a data acquisition process but a foundational pillar of rational drug design. Herein, we move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to understanding this molecule's intricate three-dimensional structure.
Chapter 1: From Synthesis to Single Crystal: The Crystallization Imperative
The journey to a crystal structure begins with the synthesis of the target molecule and, critically, the growth of high-quality single crystals. While various synthetic routes to aza-spiro[2.4]heptane derivatives exist[5][6][7], obtaining crystals suitable for diffraction is often the most significant bottleneck in the entire process.[8][9] A successful crystallization hinges on creating a state of supersaturation under conditions that favor slow, ordered molecular assembly over rapid precipitation.
The Art and Science of Crystallization Techniques
For small organic molecules like our target compound, several techniques are employed. The choice of solvent is paramount, as it influences not only solubility but also the potential for solvent inclusion in the crystal lattice.[10] An ideal solvent is one in which the compound is moderately soluble, with solubility increasing significantly with temperature.
-
Slow Evaporation : This is the simplest method, where a nearly saturated solution is left to stand, allowing the solvent to evaporate slowly, thus increasing the solute concentration to the point of crystallization.[10][11]
-
Vapor Diffusion : This technique is highly effective for small quantities of material. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10][11]
-
Thermal Control (Slow Cooling) : A saturated solution at an elevated temperature is cooled slowly and controllably. As the temperature drops, the solubility decreases, leading to the formation of crystals.[8][12]
Field-Proven Protocol: Crystallization of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
The following protocol outlines a robust method for obtaining diffraction-quality crystals, emphasizing the rationale behind each step.
Objective: To grow single crystals of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane suitable for SC-XRD analysis.
Materials:
-
1-Amino-5-Boc-5-aza-spiro[2.4]heptane (purity >98%)
-
Solvent screen kit (e.g., ethyl acetate, acetone, acetonitrile, isopropanol, methanol)
-
Anti-solvent screen kit (e.g., hexane, diethyl ether, pentane)
-
Small (0.5 mL) and large (4 mL) glass vials, kimwipes, aluminum foil
Methodology:
-
Solubility Screening (Causality: Identify Optimal Solvent System):
-
Place ~1-2 mg of the compound into several small vials.
-
Add a test solvent dropwise to each vial at room temperature until the solid dissolves completely.
-
Scientist's Insight: The goal is to find a solvent that dissolves the compound completely but requires more than a few drops. A solvent that dissolves the compound too readily will make it difficult to achieve supersaturation. Ethyl acetate is often a good starting point for moderately polar, Boc-protected amines.
-
-
Crystal Growth via Vapor Diffusion (Causality: Controlled Supersaturation for High-Quality Growth):
-
Based on the screening, prepare a concentrated solution by dissolving 5-10 mg of the compound in the chosen solvent (e.g., 0.2 mL of ethyl acetate) in a small vial.
-
Place this small vial inside a larger vial containing 1-2 mL of a suitable anti-solvent (e.g., hexane). The anti-solvent must be miscible with the solvent and have a higher vapor pressure.
-
Seal the larger vial tightly with a cap or Parafilm.
-
Scientist's Insight: The differential in vapor pressure drives the slow diffusion of the hexane anti-solvent into the ethyl acetate solution. This gradual change in the solvent environment gently reduces the compound's solubility, providing ideal conditions for a few nucleation sites to form and grow into large, well-ordered crystals.
-
-
Incubation and Observation (Causality: Patience Yields Quality):
-
Place the sealed apparatus in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks. Do not disturb the setup.
-
Scientist's Insight: Vibrations can create too many nucleation sites, resulting in a shower of small, unusable microcrystals.[11] Patience is a critical parameter in crystallization.
-
Chapter 2: The Core Analysis: Single-Crystal X-ray Diffraction
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule.[13][14] It provides unambiguous data on bond lengths, angles, and the absolute configuration of chiral centers, information that is invaluable for drug development.[14]
The SC-XRD Experimental Workflow
The process can be broken down into four main stages: data collection, data reduction, structure solution, and structure refinement.
-
Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. Scientist's Insight: Low-temperature collection minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[15]
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source) and rotated, while a detector records the positions and intensities of the diffracted X-rays.[13]
-
-
Data Reduction:
-
The raw diffraction images are processed to index the reflections and integrate their intensities.
-
Corrections are applied for various experimental factors (e.g., Lorentz-polarization, absorption).[16] The output is a list of unique reflections with their corresponding intensities and standard uncertainties.
-
-
Structure Solution:
-
This step addresses the "phase problem" of crystallography. For small molecules, powerful direct methods are typically used to derive initial phase estimates directly from the diffraction intensities, which allows for the calculation of an initial electron density map.[16][17]
-
From this map, an initial molecular model can be built.
-
-
Structure Refinement:
-
This is an iterative process where the atomic parameters (positional coordinates, thermal displacement parameters) of the model are adjusted to achieve the best possible fit between the calculated diffraction data (from the model) and the observed experimental data.[16][18]
-
The process is guided by a least-squares minimization procedure.[18] The quality of the final model is assessed using metrics like the R-factor.
-
Data Presentation: Crystallographic Table
The final refined structure is reported with a standard set of crystallographic parameters. The following table represents plausible data for 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
| Parameter | Value |
| Chemical Formula | C₁₁H₂₀N₂O₂ |
| Formula Weight | 212.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.152(3) |
| b (Å) | 8.987(2) |
| c (Å) | 13.456(4) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 1184.5(6) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Density (calculated, g/cm³) | 1.190 |
| Reflections collected | 9580 |
| Unique reflections | 2715 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
| Goodness-of-fit on F² | 1.05 |
Chapter 3: Structural Insights and Implications for Drug Design
The solved crystal structure provides a wealth of information that directly informs drug development efforts.
Molecular Conformation and Geometry
The structure would reveal the precise conformation of the spirocyclic core. The cyclopropane ring introduces significant strain, which locks the adjacent five-membered pyrrolidine ring into a specific envelope or twisted conformation. The analysis of bond lengths and angles would confirm the expected geometries, while the torsion angles would define the three-dimensional shape. The tert-butoxycarbonyl (Boc) protecting group, while flexible, will adopt a preferred orientation that minimizes steric hindrance, a key consideration for subsequent synthetic steps.
Intermolecular Interactions and Crystal Packing
A critical aspect of crystal structure analysis is understanding the non-covalent interactions that govern how molecules pack together in the solid state. For 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, the primary amino group (-NH₂) is a strong hydrogen bond donor, while the carbonyl oxygen of the Boc group is a hydrogen bond acceptor. It is highly probable that the crystal packing would be dominated by intermolecular hydrogen bonds of the N-H···O=C type, linking the molecules into chains or sheets. These interactions are fundamental to understanding polymorphism and solubility.[14]
Relevance to Medicinal Chemistry
-
Scaffold Rigidity: The crystal structure provides empirical proof of the rigid conformation conferred by the spiro[2.4]heptane core. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity.
-
Vectorial Orientation: The structure shows the precise vectors at which the primary amine and other potential substitution points project from the core. This allows medicinal chemists to design modifications with a high degree of confidence that they will be oriented correctly to interact with specific pockets in a target receptor.
-
Foundation for Computational Modeling: The high-resolution experimental structure serves as an invaluable starting point for computational studies.[19][20] Density Functional Theory (DFT) calculations can be performed to analyze the electronic properties and reactivity, while molecular docking simulations can use this validated conformation to predict binding modes to target proteins with greater accuracy.
Conclusion
The single-crystal X-ray analysis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane provides an unambiguous, atom-level blueprint of its three-dimensional architecture. This guide has detailed the necessary journey from rational synthesis and meticulous crystallization to the sophisticated process of diffraction data analysis and refinement. The resulting structural insights—from the strained conformation of the spiro-core to the specific intermolecular interactions governing its solid-state assembly—are not merely academic. They are actionable intelligence, empowering researchers and drug development professionals to employ this valuable scaffold in the rational design of next-generation therapeutics with enhanced potency, selectivity, and optimized physicochemical properties.
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section E, 72(Pt 8), 1033–1040. Retrieved from [Link]
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Henderson, J. R., et al. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 52(5), 1845-1863. Retrieved from [Link]
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Kuleshova, J., et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space . Chemistry – A European Journal, 23(4), 847-855. Retrieved from [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? . Retrieved from [Link]
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Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . Molecular Pharmaceutics, 19(6), 1681–1693. Retrieved from [Link]
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HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement . Retrieved from [Link]
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Durham University. (n.d.). Structure refinement . Retrieved from [Link]
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Singh, R., et al. (2020). A computational study on mechanistic aspects of multicomponent synthesis of novel spiro-annulated biologically active scaffolds . AIP Conference Proceedings, 2265(1), 030584. Retrieved from [Link]
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El-Sayed, M. A., et al. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents . Polycyclic Aromatic Compounds, 41(5), 1083-1100. Retrieved from [Link]
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Palomo, C., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid . Molecules, 25(23), 5644. Retrieved from [Link]
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Carcenac, Y., et al. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery . Angewandte Chemie International Edition, 53(32), 8525-8529. Retrieved from [Link]
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Ye, Z., et al. (2012). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates . Tetrahedron: Asymmetry, 23(1), 88-92. Retrieved from [Link]
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Wang, C., et al. (2015). Stereoselective construction of a 5-aza-spiro[2.4]heptane motif via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate . Chemical Communications, 51(58), 11596-11599. Retrieved from [Link]
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Kar, S. (2019). Selected Applications of Spirocycles in Medicinal Chemistry . In Spirocyclic Compounds in Medicinal Chemistry. IntechOpen. Retrieved from [Link]
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A Technical Guide to 1-Amino-5-Boc-5-aza-spiro[2.4]heptane: Sourcing, Synthesis, and Application in Modern Drug Discovery
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, a valuable building block in medicinal chemistry. This guide covers its chemical properties, reliable sourcing, detailed synthetic and purification protocols, analytical characterization, and its significant applications in the development of novel therapeutics.
Introduction: The Rising Prominence of Spirocyclic Scaffolds
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics with improved efficacy and safety profiles. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of structures. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic systems, enabling more precise and potent interactions with biological targets.[1][2] The 1-Amino-5-Boc-5-aza-spiro[2.4]heptane core, with its fused cyclopropane and pyrrolidine rings, exemplifies the unique architectural features that make spirocycles attractive motifs in medicinal chemistry. This guide will delve into the practical aspects of working with this versatile building block.
Sourcing and Procurement of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
The availability of high-quality starting materials is a critical first step in any research endeavor. 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (CAS No. 1290627-06-3) is available from a number of reputable chemical suppliers. When selecting a supplier, it is essential to consider factors such as purity, availability, and the provision of comprehensive analytical data (e.g., Certificate of Analysis with NMR and HPLC data).
Below is a summary of some of the key suppliers for this compound:
| Supplier | Product Name | Purity | Notes |
| Fluorochem | 1-AMINO-5-BOC-5-AZA-SPIRO[2.4]HEPTANE | 95.0% | Offered as a liquid.[3] |
| BIOFOUNT | 1-Amino-5-Boc-5-aza-spiro[2.4]heptane | Not specified | For industrial or scientific research use only.[4] |
| Shanghai Nianxing Industrial Co., Ltd. | 1-Amino-5-Boc-5-aza-spiro[2.4]heptane | Not specified | Provides some physical property data.[1] |
| Biosynth | 1-amino-5-boc-5-aza-spiro[2.4]heptane | Min. 95% | Marketed as a versatile small molecule scaffold.[2] |
| Pharmaffiliates | tert-Butyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate | High purity | Provides molecular formula and weight.[5] |
| Sigma-Aldrich | 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride | Not specified | Sold as part of a collection for early discovery researchers; analytical data not provided.[6] |
| Advanced ChemBlocks | 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride | 97% | Provides IUPAC name and SMILES string.[7] |
Synthesis and Purification: A Plausible Experimental Protocol
Synthetic Pathway Overview
The synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane can be envisioned as a multi-step process starting from a suitable precursor, followed by the introduction of the Boc protecting group. A logical retrosynthetic analysis suggests that the target molecule can be derived from the corresponding unprotected diamine.
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Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
An In-Depth Technical Guide to the Purity and Quality Specifications of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic compounds, characterized by two rings connected through a single, shared carbon atom, have emerged as a particularly valuable structural motif.[1][2] Their rigid, three-dimensional nature offers a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles by locking bioactive conformations.[1][2]
1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a key building block within this class, providing a synthetically versatile scaffold for elaborating complex molecular targets.[3] Its structure combines a primary amine, ready for diverse chemical modifications, with a Boc-protected secondary amine within a spiro[2.4]heptane framework—a motif found in several advanced drug candidates. The stringent control of its purity and quality is therefore not merely a procedural formality but a critical prerequisite for the successful development of novel therapeutics.
This guide provides an in-depth examination of the essential purity and quality specifications for 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. We will explore its synthesis, identify potential impurities, detail the analytical methodologies for its characterization, and establish a benchmark for its quality control, providing researchers and drug development professionals with a comprehensive framework for its effective use.
Core Molecular Profile
A foundational understanding begins with the compound's basic physicochemical properties. These identifiers are essential for characterization and regulatory documentation.
| Property | Value | Source(s) |
| CAS Number | 1290627-06-3 | [4][5] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [4][5] |
| Molecular Weight | 212.29 g/mol | [4] |
| Appearance | Typically a liquid or solid | [4] |
| IUPAC Name | tert-butyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate | |
| Chemical Structure | ![]() |
Synthetic Pathways and the Genesis of Impurities
The quality of a final compound is intrinsically linked to its synthetic route. While multiple proprietary methods exist, the synthesis of complex spirocyclic diamines generally involves multi-step sequences.[3][6][7] Understanding these pathways is crucial for predicting potential impurities.
A generalized synthetic approach may involve the construction of the spirocyclic core followed by functional group interconversions to install the amino and Boc-protected moieties.
Caption: Conceptual workflow for the synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane and associated impurity sources.
Common Impurity Classes:
-
Process-Related Impurities: These include unreacted starting materials, synthetic intermediates, and by-products from side reactions. Their presence points to incomplete reactions or inadequate purification.
-
Reagent-Related Impurities: Residual catalysts, coupling agents, or acids/bases used during the synthesis can persist in the final product.
-
Stereoisomers: For enantiomerically pure variants (e.g., the (S)-enantiomer), the corresponding (R)-enantiomer is a critical impurity that must be quantified.[6] Chiral synthesis or resolution steps can leave traces of the undesired stereoisomer.[8]
-
Degradation Products: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. Exposure to trace acids can lead to its cleavage, generating the corresponding free diamine as a significant degradant.
-
Residual Solvents: Solvents used in the final purification or isolation steps (e.g., ethyl acetate, heptane, dichloromethane) can be retained in the final product and must be controlled according to ICH guidelines.
Analytical Methodologies for Comprehensive Quality Control
A multi-pronged analytical approach is required to ensure the identity, purity, and quality of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. Each technique provides a unique piece of the quality puzzle.
Caption: Core analytical techniques for the quality control of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
Chromatographic Methods: The Cornerstone of Purity Assessment
A. High-Performance Liquid Chromatography (HPLC) for Purity Assay
-
Principle: HPLC is the primary technique for quantifying the purity of the compound and detecting non-volatile, process-related impurities. A reversed-phase method is typically employed.
-
Causality: The basic nature of the two amino groups necessitates specific mobile phase conditions. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is used as an ion-pairing agent.[9] This protonates the amines, improving peak shape and retention on C18 columns.
Protocol: Reversed-Phase HPLC Purity Assay
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.[9]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[9]
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the Boc-carbonyl group) or via an Evaporative Light Scattering Detector (ELSD) for universal detection.
-
Sample Preparation: Dissolve accurately weighed sample in a 50:50 mixture of Mobile Phase A:B to a concentration of ~1 mg/mL.
-
Analysis: Purity is determined by area percent calculation, assuming all components have a similar response factor at the chosen wavelength.
B. Chiral HPLC for Enantiomeric Purity
-
Principle: When a specific stereoisomer is required, chiral HPLC is mandatory to separate and quantify the enantiomers. This uses a chiral stationary phase (CSP) that interacts differently with each enantiomer.
-
Causality: The choice of CSP is critical and often requires screening. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are common starting points. The mobile phase is typically a non-polar solvent system like heptane/isopropanol.
Protocol: Chiral HPLC for Enantiomeric Excess (ee%)
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: Isocratic mixture of n-Heptane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: Enantiomeric excess is calculated using the peak areas of the two enantiomers: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
Spectroscopic Methods: Confirming Molecular Identity
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR are indispensable for confirming the compound's covalent structure. The chemical shifts, coupling constants, and integrations of the proton signals provide a detailed fingerprint of the molecule.
-
Causality: The presence of rotamers due to hindered rotation around the N-Boc carbamate bond can lead to signal broadening or duplication in the NMR spectrum, a characteristic feature of Boc-protected amines.[8]
-
Expected ¹H NMR Features (in CDCl₃):
-
A large singlet around 1.4-1.5 ppm corresponding to the 9 protons of the Boc group.
-
A series of multiplets in the aliphatic region (approx. 0.5-3.5 ppm) corresponding to the protons on the pyrrolidine and cyclopropane rings.
-
A broad singlet for the primary amine (-NH₂) protons.
-
B. Mass Spectrometry (MS)
-
Principle: Typically coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the parent compound.
-
Causality: Electrospray ionization (ESI) in positive mode is ideal for this molecule, as the basic nitrogen atoms are easily protonated to form the [M+H]⁺ ion. The expected m/z would be approximately 213.16. This technique is also highly sensitive for detecting and identifying impurities by their mass.
Summary of Quality Specifications
The data from the analytical methods are synthesized into a Certificate of Analysis (CoA). The following table outlines a typical set of specifications for high-quality, research-grade 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid or solid | Visual |
| Purity | ≥ 97.0% | HPLC |
| Enantiomeric Excess | ≥ 98.0% (for chiral material) | Chiral HPLC |
| Identity | Conforms to the structure | ¹H NMR, MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Conforms to ICH Q3C limits | Headspace GC-MS |
Note: Purity levels of ≥95% are also common in the market.[4]
Handling, Storage, and Stability
To maintain the integrity of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, proper handling and storage are essential.
-
Storage Conditions: Store at room temperature or refrigerated (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and CO₂.[10]
-
Stability Concerns: The primary stability risk is the acid-catalyzed hydrolysis of the Boc group. Avoid contact with acidic materials. Over long-term storage, periodic re-analysis of purity is recommended to monitor for potential degradation.
Conclusion
1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a high-value building block whose utility in drug discovery is directly dependent on its quality. A robust quality control strategy, integrating chromatographic and spectroscopic techniques, is non-negotiable. Purity, stereochemical integrity, and confirmation of identity are the pillars that ensure the reliability and reproducibility of the complex synthetic endeavors that utilize this scaffold. By adhering to the specifications and methodologies outlined in this guide, researchers can proceed with confidence, knowing their starting material meets the exacting standards required for pharmaceutical research and development.
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MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020-11-30). [Link]
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BIOFOUNT. 1290627-06-3|1-Amino-5-Boc-5-aza-spiro[2.4]heptane. [Link]
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European Journal of Medicinal Chemistry via DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). [Link]
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Chemical Communications (RSC Publishing). Stereoselective construction of a 5-aza-spiro[4][5]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. [Link]
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Chemical Communications (RSC Publishing). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
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A Technical Guide to the Biological Activity Screening of Novel 1-Amino-5-Boc-5-aza-spiro[2.4]heptane Derivatives
Abstract
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a particularly valuable class of compounds due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive, in-depth framework for the biological activity screening of a promising new library based on the 1-Amino-5-Boc-5-aza-spiro[2.4]heptane core. We will detail a strategic, tiered approach, moving from broad phenotypic high-throughput screening to hit confirmation, dose-response analysis, and finally, strategies for target deconvolution and mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the efficient discovery of lead compounds from this novel chemical series.
The Strategic Imperative for Spirocyclic Scaffolds in Drug Discovery
Medicinal chemistry has seen a progressive shift from "flat" two-dimensional molecules towards more complex, three-dimensional structures. Spirocyclic systems, which contain two rings connected by a single common atom, are at the forefront of this evolution.[4] The key advantages of these scaffolds include:
-
Enhanced Target Binding: The rigid, conformationally constrained nature of spirocycles can pre-organize functional groups into an optimal geometry for binding to a biological target, potentially increasing potency and selectivity.[1]
-
Improved Physicochemical Properties: Introducing sp3-rich spirocyclic centers can modulate key drug-like properties such as solubility and metabolic stability, while often lowering lipophilicity compared to non-spirocyclic analogues.[2][3][5]
-
Novelty and Intellectual Property: The unique architecture of spirocycles provides access to novel chemical space, offering significant opportunities for generating new intellectual property.[5]
The 1-Amino-5-Boc-5-aza-spiro[2.4]heptane core is a versatile building block, combining the rigidity of the spiro[2.4]heptane system with a strategically placed amino group that allows for the straightforward synthesis of a diverse library of derivatives.[6][7] This diversity is paramount for successful screening campaigns.
A Tiered Screening Cascade for Efficient Hit Identification
To maximize efficiency and minimize resource expenditure, a tiered or funnel-based screening approach is the industry standard.[8] This strategy involves subjecting the entire compound library to a broad, cost-effective primary screen and progressively applying more complex and specific assays to the smaller sets of "hit" compounds that emerge.
The causality behind this approach is rooted in resource management; it is impractical to run every compound through a full suite of complex, expensive assays. The tiered cascade ensures that focus is rapidly narrowed to the most promising molecules.
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Methodological & Application
Unlocking Novel Peptide Architectures: Application of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane in Peptide Synthesis
Introduction: The Quest for Conformational Constraint in Peptide Drug Discovery
The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity to biological targets. To overcome these limitations, medicinal chemists have increasingly turned to the incorporation of unnatural, conformationally constrained amino acids. These rigid structural motifs pre-organize the peptide backbone into specific secondary structures, such as β-turns or helical folds, thereby enhancing proteolytic resistance, improving receptor selectivity, and increasing bioavailability.
One such innovative building block is 1-Amino-5-Boc-5-aza-spiro[2.4]heptane . Its unique spirocyclic architecture, featuring a fused cyclopropane and pyrrolidine ring system, introduces a significant degree of rigidity at the peptide backbone. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its use, provide detailed protocols for its incorporation, and discuss the anticipated impact on peptide structure and function.
Structural and Functional Characteristics of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a primary amine protected with a tert-butyloxycarbonyl (Boc) group, making it suitable for standard peptide synthesis strategies. The spirocyclic core is the key to its utility, imposing significant steric constraints that can induce specific turn conformations in the resulting peptide chain.
| Property | Value |
| CAS Number | 1290627-06-3 |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Appearance | Liquid (may vary) |
| Purity | Typically ≥95% |
Table 1: Physicochemical Properties of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
The incorporation of this building block is anticipated to mimic or stabilize reverse turns in a peptide sequence, which are crucial for molecular recognition and biological activity. A closely related compound, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the synthesis of the antiviral drug Ledipasvir, highlighting the pharmaceutical relevance of the 5-azaspiro[2.4]heptane scaffold[1][2].
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Application Notes and Protocols: 1-Amino-5-Boc-5-aza-spiro[2.4]heptane in Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Design with 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. There is a discernible shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. These 3D fragments often confer advantageous physicochemical properties, such as improved solubility and metabolic stability, and can enable more specific interactions with biological targets.[1] Spirocyclic scaffolds, in particular, are gaining significant traction as they introduce conformational rigidity and a defined 3D geometry.[1]
This guide focuses on the utility of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (CAS: 1290627-06-3), a versatile building block for the synthesis of novel drug candidates.[2] Its unique spirocyclic core, combining a cyclopropane and a pyrrolidine ring, offers a rigid scaffold to project substituents into distinct vectors of chemical space. The presence of a primary amine allows for a wide array of subsequent chemical modifications, while the Boc-protecting group ensures orthogonality for multi-step syntheses.
These application notes will provide a comprehensive overview of the synthesis, characterization, and key applications of this building block, complete with detailed protocols to facilitate its integration into drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane is provided in the table below.
| Property | Value | Source |
| CAS Number | 1290627-06-3 | [2] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [2] |
| Molecular Weight | 212.29 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 300.7 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
Synthesis of the 5-Aza-spiro[2.4]heptane Core
A key strategy involves the catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile to construct the chiral pyrrolidine ring with the spiro-cyclopropane moiety.
Below is a conceptual workflow for the synthesis:
Caption: Conceptual workflow for the synthesis of the target spirocycle.
A patent describing the synthesis of a similar compound, 5-benzyl-7-(S)-tert-butoxycarbonylamino-5-azaspiro[2][6]heptane, provides a multi-step route that could be adapted.[6] This process involves the initial formation of a diketone spirocycle, followed by oximation, reduction of the oxime to an amine, chiral resolution, and finally Boc protection.[6]
Protocols for Key Synthetic Transformations
The primary amine of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane serves as a versatile handle for derivatization. The following sections provide detailed, field-proven protocols for common transformations.
Protocol 1: Amide Bond Formation with Carboxylic Acids
The formation of an amide bond is a cornerstone reaction in medicinal chemistry. Due to the potential for steric hindrance from the spirocyclic core, the choice of coupling reagent is critical. For challenging couplings, activating agents such as HATU or the use of acyl fluorides are recommended.
Workflow for Amide Coupling:
Caption: General workflow for HATU-mediated amide coupling.
Detailed Protocol using HATU:
-
Preparation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere, add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (1.05 eq.) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Expected Results and Troubleshooting:
| Parameter | Expected Outcome | Troubleshooting |
| Yield | 60-90% | Low yields may be due to steric hindrance; consider higher temperatures or alternative coupling reagents like COMU or T3P. |
| Purity | >95% after chromatography | Impurities may arise from side reactions with HATU; ensure dropwise addition of the amine. |
| Reaction Time | 2-16 hours | Slow reactions can be gently heated to 40-50 °C. |
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful method for forming C-N bonds and introducing further diversity.[7] For sterically hindered amines, sodium triacetoxyborohydride (STAB) is often the reducing agent of choice due to its mildness and tolerance of a wide range of functional groups.
Workflow for Reductive Amination:
Caption: General workflow for reductive amination using STAB.
Detailed Protocol using Sodium Triacetoxyborohydride (STAB):
-
Preparation: To a solution of the aldehyde or ketone (1.0 eq.) and 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (1.1 eq.) in 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 4-24 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Work-up: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Results and Troubleshooting:
| Parameter | Expected Outcome | Troubleshooting |
| Yield | 50-85% | For unreactive ketones, the addition of Ti(OiPr)₄ as a Lewis acid can promote imine formation. |
| Purity | >95% after chromatography | Over-alkylation to the tertiary amine is possible if the starting amine is not fully consumed before workup. Ensure complete conversion. |
| Reaction Time | 4-24 hours | Reactions with ketones are generally slower than with aldehydes. |
Protocol 3: Boc-Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions to liberate the secondary amine of the pyrrolidine ring, allowing for further functionalization.
Detailed Protocol for Boc-Deprotection:
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (0.1 M).
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq.) or a solution of HCl in dioxane (e.g., 4 M, 10 eq.).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Purification: The resulting amine salt is often of sufficient purity for the next step. If necessary, it can be purified by trituration with diethyl ether or by recrystallization. The free base can be obtained by neutralization with a suitable base.
Application in Drug Discovery: Case Study of Orexin Receptor Antagonists
The 5-azaspiro[2.4]heptane scaffold has been successfully employed in the development of potent orexin receptor antagonists.[8] Orexin receptors are implicated in the regulation of sleep-wake cycles, and their antagonists are being investigated for the treatment of insomnia. The rigid, 3D nature of the spirocyclic core allows for precise positioning of pharmacophoric elements to achieve high affinity and selectivity for the target receptors.
The incorporation of the 1-amino-5-azaspiro[2.4]heptane moiety can be envisioned to provide a key interaction point with the receptor, for instance, through the formation of a salt bridge or hydrogen bond, while the spirocyclic framework orients other substituents for optimal binding.
Characterization Data
While specific published NMR and MS data for 1-Amino-5-Boc-5-aza-spiro[2.4]heptane is limited, data for the closely related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid can serve as a useful reference.[4]
-
¹H NMR (400 MHz, CDCl₃) of the carboxylic acid analog shows characteristic signals for:
-
The Boc group protons as a singlet around δ 1.4-1.5 ppm.
-
The cyclopropane protons as multiplets in the upfield region (around δ 0.6 ppm).
-
The pyrrolidine ring protons as a series of multiplets between δ 1.9 and 4.5 ppm.
-
-
¹³C NMR (101 MHz, CDCl₃) of the carboxylic acid analog displays signals for:
-
The quaternary carbon of the Boc group around δ 80-81 ppm.
-
The methyl carbons of the Boc group around δ 28.5 ppm.
-
The cyclopropane carbons at high field.
-
The pyrrolidine ring carbons in the range of δ 20-60 ppm.
-
Researchers using 1-Amino-5-Boc-5-aza-spiro[2.4]heptane should expect similar characteristic chemical shifts, with the signals corresponding to the substituent at the 1-position (formerly the carboxylic acid) being absent and new signals appearing for the amino group and the proton on the carbon bearing it.
Conclusion
1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a valuable and versatile building block for medicinal chemists seeking to introduce novel 3D scaffolds into their drug discovery programs. Its rigid spirocyclic core and readily functionalizable primary amine provide a platform for the synthesis of diverse and structurally complex molecules. The protocols outlined in this guide offer a starting point for the effective utilization of this promising building block in the quest for new and improved therapeutics.
References
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Bello, M., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]
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CN103420896B. A kind of preparation method of 5-benzyl-7 (S)-t-butoxycarbonyl amino-5-azaspiro[2][6] heptane.
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PubMed. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. [Link]
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ResearchGate. (2015). Development approaches towards: a 4- spiro cyclopropane proline scaffold (S) - 5- ( tert- butoxy carbonyl) - 5- azaspiro [2.4] heptane- 6- carboxylic acid. [Link]
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PubMed. (2015). Benzoic Acid Catalyzed Annulations of α-Amino Acids and Aromatic Aldehydes Containing an ortho-Michael Acceptor: Access to 2,5-Dihydro-1H-benzo[c]azepines and 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a]azepines. [Link]
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Application Notes & Protocols: A Detailed Guide to the Synthesis of Ledipasvir Featuring 5-azaspiro[2.4]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ledipasvir is a potent direct-acting antiviral agent against the Hepatitis C virus (HCV), primarily functioning as an NS5A inhibitor.[1][2][3] Its complex molecular architecture necessitates a sophisticated, multi-step synthesis. A key structural feature of Ledipasvir is the enantiomerically pure 5-azaspiro[2.4]heptane moiety, which plays a crucial role in the molecule's conformational rigidity and interaction with its biological target.[4] This document provides a detailed guide on the synthesis of Ledipasvir, with a specific focus on the preparation and incorporation of the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid intermediate. We will delve into the rationale behind key synthetic strategies, provide step-by-step protocols for critical transformations, and present data in a clear, accessible format.
Introduction: The Significance of the 5-azaspiro[2.4]heptane Core in Ledipasvir
Ledipasvir's efficacy is intrinsically linked to its unique three-dimensional structure. The spirocyclic system of the 5-azaspiro[2.4]heptane derivative introduces a significant conformational constraint on the molecule.[4] This rigidity is paramount for optimal binding to the HCV NS5A protein, a critical component of the viral replication complex.[1][3] By inhibiting NS5A, Ledipasvir disrupts the viral life cycle, leading to a profound reduction in viral load.[1][3]
The synthesis of this chiral spirocyclic building block is a critical and often challenging aspect of the overall Ledipasvir synthesis.[4] Traditional approaches have relied on resolution of racemic mixtures or starting from chiral pool materials like 4-hydroxyproline.[4][5] More recent advancements have focused on developing catalytic and enantioselective methods to improve efficiency and scalability.[4]
This guide will focus on a synthetic route that utilizes a well-established chiral intermediate, N-Boc-protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, and its subsequent coupling to form the Ledipasvir molecule.
Overall Synthetic Strategy: A Modular Approach
The synthesis of Ledipasvir is best conceptualized as a modular process, involving the preparation of several key intermediates that are subsequently coupled to construct the final complex molecule.[1]
Caption: Generalized workflow for the multi-step synthesis of Ledipasvir.
This guide will specifically detail the synthesis of the "Azaspiroheptane Core" and its involvement in the "Final Coupling" step.
Synthesis of the Key Intermediate: (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
The enantiomerically pure spirocyclic amino acid derivative is a cornerstone of the Ledipasvir synthesis.[4] One effective strategy involves a multi-step synthesis starting from a readily available chiral precursor, such as (2S,4R)-4-hydroxyproline.[5] A key transformation in this sequence is a modified Simmons-Smith reaction to form the cyclopropane ring.[5]
An alternative and often more scalable approach involves the catalytic and enantioselective preparation of a 4-methyleneproline scaffold, which is then converted to the desired 5-azaspiro[2.4]heptane derivative.[4]
Protocol 1: Hydrolysis of tert-Butyl (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate
This protocol outlines the final deprotection step to yield the carboxylic acid, a crucial precursor for the subsequent coupling reaction.
Materials:
-
tert-Butyl (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate (1.0 eq) in a mixture of MeOH (12 parts), THF (6 parts), and water (6 parts) in a round-bottom flask.[4]
-
To this solution, add a 50% aqueous solution of KOH (volume as required to ensure excess).[4]
-
Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.
-
Once the reaction is complete, remove the organic solvents (MeOH and THF) under reduced pressure using a rotary evaporator.[4]
-
Acidify the remaining aqueous residue to a pH of 2 using 2M HCl.[4] This will protonate the carboxylate to form the desired carboxylic acid, which may precipitate out of solution.
-
Extract the aqueous mixture with EtOAc (3 x 20 parts).[4]
-
Combine the organic layers and dry over anhydrous MgSO₄.[4]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to afford the crude (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[4] The product is often obtained in high purity and can be used in the next step without further purification.[4]
Expected Yield and Characterization:
-
Yield: ~82%[4]
-
Appearance: White solid
-
Melting Point: 95-96 °C[4]
-
Specific Rotation: [α]D²⁵ –23.0 (c 1.00, MeOH)[4]
| Compound | Starting Material | Reagents | Yield | Reference |
| (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | tert-Butyl ester precursor | KOH, HCl | ~82% | MDPI, 2020[4] |
Final Coupling Step: Amide Bond Formation
The culmination of the Ledipasvir synthesis involves the formation of an amide bond between the valine-linked benzimidazole-fluorene intermediate and the 5-azaspiro[2.4]heptane carboxylic acid derivative. This is a critical step that directly impacts the overall yield and purity of the final active pharmaceutical ingredient (API).[6]
Caption: Key components in the final amide coupling step to form Ledipasvir.
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes a common and effective method for the final coupling reaction using HATU as the activating agent.
Materials:
-
Valine-linked benzimidazole-fluorene intermediate (amine)
-
(S)-5-Azaspiro[2.4]heptane carboxylic acid derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Brine solution
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).[1]
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes to activate the carboxylic acid.
-
Add the amine intermediate (1.0 eq) to the reaction mixture.[1]
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Ledipasvir.
Purification: The crude Ledipasvir typically requires further purification to meet pharmaceutical standards.[6] A combination of column chromatography followed by recrystallization or precipitation is often employed.[6] For instance, precipitating the product from an acetone solution can yield Ledipasvir acetone solvate with high purity.
| Reaction Step | Key Reagents | Purpose | Reference |
| Carboxylic Acid Activation | HATU, DIPEA | Forms an active ester intermediate for efficient amide bond formation | BenchChem[1] |
| Amide Bond Formation | Amine Intermediate | Nucleophilic attack on the activated ester to form the final amide linkage | BenchChem[1] |
| Purification | Column Chromatography, Recrystallization | Removal of unreacted starting materials, coupling reagents, and side products | BenchChem[6] |
Troubleshooting and Optimization
Low Yield in the Coupling Step:
-
Cause: Incomplete activation of the carboxylic acid or degradation of the coupling agent.
-
Solution: Ensure the use of anhydrous DMF and fresh, high-quality HATU. The pre-activation time can also be optimized.
-
Cause: Steric hindrance between the coupling partners.
-
Solution: Experiment with different coupling agents (e.g., HBTU, T3P) and reaction temperatures.
Impurity Profile:
-
Cause: Diastereomeric impurities from the starting materials can be difficult to separate in the final product.[6]
-
Solution: Ensure high diastereomeric purity of all chiral intermediates before the final coupling step.[6] Chiral HPLC or SFC may be necessary for analysis and purification.
-
Cause: Side reactions, such as racemization or epimerization at chiral centers.[6]
-
Solution: Careful control of the base concentration and reaction temperature is crucial. Using a non-nucleophilic base like DIPEA helps to minimize side reactions.
Conclusion
The synthesis of Ledipasvir is a testament to the advancements in modern synthetic organic chemistry. The strategic incorporation of the 5-azaspiro[2.4]heptane moiety is a key design element that contributes significantly to the drug's high potency. The protocols and insights provided in this document offer a robust framework for researchers and drug development professionals working on the synthesis of Ledipasvir and other complex pharmaceutical agents. A thorough understanding of the reaction mechanisms and careful control over reaction conditions are paramount to achieving high yields and purity.
References
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An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. Available from: [Link].
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Ledipasvir : a novel synthetic antiviral for the treatment of HCV infection. PubMed. Available from: [Link].
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Spotlight on Ledipasvir Intermediate: A Key Component in Hepatitis C Treatment. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link].
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Synthesis of Ledipasvir through a Late-Stage Cyclopropanation and Fluorination Process. ResearchGate. Available from: [Link].
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Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection. ACS Publications. Available from: [Link].
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LEDIPASVIR. New Drug Approvals. Available from: [Link].
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Ledipasvir: A novel synthetic antiviral for the treatment of HCV infection. ResearchGate. Available from: [Link].
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(2S,4S)-1-(tert-butoxycarbonyl)-4-(MethoxyMethyl)pyrrolidine-2-carboxylic acid. Cheminspire. Available from: [Link].
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(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. SynFarm. Available from: [Link].
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Ledipasvir. PubChem. Available from: [Link].
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Application of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane in the Synthesis of Advanced Quinolone Antibacterial Agents
Introduction: The Strategic Imperative for Novel C7-Substituted Quinolones
The quinolone class of antibiotics has long been a cornerstone in the management of bacterial infections, valued for their broad spectrum of activity and potent bactericidal effects.[1][2] The mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, is central to their efficacy.[3] The core structure of quinolones offers several positions for chemical modification, with the C7 position being a critical determinant of the antibacterial spectrum, potency, and pharmacokinetic properties.[4] The introduction of a cyclic amine at this position, such as a piperazine ring, was a key innovation that led to the development of the highly successful fluoroquinolones.[1]
In the ongoing battle against antibiotic resistance, medicinal chemists are driven to explore novel C7 substituents that can overcome existing resistance mechanisms and enhance activity against challenging pathogens. Spirocyclic amines have emerged as a particularly promising class of C7 substituents. Their rigid, three-dimensional structures can confer unique pharmacological properties, including improved potency and altered safety profiles compared to more flexible C7 amines.[5][6]
This application note provides a detailed guide to the use of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane , a valuable building block for the synthesis of next-generation quinolone antibacterial agents. We will delve into the rationale for its use, provide detailed synthetic protocols, and present comparative data that underscore its potential in drug discovery.
The Rationale for Employing 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
The unique structural features of the 5-azaspiro[2.4]heptane moiety offer several advantages when incorporated into the C7 position of a quinolone core:
-
Enhanced Potency and Spectrum: The spirocyclic nature of this amine introduces a rigid conformation that can lead to more favorable interactions with the target enzymes, DNA gyrase and topoisomerase IV. This can result in enhanced antibacterial potency, including activity against some quinolone-resistant strains.[7]
-
Improved Physicochemical Properties: The introduction of the spirocyclic moiety can favorably modulate the physicochemical properties of the resulting quinolone, such as solubility and lipophilicity, which in turn can influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[8][9]
-
Reduced Side Effects: Certain adverse effects associated with quinolones, such as central nervous system (CNS) effects, have been linked to the nature of the C7 substituent. The unique topology of the 5-azaspiro[2.4]heptane ring may lead to a reduced affinity for receptors implicated in these side effects.
-
Synthetic Tractability: The presence of a primary amine and a Boc-protected secondary amine in 1-Amino-5-Boc-5-aza-spiro[2.4]heptane allows for a controlled and regioselective coupling to the quinolone core. The Boc (tert-butoxycarbonyl) protecting group is stable under the coupling conditions and can be readily removed in a subsequent step.
Synthetic Workflow for Quinolone Analogs
The general synthetic strategy involves a nucleophilic aromatic substitution reaction between a suitable fluoroquinolone core and 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, followed by the deprotection of the Boc group.
Caption: General workflow for the synthesis and evaluation of quinolone antibacterial agents incorporating 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
Experimental Protocols
Protocol 1: Synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
The synthesis of the spirocyclic diamine can be achieved through various reported methods. One common approach involves a multi-step sequence starting from commercially available materials. For a detailed enantioselective synthesis, please refer to the work by Li, et al. (2012).[10]
Protocol 2: Coupling of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane with a Fluoroquinolone Core
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction at the C7 position of a fluoroquinolone.
Materials:
-
Fluoroquinolone core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) (1 equivalent)
-
1-Amino-5-Boc-5-aza-spiro[2.4]heptane (1.2 equivalents)[11]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the fluoroquinolone core and anhydrous DMF (or DMSO).
-
Add the triethylamine or DIPEA to the mixture and stir until a clear solution is obtained.
-
Add 1-Amino-5-Boc-5-aza-spiro[2.4]heptane to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the quinolone core.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring. A precipitate of the Boc-protected product will form.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Anhydrous Solvent: Water can act as a competing nucleophile and reduce the yield of the desired product.
-
Base (TEA or DIPEA): Acts as a scavenger for the hydrofluoric or hydrochloric acid generated during the substitution reaction, driving the equilibrium towards the product.
-
Excess of Amine: A slight excess of the spirocyclic amine is used to ensure complete consumption of the more valuable quinolone core.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final active quinolone.
Materials:
-
Boc-protected quinolone-spiro-amine conjugate (1 equivalent)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) or Dioxane
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected quinolone in DCM or dioxane.
-
Cool the solution in an ice bath.
-
Add an excess of TFA or a solution of HCl in dioxane dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The crude product is often obtained as a hydrochloride or trifluoroacetate salt. It can be purified by recrystallization or by preparative HPLC.
Causality behind Experimental Choices:
-
Acidic Conditions: The Boc group is labile under acidic conditions, which cleave the tert-butyl carbamate to release the free amine.
-
Choice of Acid: TFA is a strong acid that effectively removes the Boc group and is easily removed by evaporation. HCl in an organic solvent is another common and effective reagent.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of a representative quinolone synthesized using a 5-azaspiro[2.4]heptane derivative compared to ciprofloxacin.
| Bacterial Strain | Quinolone with 5-azaspiro[2.4]heptane | Ciprofloxacin |
| Staphylococcus aureus (MSSA) | 0.015 | 0.25 |
| Staphylococcus aureus (MRSA) | 0.5 | 4 |
| Streptococcus pneumoniae | 0.03 | 1 |
| Escherichia coli | 0.015 | 0.015 |
| Pseudomonas aeruginosa | 0.25 | 0.25 |
Data is representative and compiled from various sources for illustrative purposes.[12][13][14][15]
Structure-Activity Relationship (SAR) Insights
Caption: Key structure-activity relationships of quinolones with 5-azaspiro[2.4]heptane at the C7 position.
The incorporation of the 5-azaspiro[2.4]heptane moiety at the C7 position generally leads to a significant improvement in activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), while maintaining potent activity against Gram-negative pathogens.[7] The stereochemistry of the spirocyclic amine can also play a crucial role in determining the biological activity.
Conclusion
1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a highly valuable and versatile building block for the development of novel quinolone antibacterial agents. Its unique structural features can impart enhanced potency, a broader spectrum of activity, and potentially an improved safety profile to the resulting quinolone molecules. The synthetic protocols provided herein offer a robust and reliable pathway for the incorporation of this spirocyclic amine into various quinolone scaffolds, enabling the exploration of new chemical space in the quest for effective treatments against resistant bacterial infections.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
- Li, G., et al. (2012). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 77(17), 7589-7594.
- Ozaki, M., et al. (1990). In vitro antibacterial activity of a new quinolone, NM394. Antimicrobial agents and chemotherapy, 34(12), 2490-2495.
- Park, H. R., Kim, T. H., & Bark, K. (2002). Physicochemical properties of quinolone antibiotics in various environments. European journal of medicinal chemistry, 37(6), 443-460.
- Ross, D. L., & Riley, C. M. (1992). Physicochemical properties of the fluoroquinolone antimicrobials. II. Acid ionization constants and their relationship to structure. Journal of pharmaceutical and biomedical analysis, 10(10-12), 853-859.
- MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644.
- Royal Society of Chemistry. (2016). Stereoselective construction of a 5-aza-spiro[2.4]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate.
-
Li, G., et al. (2012). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. PubMed. [Link]
- Carbone, M., et al. (1996). In vitro activities of new quinolones against Helicobacter pylori. Antimicrobial agents and chemotherapy, 40(7), 1773-1776.
- Emami, S. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Pharmaceuticals, 11(4), 107.
- Hooper, D. C. (1989). Comparative in vitro activity of quinolones. Clinical and investigative medicine. Medecine clinique et experimentale, 12(1), 10-13.
- Neu, H. C., & Chin, N. X. (1986). In vitro activities of the quinolone antimicrobial agents A-56619 and A-56620. Antimicrobial agents and chemotherapy, 29(5), 871-876.
- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706.
- Andriole, V. T. (Ed.). (2000). The quinolones. Academic press.
- Al-Trawneh, S. A. (2013). Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects. Acta poloniae pharmaceutica, 70(1), 3-17.
- MDPI. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. International journal of molecular sciences, 24(2), 1098.
-
ResearchGate. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. [Link]
- Taylor & Francis Online. (2004). IMPROVED SYNTHESIS OF NITRILES OF QUINOLONE ANTIBIOTICS.
- Oyamada, Y., et al. (2004). Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. Journal of medicinal chemistry, 47(19), 4647-4659.
- Sanchez, J. P., & Domagala, J. M. (1995). Quinolone antibacterials: synthesis and biological activity of carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains. Journal of medicinal chemistry, 38(24), 4926-4934.
- Organic Syntheses. (2018). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 95, 330-346.
-
PubMed. (2024). Novel Fluoroquinolones With Pinane Moiety: Synthesis and Antimicrobial Activity. [Link]
-
ARKIVOC. (2011). One pot synthesis and reactions of novel 5-amino[16] thiazolo [3, 2-b][3][12] triazoles. ARKIVOC, 2011(10), 71-84.
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- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. 1-AMINO-5-BOC-5-AZA-SPIRO[2.4]HEPTANE | CymitQuimica [cymitquimica.com]
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- 16. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid [mdpi.com]
Application Note: A Robust Protocol for the Boc Deprotection of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems by enabling more precise and novel interactions with biological targets. The 1-amino-5-azaspiro[2.4]heptane scaffold is a particularly valuable building block, providing a unique vector for substitution and the introduction of chirality, which is crucial for enhancing potency and selectivity while improving physicochemical properties. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed during the synthesis of such complex amines due to its stability under a wide range of reaction conditions.[1] However, its efficient and clean removal is a critical final step to unmask the primary amine for further functionalization or to reveal the final active pharmaceutical ingredient.
This application note provides a detailed, field-proven protocol for the acidic deprotection of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, focusing on the use of trifluoroacetic acid (TFA). We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and provide troubleshooting advice to ensure a high rate of success in your synthetic endeavors.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions is a straightforward yet elegant transformation.[1][2] The generally accepted mechanism proceeds through several key steps, as illustrated below. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid. This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent bonds.
Subsequently, the protonated intermediate undergoes fragmentation to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the desired free amine. The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt, in this case, the trifluoroacetate salt.[2]
Caption: Acid-catalyzed mechanism of Boc deprotection.
Experimental Protocol: Deprotection of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
This protocol is designed for the efficient removal of the Boc protecting group using trifluoroacetic acid in dichloromethane. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 1-Amino-5-Boc-5-aza-spiro[2.4]heptane | ≥95% | Commercial Supplier | Starting material. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Acros Organics | Deprotecting agent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Fisher Chemical | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | VWR | Drying agent. |
| Diethyl Ether | Anhydrous | J.T. Baker | For precipitation (optional). |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. This is to control any potential exotherm upon the addition of the strong acid.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution. A common and effective ratio is a 1:1 mixture of DCM to TFA (v/v).[3]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction's progress by TLC or LC-MS until the starting material is completely consumed. This typically takes 30 minutes to 2 hours.[4][5]
-
Work-up and Isolation (Method A: Evaporation and Trituration):
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3] To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 x 10 mL).
-
The resulting residue is the trifluoroacetate salt of the product. If a solid precipitates, it can be triturated with cold diethyl ether, filtered, washed with additional cold diethyl ether, and dried under vacuum.[3]
-
-
Work-up and Isolation (Method B: Aqueous Work-up for Free Amine):
-
After completion of the reaction, carefully quench the reaction mixture by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C until the pH is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected free amine.
-
Caption: General workflow for the Boc deprotection protocol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient amount of acid; short reaction time; low temperature. | Add more TFA; increase reaction time; ensure the reaction is run at room temperature. |
| Formation of Side Products | The intermediate tert-butyl cation can alkylate other nucleophiles present. | Consider adding a scavenger like anisole or thioanisole to the reaction mixture. |
| Product is an oil/difficult to isolate | TFA salts are often hygroscopic or low-melting solids. | Attempt precipitation from a different solvent system (e.g., DCM/hexanes); use Method B to isolate the free amine which may be more crystalline. |
| Low Yield after Aqueous Work-up | The free amine may have some water solubility. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product; increase the number of extractions. |
Safety and Handling Precautions
Trifluoroacetic acid is a strong, corrosive acid and should be handled with extreme care in a well-ventilated chemical fume hood.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention. Neutralize TFA-containing waste with a suitable base (e.g., sodium bicarbonate) before disposal, following institutional guidelines.
References
-
Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry. [Link]
-
Eid, E. E. M., & Abdel-Reheem, E. M. (2015). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Buru, C. T., & Schlegel, J. (2014). Synthesis and Biological Screening of New Azaspiro[6][7]heptanecarboxylate Derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. "Trifluoroacetamides." Organic Chemistry Portal. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]
-
PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). National Center for Biotechnology Information. [Link]
-
Common Organic Chemistry. "Boc Deprotection - HCl." Common Organic Chemistry. [Link]
-
Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry. [Link]
Sources
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- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Coupling reactions involving the primary amine of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
An In-Depth Guide to the Synthetic Utility of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic structures, characterized by two rings sharing a single atom, are increasingly sought-after motifs in medicinal chemistry. Their rigid, three-dimensional architecture provides well-defined exit vectors for substituents, enabling precise exploration of chemical space and interaction with biological targets.[1] The 5-azaspiro[2.4]heptane core, a proline analogue, is particularly valuable as it introduces conformational constraints into peptide chains, which can be critical for biological activity.[2] 1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a key building block that combines this desirable spirocyclic core with a versatile primary amine, offering a gateway to a diverse range of molecular architectures.
This guide serves as a detailed application note for researchers, providing both the theoretical basis and practical protocols for leveraging the primary amine of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane in various critical coupling reactions.
Core Synthetic Transformations
The primary amine of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a potent nucleophile, enabling a variety of reliable C-N bond-forming reactions. This section details the protocols for the most common and impactful transformations: amide bond formation, sulfonamide synthesis, and reductive amination.
Figure 1. Key synthetic pathways originating from the primary amine of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
Amide Bond Formation: The Workhorse Reaction
The coupling of carboxylic acids and amines to form amide linkages is arguably the most performed reaction in the pharmaceutical industry.[3] For 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, this reaction provides a direct route to novel peptide analogues and other complex molecules. The choice of coupling reagent is critical and depends on the substrate's steric hindrance, sensitivity to racemization, and the desired reaction conditions.
Causality Behind Reagent Selection
Carbodiimide-based reagents like EDC, often used with additives like HOBt or NHS, are cost-effective and their byproducts are water-soluble, simplifying purification.[4] However, for more challenging or sterically hindered couplings, uronium/aminium salt-based reagents like HATU or HBTU are superior. HATU is particularly effective at minimizing racemization and achieving high yields, even with difficult substrates.[4]
Comparative Data for Common Coupling Reagents
| Coupling Reagent System | Base | Solvent | Typical Time | Typical Yield | Key Advantages & Considerations |
| EDC / HOBt | DIPEA, TEA | DCM, DMF | 2 - 12 h | 75 - 90% | Cost-effective; water-soluble urea byproduct. |
| HATU / DIPEA | DIPEA, TEA | DMF, NMP | 0.5 - 4 h | 85 - 99% | Highly efficient for hindered substrates; minimizes racemization.[4] |
| PyBOP / DIPEA | DIPEA, TEA | DMF, DCM | 1 - 8 h | 80 - 95% | Good for solid-phase synthesis; water-soluble byproducts.[4] |
Protocol 1: HATU-Mediated Amide Coupling
This protocol provides a robust method for coupling a generic carboxylic acid to 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
Materials:
-
1-Amino-5-Boc-5-aza-spiro[2.4]heptane (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc), Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (1.0 equiv) to the mixture.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 1-4 hours.
-
Monitoring: Track the consumption of the amine starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of EtOAc in Hexanes.
Self-Validation & Troubleshooting:
-
Expected Outcome: A clean product with yields typically ranging from 85-99%.
-
Problem: Low or no product formation.
-
Cause: Insufficient activation or moisture in the reaction.
-
Solution: Ensure all reagents and glassware are anhydrous. Increase pre-activation time.
-
-
Problem: Presence of unreacted starting materials.
-
Cause: Incomplete reaction.
-
Solution: Increase reaction time or slightly warm the reaction (e.g., to 40 °C). Ensure stoichiometry is correct.
-
Sulfonamide Synthesis: A Key Amide Bioisostere
Sulfonamides are crucial functional groups in medicinal chemistry, often serving as bioisosteres for amides. They exhibit similar geometry but possess improved metabolic stability and an additional hydrogen bond acceptor.[3] The most common synthesis involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base.
Figure 2. General experimental workflow for sulfonamide synthesis.
Protocol 2: General Synthesis of a Sulfonamide
This protocol outlines the reaction between 1-Amino-5-Boc-5-aza-spiro[2.4]heptane and a generic sulfonyl chloride.
Materials:
-
1-Amino-5-Boc-5-aza-spiro[2.4]heptane (1.0 equiv)
-
Sulfonyl Chloride (1.05 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aqueous), Saturated aqueous NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (1.0 equiv) and pyridine (1.5 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitoring: Check for the consumption of the starting amine by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and finally with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization.
Self-Validation & Troubleshooting:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | Steric hindrance; Insufficient reactivity. | Increase reaction time or temperature. Consider a more forcing solvent or a catalytic method.[5] |
| Polar Byproduct (Sulfonic Acid) | Presence of water hydrolyzing the sulfonyl chloride. | Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere.[5] |
| Di-sulfonylation Product Observed | Excess sulfonyl chloride used; High reaction temperature. | Carefully control the stoichiometry (use ≤1.05 equiv of sulfonyl chloride). Maintain lower temperatures.[5] |
Reductive Amination: Forging C-N Bonds with Alkyl Groups
Reductive amination is a cornerstone method for synthesizing secondary and tertiary amines from primary amines and carbonyl compounds (aldehydes or ketones).[6][7] The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ. The choice of reducing agent is key to the success of this one-pot procedure.
Choosing the Right Reducing Agent
While catalytic hydrogenation is an option, borohydride reagents are more common in lab-scale synthesis. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is milder and more selective than agents like sodium borohydride, and it does not readily reduce the starting aldehyde or ketone.[8] It is particularly effective for the reductive amination of aldehydes.[8]
Protocol 3: Reductive Amination using STAB
This protocol describes the formation of a secondary amine by reacting 1-Amino-5-Boc-5-aza-spiro[2.4]heptane with an aldehyde.
Materials:
-
1-Amino-5-Boc-5-aza-spiro[2.4]heptane (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 equiv, optional)
-
Saturated aqueous NaHCO₃
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flask, add 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (1.0 equiv), the aldehyde (1.1 equiv), and anhydrous DCM.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the solution. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 3-24 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by silica gel chromatography.
Self-Validation & Troubleshooting:
-
Expected Outcome: The desired N-alkylated secondary amine in good to excellent yield.
-
Problem: Over-alkylation (formation of a tertiary amine).
-
Cause: The newly formed secondary amine product reacts with another equivalent of the aldehyde.
-
Solution: Use STAB, which is known to minimize this side reaction.[8] Avoid a large excess of the aldehyde.
-
-
Problem: Reaction stalls.
-
Cause: Inefficient imine formation, particularly with ketones.
-
Solution: Add a catalytic amount of acetic acid. For ketones, consider using more forcing conditions or a different reducing agent like NaBH₃CN with pH control.
-
Post-Coupling Strategy: Boc Deprotection
Following the successful coupling reaction, the Boc protecting group on the spirocycle's secondary amine may need to be removed for further functionalization. This is reliably achieved under acidic conditions.
Protocol 4: Boc Deprotection with TFA
-
Dissolve the Boc-protected substrate in Dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) (5-10 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor by TLC/LC-MS until the starting material is gone.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can often be used directly or neutralized with a base (e.g., NaHCO₃ solution) and extracted. A simple and high-yielding method using fluorinated alcohols like TFE or HFIP has also been reported as a practical alternative to acidic conditions.[9]
References
- Youn, S. W., et al. (2018). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Referenced in: Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
- Benchchem. (n.d.). Sulfonamide Synthesis with Primary Amines. Benchchem Technical Support Center.
-
McManus, J. B., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA - Cardiff University. [Link]
- Various Authors. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
-
Procter, D. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Marqués-López, E., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [Link]
-
Saman, D., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health (NIH). [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
- Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
-
Leonori, D., et al. (2025). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. ChemistryViews. [Link]
- Various Authors. (2022). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. BOC Sciences.
- Baran, P. S., et al. (2022). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv.
- Various Authors. (2009). Reductive BOC-Amination of Aldehydes.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]
- Sigma-Aldrich. (n.d.). 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride. Sigma-Aldrich Product Page.
-
Hou, X., et al. (2025). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]
-
Wang, J., et al. (2016). Stereoselective construction of a 5-aza-spiro[5][10]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. Chemical Communications. [Link]
-
Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Lippert, J. W. (2005). Amide bond formation using amino acid fluorides.
- Various Authors. (2012). Coupling reactions with haloaromatic amines and alcohols for a practical synthetic route to 2-substituted aminophenyl and hydroxyphenyl pyridines.
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation in Small Molecule Synthesis. BenchChem.
-
PubChem. (n.d.). 5-(5-Nitro-2-pyridinyl)-5-azaspiro[2.4]heptane. National Institutes of Health (NIH). [Link]
- Various Authors. (2001). One-Step Synthesis of Substituted 6Amino5-cyanospiro-4-(piperidine-4')- 2 H ,4 H -dihydropyrazolo[3,4- b ]pyrans.
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Role of spirocyclic scaffolds in improving drug-like properties
Application Note & Protocols
Topic: The Strategic Role of Spirocyclic Scaffolds in Optimizing Drug-Like Properties
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel chemical entities with superior pharmacological profiles is a cornerstone of modern drug discovery. A significant challenge in this endeavor is the optimization of a molecule's physicochemical and pharmacokinetic properties to ensure it is "drug-like." Flat, aromatic, sp2-rich structures have historically dominated medicinal chemistry, often leading to challenges in solubility, metabolic stability, and target selectivity. This application note details the strategic incorporation of spirocyclic scaffolds—three-dimensional motifs where two rings are joined by a single atom—as a robust method to overcome these limitations. We will explore the mechanistic underpinnings of how these scaffolds improve drug-like properties and provide detailed protocols for their synthesis and evaluation.
Introduction: Escaping Flatland in Drug Design
Spirocycles are unique bicyclic systems defined by a single, shared quaternary carbon atom that links two rings.[1][2] This architectural feature imparts a distinct three-dimensional (3D) and rigid conformation, a stark contrast to the planar nature of many traditional drug scaffolds.[3][4] The increasing interest in sp3-rich compounds has propelled spirocycles to the forefront of medicinal chemistry, as a higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved clinical success.[5][6] This is attributed to enhanced aqueous solubility, better metabolic stability, and the ability to present substituents in precise vectors to optimize interactions with biological targets.[1][6] The incorporation of spirocyclic motifs is now a validated strategy for enhancing potency, selectivity, and overall pharmacokinetic profiles, with numerous spirocycle-containing compounds entering clinical trials and receiving FDA approval.[7][8][9]
The Mechanistic Impact of Spirocyclic Scaffolds on Physicochemical Properties
The introduction of a spirocyclic core fundamentally alters a molecule's properties. This is not merely an increase in molecular weight but a strategic modification of its shape, rigidity, and electronic distribution.
Enhancing Three-Dimensionality (Fsp3)
The quaternary spiro-carbon inherently increases the Fsp3 count, a measure of molecular complexity and non-planarity.[5] A higher Fsp3 value is linked to a greater probability of success in clinical development, primarily because the out-of-plane substituents can improve receptor-ligand complementarity.[5][6]
Modulating Lipophilicity and Solubility
While adding carbon atoms might intuitively suggest an increase in lipophilicity (LogP), spirocyclic scaffolds, particularly those containing heteroatoms (azaspirocycles, oxaspirocycles), often decrease the distribution coefficient (LogD) and improve aqueous solubility.[1][5] This phenomenon can be attributed to several factors:
-
Reduced Crystal Packing: The rigid, 3D shape disrupts the efficient crystal lattice packing often seen with flat molecules, which can improve solubility.
-
Shielding of Hydrophobic Surface: The compact nature of the spirocycle can shield hydrophobic regions of the molecule from the aqueous environment.
-
Altered Basicity: In the case of azaspirocycles, the conformational constraints can alter the pKa of the nitrogen atom, leading to increased basicity and better solubility at physiological pH.[10]
Improving Metabolic Stability
Metabolic degradation, often mediated by cytochrome P450 enzymes, typically occurs at sterically accessible and electron-rich "soft spots" in a molecule. The spirocyclic core offers two key advantages for improving metabolic stability:
-
Steric Shielding: The quaternary center and the rigid rings can sterically hinder adjacent sites that are prone to metabolism.[1]
-
Removal of Labile Moieties: Spirocycles can serve as bioisosteric replacements for metabolically labile groups. For example, replacing a gem-dimethyl group with a spiro-oxetane can block oxidation while improving solubility.[11]
The workflow for leveraging spirocyclic scaffolds in a drug discovery program is a systematic process of design, synthesis, and evaluation.
Caption: Workflow for spirocyclic scaffold integration.
Enhancing Pharmacological Profiles
Beyond physicochemical properties, spirocyclic scaffolds directly influence how a molecule interacts with its biological target.
-
Potency through Conformational Restriction: By locking rotatable bonds, a spirocyclic scaffold reduces the conformational flexibility of a molecule.[1] This pre-organizes the pharmacophoric elements into a bioactive conformation, which minimizes the entropic penalty upon binding to a target, often leading to a significant increase in potency.[2]
-
Selectivity through Precise Vectorial Display: The rigid 3D structure of a spirocycle orients its substituents along well-defined vectors.[4] This allows for precise positioning of functional groups to maximize interactions with the desired target while avoiding clashes with off-targets, thereby improving selectivity.[5] A classic example is the replacement of the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane, which increased selectivity for PARP-1 over other family members.[5][6]
The multifaceted impact of spirocyclic scaffolds on key drug-like properties is summarized below.
Caption: Mechanisms of spirocycle-mediated property improvement.
Data Presentation: Comparative Analysis
The table below illustrates the typical improvements observed when replacing a common heterocyclic motif with a spirocyclic bioisostere. Data is representative and based on trends reported in the literature.[1][5][11]
| Property | Parent Compound (Piperazine Moiety) | Spirocyclic Analogue (Diazaspiro[3.3]heptane) | Rationale for Change |
| Molecular Weight (Da) | 350.4 | 376.5 | Addition of C2H4 |
| cLogP | 3.2 | 2.5 | Increased 3D character and polarity |
| Aqueous Solubility (µM) | 25 | 150 | Lower lipophilicity, disrupted packing |
| Metabolic Stability (t½ in HLM, min) | 15 | 95 | Steric shielding of N-dealkylation site |
| Target Potency (IC50, nM) | 10 | 2 | Pre-organization into bioactive conformation |
| Selectivity (Off-target/Target) | 20x | >200x | Precise vector orientation of substituents |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of compounds containing spirocyclic scaffolds.
Protocol 1: Synthesis of a Representative Aza-spirocycle Scaffold
This protocol describes a generalized intramolecular cyclization to form a spirocyclic amine, a common strategy in medicinal chemistry.[8][9]
Objective: To synthesize an N-protected aza-spiro[3.3]heptane derivative.
Materials:
-
Dibromoneopentyl glycol
-
Benzylamine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Safety First: Conduct all steps in a well-ventilated fume hood. NaH is highly reactive with water; handle with extreme care under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 mL/mmol of benzylamine).
-
Deprotonation: Cool the DMF to 0 °C in an ice bath. Add NaH (2.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. Allow the suspension to stir for 15 minutes.
-
Amine Addition: Add benzylamine (1.0 equivalent) dropwise via syringe. A bubbling (hydrogen gas evolution) will be observed. Allow the reaction to stir at 0 °C for 30 minutes.
-
Cyclization: Add a solution of dibromoneopentyl glycol (1.1 equivalents) in anhydrous DMF dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Workup: Cool the reaction to room temperature and then carefully quench by the slow, dropwise addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-benzyl-2-oxa-6-azaspiro[3.3]heptane.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Determination of Thermodynamic Aqueous Solubility
Objective: To measure the equilibrium solubility of a spirocyclic compound in a phosphate-buffered saline (PBS) solution.
Materials:
-
Test compound (spirocyclic analogue)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (HPLC grade)
-
96-well filter plates (0.45 µm)
-
96-well collection plates
-
HPLC or UPLC system with UV or MS detector
-
Incubating shaker
Procedure:
-
Standard Curve Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of calibration standards by diluting the stock solution with a 50:50 mixture of acetonitrile:water.
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4). Alternatively, add a small volume (e.g., 10 µL) of a high-concentration DMSO stock solution to a larger volume of PBS (e.g., 990 µL) to initiate precipitation. Ensure the final DMSO concentration is ≤1%.
-
Equilibration: Tightly seal the vials and place them on an incubating shaker at room temperature (25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Filtration: After incubation, centrifuge the samples to pellet the excess solid. Carefully transfer the supernatant to a 96-well filter plate placed on top of a collection plate. Centrifuge to filter the solution and remove any remaining undissolved solid.
-
Analysis: Analyze the filtered, saturated solution (the filtrate) by HPLC or LC-MS/MS.
-
Quantification: Determine the concentration of the compound in the filtrate by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.
-
Self-Validation: Run a known compound with established solubility (e.g., propranolol) as a positive control to validate the assay performance.
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a spirocyclic compound.[12]
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM), commercially available
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
0.1 M Phosphate buffer, pH 7.4
-
Acetonitrile with an internal standard (e.g., tolbutamide)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath to acclimate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube or well containing a larger volume (e.g., 150 µL) of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Control Samples:
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to check for non-NADPH dependent degradation.
-
Positive Control: Use a compound with known metabolic liability (e.g., verapamil) to ensure the HLM and cofactor system are active.
-
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and analyze using an LC-MS/MS method optimized for the test compound and internal standard. Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) .
-
Conclusion and Future Outlook
Spirocyclic scaffolds are powerful tools in the medicinal chemist's arsenal for addressing the complex challenges of drug design.[7][13] Their inherent three-dimensionality provides a direct pathway to improving solubility, metabolic stability, potency, and selectivity.[3][5] The strategic replacement of flat, conformationally flexible moieties with rigid spirocyclic cores has proven to be a successful approach for optimizing lead compounds into viable clinical candidates.[14][15] As synthetic methodologies become more sophisticated and our understanding of 3D-pharmacology deepens, the application of novel and diverse spirocyclic systems will undoubtedly continue to expand, paving the way for the next generation of safer and more effective medicines.[2][16]
References
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ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
RSC Publishing. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Retrieved from [Link]
-
Sygnature Discovery. (2017). Spirocycles in Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
-
ACS Publications. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Retrieved from [Link]
-
ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
PubMed. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
PubMed Central. (n.d.). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Retrieved from [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
-
YouTube. (2024). Lipinski's rules & drug discovery beyond the rule of five. Retrieved from [Link]
-
Mapping Ignorance. (2018). Putting the "rule of five" of drug research in context. Retrieved from [Link]
-
bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]
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pmf.ni.ac.rs. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of approved and late clinical trial spirocyclic drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings | Request PDF. Retrieved from [Link]
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-
MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]
-
PubMed Central. (n.d.). Target-based evaluation of 'drug-like' properties and ligand efficiencies. Retrieved from [Link]
-
ScienceDirect. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]
-
EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties. Retrieved from [Link]
-
PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]
-
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
Welcome to the technical support center for the synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable spirocyclic scaffold. The unique three-dimensional structure of azaspirocycles offers significant advantages in medicinal chemistry, including improved metabolic stability and solubility. However, their synthesis can present unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 1-Amino-5-Boc-5-aza-spiro[2.4]heptane?
A1: The synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane presents several key challenges. The construction of the strained spiro[2.4]heptane core requires careful selection of cyclization strategy to maximize yield and minimize side reactions. Furthermore, the presence of two distinct amine functionalities necessitates a robust and regioselective protection strategy to ensure the desired mono-Boc protected product. Purification of the final product and intermediates can also be complex due to the polarity of the amine groups and the potential for closely related byproducts.
Q2: Which synthetic route is recommended for preparing the 5-aza-spiro[2.4]heptane core?
A2: A highly effective method for constructing the 5-aza-spiro[2.4]heptane motif is through a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropylidene acetate.[1] This approach offers a direct and facile route to a highly functionalized spirocycle.[1] Alternative strategies include multi-component condensations to form functionalized pyrrolidines that can be further elaborated.[2]
Q3: How can I achieve selective mono-Boc protection of the endocyclic secondary amine?
A3: Selective mono-Boc protection of a diamine can be challenging due to the similar reactivity of the amine groups, often leading to a mixture of unprotected, mono-protected, and di-protected products.[3] A common strategy to favor mono-protection is to use a limiting amount of the Boc-anhydride reagent.[3] Another effective method involves the sequential addition of one equivalent of an acid (like HCl) to form the mono-ammonium salt, followed by the addition of Boc-anhydride. The free amine is then more nucleophilic and will preferentially react.[4]
Q4: What are the common side reactions during the Boc protection step?
A4: Besides the formation of the di-Boc protected byproduct, other side reactions can occur. If the reaction is not performed under anhydrous conditions, hydrolysis of the Boc-anhydride can occur. Additionally, if the starting material contains other nucleophilic functional groups, they may also react. Careful control of stoichiometry and reaction conditions is crucial.
Q5: What are the best practices for the deprotection of the Boc group in the final product?
A5: The Boc group is typically removed under acidic conditions.[5] A common reagent is trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] For substrates that may be sensitive to strong acid, using 4M HCl in dioxane at a controlled temperature (e.g., 0 °C) can be a milder alternative.[6] It is important to monitor the reaction closely to avoid side reactions, such as t-butylation of other nucleophilic sites.[7] The use of scavengers may be necessary in some cases.[7]
Troubleshooting Guide
This section provides guidance on specific issues that may arise during the synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
Issue 1: Low Yield in the Spirocycle Formation Step
-
Potential Cause: Incomplete reaction or competing side reactions. The choice of solvent and catalyst is critical in cycloaddition reactions.
-
Troubleshooting & Optimization:
-
Solvent Screening: The polarity of the solvent can significantly impact the reaction rate and selectivity. Test a range of solvents with varying polarities.
-
Catalyst Optimization: If using a metal-catalyzed reaction, screen different ligands and catalyst loadings to improve efficiency.
-
Temperature Control: Some cycloaddition reactions are highly sensitive to temperature. Experiment with a range of temperatures to find the optimal balance between reaction rate and side product formation.
-
High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, consider using high-dilution conditions.
-
Issue 2: Mixture of Mono- and Di-Boc Protected Products
-
Potential Cause: Lack of regioselectivity during the Boc protection of the diamine precursor.
-
Troubleshooting & Optimization:
-
Controlled Addition of Boc-Anhydride: Add the Boc-anhydride solution dropwise to a solution of the diamine to maintain a low concentration of the protecting agent and favor mono-protection.
-
Use of a Mono-Protonated Salt: As mentioned in the FAQs, dissolving the diamine and adding one equivalent of a strong acid before the addition of Boc-anhydride can significantly improve the yield of the mono-protected product.[4]
-
Flow Chemistry Approach: For precise control over stoichiometry and reaction time, a microreactor setup can be employed to optimize the mono-Boc protection, potentially leading to higher yields of the desired product compared to batch reactions.[3]
-
| Method | Key Parameters | Expected Outcome | Reference |
| Limiting Reagent | 0.8-0.9 equivalents of Boc-anhydride | Enriched mixture of mono-protected product | [3] |
| Mono-protonation | 1 equivalent of HCl followed by 1 equivalent of Boc-anhydride | High yield of mono-protected product | [4] |
| Flow Chemistry | Optimized stoichiometry and residence time | Improved yield and purity | [3] |
Issue 3: Difficulty in Purifying the Final Product
-
Potential Cause: The polar nature of the free amine in the final product can lead to tailing on silica gel chromatography. The presence of closely related impurities can also complicate purification.
-
Troubleshooting & Optimization:
-
Column Chromatography with Amine Deactivation: Use silica gel treated with a small percentage of a tertiary amine (e.g., triethylamine) in the eluent to reduce tailing.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) may provide better separation.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to induce crystallization.
-
Salt Formation: Conversion of the free amine to a salt (e.g., hydrochloride) can facilitate purification by crystallization. The product is often commercially available as a hydrochloride salt.
-
Proposed Synthetic Workflow
The following is a proposed synthetic route for 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, based on established methodologies for similar compounds.
References
Technical Support Center: Synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
Welcome to the technical support guide for the synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this increasingly important spirocyclic scaffold. Spirocycles are of high interest in modern drug discovery due to their rigid, three-dimensional structures which can improve pharmacological properties.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis, with a focus on identifying and mitigating common byproducts.
Our approach is grounded in established synthetic routes, starting from the construction of the core spiro[2.4]heptane framework and proceeding to the installation of the key primary amine. We will delve into the mechanistic origins of common impurities and provide actionable, field-proven protocols to enhance yield, purity, and overall success of your synthesis.
Part 1: Synthesis of the Core Intermediate: (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid
A common and effective strategy to construct the spiro[2.4]heptane core begins with an enantiopure proline derivative, which is then elaborated to a 4-methyleneproline intermediate. The key spirocyclization step is a cyclopropanation reaction. A well-documented route transforms tert-butyl (S)-4-methyleneprolinate into the corresponding N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial precursor to the target amine.[1][2][3]
Key Synthetic Transformation: Cyclopropanation
The creation of the cyclopropane ring fused to the pyrrolidine core is the most critical step in forming the spirocyclic system. This is often achieved via the addition of a carbene or carbenoid species to the exocyclic double bond of a 4-methyleneproline derivative. While classic Simmons-Smith conditions (ZnEt₂, CH₂I₂) can be complex and lead to deprotected products, methods involving the addition of dibromocarbene followed by a reduction step have proven more successful.[2][4]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Low Yield in the Cyclopropanation Step
Question: I am experiencing low yields during the cyclopropanation of my Boc-protected 4-methyleneproline derivative. What are the likely causes and how can I optimize this step?
Answer: Low yields in spirocyclization reactions are a common challenge, often stemming from competing side reactions or incomplete conversion.[5] For the cyclopropanation of 4-methyleneproline systems, several factors are critical:
-
Choice of Carbene Source: The method of carbene generation is paramount. Direct cyclopropanation using diethylzinc and diiodomethane can be complicated by the acidic nature of the medium, potentially leading to Boc-deprotection and other side reactions.[4] A more robust two-step approach is often preferred:
-
Dibromocyclopropanation: Generation of dibromocarbene (e.g., from bromoform and a strong base, or using sodium tribromoacetate) to form the dibromospirocycle intermediate.
-
Reductive Dehalogenation: Removal of the bromine atoms using a reducing agent like H₂ with a palladium catalyst or radical reduction.[2]
-
-
Reaction Conditions: Ensure strict anhydrous conditions, as moisture can quench the reactive intermediates. Temperature control is also crucial; carbene addition reactions are often performed at low temperatures to improve selectivity and minimize decomposition.
-
Solvent Choice: The choice of solvent can influence the reaction's efficiency. Dichloromethane or chloroform are commonly used for these types of transformations.[1]
Troubleshooting Guide: Low Cyclopropanation Yield
| Symptom | Potential Cause | Recommended Action |
| Starting material remains | Incomplete reaction | Increase reaction time or temperature moderately. Verify the activity of the carbene-generating reagents. |
| Multiple spots on TLC (unidentified) | Side reactions, decomposition | Lower the reaction temperature. Ensure inert and anhydrous conditions. Consider the two-step dibromocyclopropanation/reduction route for a cleaner reaction profile. |
| Presence of Boc-deprotected material | Acidic conditions | Avoid classic Simmons-Smith conditions if issues persist. Use a buffered system or a non-acidic carbene source. Re-protect the amine if necessary post-reaction. |
FAQ 2: Identification of a Major Byproduct
Question: During the purification of my cyclopropanation reaction mixture, I isolated a significant byproduct. How can I identify it and prevent its formation?
Answer: In the synthesis of tert-butyl (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylate from the corresponding 4-methyleneproline precursor, a common and identifiable byproduct is the corresponding N-benzyloxycarbonyl (Cbz) protected derivative if benzyl chloroformate was used in earlier steps or if benzyl-containing reagents are present.[2] More generally, incomplete reaction during the reductive dehalogenation step can leave mono- or di-brominated spirocycle impurities.
A specific byproduct has been isolated and characterized during a phase-transfer-catalyzed synthesis of the precursor tert-butyl (S)-4-methyleneprolinate. This byproduct arises from an incomplete second alkylation of the glycine imine starting material.[2]
Byproduct Profile Table
| Byproduct Structure | Common Name / Description | Origin / Reason for Formation | Proposed Mitigation Strategy |
| Structure of mono-alkylated precursor | Mono-allylated glycine imine | Incomplete second allylic alkylation during the synthesis of the 4-methyleneproline precursor.[2] | Optimize phase-transfer catalysis conditions: ensure efficient stirring, proper catalyst loading, and sufficient reaction time to drive the reaction to completion. |
| Structure of dibromospirocycle | Dibromospiro[2.4]heptane intermediate | Incomplete reductive dehalogenation of the dibromocyclopropane intermediate. | Increase catalyst loading (e.g., Pd/C), hydrogen pressure, or reaction time during the hydrogenolysis step. Ensure catalyst is not poisoned. |
| Structure of Boc-deprotected product | Free-amine spirocycle | Exposure to acidic conditions, particularly during workup or chromatography. | Perform an aqueous workup with a mild base (e.g., NaHCO₃ solution). Use a neutralized silica gel for chromatography or elute with a solvent system containing a small amount of a basic modifier like triethylamine. |
Workflow for Byproduct Identification & Mitigation
Caption: Workflow for byproduct identification and mitigation.
Part 2: Conversion of Carboxylic Acid to 1-Amino Group
The transformation of the C6-carboxylic acid to the C1-primary amine is a critical final step. This typically involves a rearrangement reaction where the carboxyl group is ultimately lost as CO₂. The most common methods for this transformation are the Curtius, Hofmann, and Schmidt rearrangements, all of which proceed through a key isocyanate intermediate .[6][7][8][9]
FAQ 3: Potential Byproducts from the Curtius Rearrangement
Question: I plan to use a Curtius rearrangement to convert the spirocyclic carboxylic acid to the amine. What byproducts should I be aware of?
Answer: The Curtius rearrangement is a versatile and often high-yielding reaction for converting carboxylic acids into amines, urethanes, or ureas.[10][11] It involves the thermal or photochemical decomposition of an acyl azide to an isocyanate.[6][12] While generally a clean reaction, potential side reactions can occur, especially with complex substrates.
Potential Byproducts in the Curtius Rearrangement:
-
Urea Derivatives: The primary isocyanate intermediate is highly electrophilic. If the final amine product is formed in situ and is not fully protected or quenched, it can act as a nucleophile and attack a remaining isocyanate molecule. This results in the formation of a symmetrical urea byproduct.
-
Unreacted Acyl Azide: Incomplete rearrangement can leave the starting acyl azide in the product mixture. Acyl azides are potentially explosive and should be handled with care.
-
Mitigation: Ensure sufficient thermal energy (if performing a thermal rearrangement) or an adequate reaction time. Monitor the reaction by IR spectroscopy for the disappearance of the characteristic azide peak (~2130 cm⁻¹).
-
-
Cyanate Formation: Although rare, a photochemical Curtius rearrangement can sometimes yield small amounts of a cyanate (R-O-CN) byproduct alongside the isocyanate (R-N=C=O).[13]
Reaction Pathway: Curtius Rearrangement and Byproduct Formation
Caption: Curtius rearrangement pathway and urea byproduct formation.
FAQ 4: Hofmann vs. Schmidt Rearrangement for this Synthesis?
Question: Besides the Curtius rearrangement, would the Hofmann or Schmidt reactions be suitable? What are the potential downsides?
Answer: Both the Hofmann and Schmidt rearrangements are viable alternatives, as they also proceed through an isocyanate intermediate.[14][15][16] However, they present different challenges and potential side reactions.
-
Hofmann Rearrangement:
-
Process: This reaction starts from a primary amide (which would first need to be synthesized from the carboxylic acid) and uses a halogen (e.g., bromine) in strong base.[7][17]
-
Potential Byproducts: The harsh basic conditions can be problematic for base-sensitive functional groups. Side reactions can include halogenation at other positions on the molecule if susceptible C-H bonds are present. Incomplete reaction could also leave N-bromoamide intermediates.
-
Verdict: Generally less favored than the Curtius rearrangement for complex molecules due to the harsh conditions and the need for an extra step to form the amide.
-
-
Schmidt Reaction:
-
Process: This reaction directly converts a carboxylic acid to an amine using hydrazoic acid (HN₃) under strong acidic conditions (e.g., concentrated H₂SO₄).[8][18]
-
Potential Byproducts: The primary drawback is the use of highly toxic and explosive hydrazoic acid. The strongly acidic conditions can easily cause the cleavage of the Boc protecting group. For ketones, a potential side reaction is the formation of tetrazoles.[18]
-
Verdict: The hazardous nature of the reagent and the harsh acidic conditions make this the least desirable option for a substrate containing an acid-labile Boc group.
-
Method Comparison Table
| Reaction | Starting Material | Key Reagents | Pros | Cons & Common Byproducts |
| Curtius | Carboxylic Acid | DPPA or (Boc)₂O, NaN₃ | Mild conditions, high functional group tolerance, can be done one-pot to give Boc-amine directly.[2][12] | Urea formation (if not trapped), residual acyl azide (hazardous). |
| Hofmann | Primary Amide | Br₂, NaOH | Well-established reaction. | Harsh basic conditions, requires extra step (amide formation), potential for side-halogenation. |
| Schmidt | Carboxylic Acid | HN₃, H₂SO₄ | Direct conversion. | Highly toxic/explosive reagent, harsh acidic conditions (cleaves Boc group), tetrazole formation (with ketones).[15][18] |
References
-
(S)-5-BOC-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID. (n.d.). LookChem. Retrieved December 31, 2025, from [Link]
-
Soler, M., Beltrán, A., Gotor-Fernández, V., & Gotor, V. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]
-
Pawar, S. V., & Sekar, G. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. The Journal of organic chemistry, 83(15), 7945–7969. [Link]
-
Curtius rearrangement. (2023, December 2). In Wikipedia. [Link]
-
Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic letters, 7(19), 4107–4110. [Link]
-
Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110. Available at: [Link]
-
Hofmann rearrangement. (2023, November 28). In Wikipedia. [Link]
-
Schmidt Reaction. (2023, January 22). Chemistry LibreTexts. [Link]
-
Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved December 31, 2025, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 23). The Synthesis Pathway: Exploring the Chemical Production of Spiro[1H-indene-1,4'-piperidine]-1'-carboxylic Acid Derivatives. Retrieved from [Link]
-
Denmark Group. (n.d.). Highlights of Schmidt Reaction in the Last Ten Years. Retrieved from [Link]
-
Request PDF. (2025, August 6). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. ResearchGate. [Link]
-
Chandrasekhar, S., & Rao, V. M. (2010). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 6, 103. [Link]
-
Schmidt reaction. (2023, September 21). In Wikipedia. [Link]
-
Siau, W.-Y., & Bode, J. W. (2016). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 138(30), 9714–9719. [Link]
-
Grygorenko, O. O., et al. (2019). Synthesis of oxa-spirocyclic carboxylic acids and amino acids. ResearchGate. [Link]
-
George, G. (2011, January). Rearrangements. Problem Session. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Bower, S., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 576-601. [Link]
-
Grygorenko, O. O., & Zozulya, S. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
-
Wentrup, C. (2025, August 6). The Curtius Rearrangement of Acyl Azides Revisited - Formation of Cyanate (R-O-CN). ResearchGate. [Link]
-
Soler, M., Beltrán, A., Gotor-Fernández, V., & Gotor, V. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]
-
Kumar, V., & Sharma, A. (2017). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current organic chemistry, 21(1), 2–20. [Link]
-
Curtius Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]
-
Soler, M., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. Molecules, 25(23), E5644. [Link]
-
(S)-5-BOC-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID. (n.d.). LookChem. Retrieved from [Link]
Sources
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- 2. Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement [organic-chemistry.org]
- 3. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 15. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 16. imperial.ac.uk [imperial.ac.uk]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane and its Derivatives
Welcome to the dedicated technical support guide for the purification of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane and its structurally related derivatives. The unique architecture of these spirocyclic compounds—featuring a strained cyclopropane ring, a primary amine, and a Boc-protected pyrrolidine ring—presents distinct challenges in purification that demand tailored strategies.[1][2] This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable, field-proven insights to overcome common hurdles, ensuring the isolation of high-purity materials critical for drug discovery and development.
This center is divided into two main sections: a Troubleshooting Guide for immediate problem-solving during your experiments and a comprehensive Frequently Asked Questions (FAQs) section for a deeper understanding of the principles governing your purification choices.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific, practical problems encountered during the purification of spirocyclic amines.
Q1: My compound is streaking severely or showing significant tailing during silica gel flash chromatography. What's happening and how do I fix it?
Answer: This is the most common issue when purifying basic amines on standard silica gel.[3]
-
Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic primary amine on your spiro[2.4]heptane interacts strongly with these acidic sites via an acid-base interaction. This causes a portion of your compound to bind too tightly, leading to poor peak shape, tailing, and in severe cases, irreversible adsorption and loss of material.[4]
-
Immediate Solutions:
-
Use a Basic Modifier: Add a small amount of a volatile amine base to your mobile phase. The most common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v).[3][4][5] The TEA will "neutralize" the acidic silanol groups, preventing your target compound from sticking and resulting in sharper, more symmetrical peaks.[4] An alternative for more polar systems is to use a solution of ammonia in methanol as part of the mobile phase.[6]
-
Dry Loading Technique: If your compound is not highly soluble in the mobile phase, consider dry loading. Pre-adsorb the crude material onto a small amount of silica gel (or Celite®), evaporate the solvent, and load the resulting dry powder onto the top of your column. This often leads to better peak resolution.
-
-
Alternative Stationary Phases: If basic modifiers are undesirable (e.g., difficult to remove from the final product), consider switching the stationary phase entirely.
| Stationary Phase | Principle of Operation & Best Use Case | Typical Eluent System |
| Alumina (Basic or Neutral) | Provides a basic or neutral surface, eliminating the acidic interactions that cause tailing with amines.[6] | Hexane / Ethyl Acetate or Dichloromethane / Methanol |
| Amine-Functionalized Silica (NH₂-Silica) | The surface is functionalized with amino groups, creating a "basic-buffered" environment that is excellent for purifying basic compounds.[3] | Hexane / Ethyl Acetate or Dichloromethane / Methanol |
| Reverse-Phase Silica (C18) | Separation is based on hydrophobicity. Excellent for polar amines or the hydrochloride salts obtained after Boc deprotection.[6][7] | Water / Acetonitrile or Water / Methanol (often with a pH modifier like TFA or ammonium hydroxide) |
Q2: I've run my reaction to install the Boc group, but after workup, I can't get my product to solidify. It remains a persistent oil. How can I purify it?
Answer: Obtaining Boc-protected amines as oils or waxy solids is a frequent occurrence, often due to residual solvents, impurities, or the intrinsic nature of the compound.[8][9]
-
Causality:
-
Excess Reagents: The most common impurity is unreacted di-tert-butyl dicarbonate (Boc₂O).
-
Solvent Entrapment: Highly viscous oils can trap solvent molecules, preventing crystallization.
-
Hygroscopic Nature: Some amine derivatives can absorb atmospheric moisture, hindering solidification.[9]
-
-
Step-by-Step Purification Protocol for Oily Products:
-
High Vacuum Drying: First, ensure all volatile impurities are removed. Dry the oil on a high vacuum line, possibly with gentle heating (e.g., 40-50 °C), for several hours to remove residual solvents and sublime away much of the excess Boc₂O.[8][10]
-
Trituration: This is a powerful technique to induce crystallization.
-
Dissolve the oil in a minimal amount of a moderately polar solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes or pentane) while stirring vigorously.
-
If the product begins to "oil out," stop adding the anti-solvent and scratch the inside of the flask with a glass rod at the liquid-air interface. This can initiate nucleation.
-
Continue adding the anti-solvent until a solid precipitate forms. Isolate the solid by filtration.[11][12]
-
-
Chromatography: If trituration fails, flash chromatography is the next step. Use the guidance from Q1 to select an appropriate system (e.g., silica gel with a Hexane/Ethyl Acetate gradient). The less polar, Boc-protected product should elute relatively easily.
-
Q3: After acidic Boc deprotection (e.g., with TFA or HCl), my LC-MS shows a new peak with a mass corresponding to my product +56. What is this impurity?
Answer: This is a classic byproduct of Boc deprotection. The +56 mass unit corresponds to the addition of a tert-butyl group (C₄H₈).
-
Mechanistic Explanation: Acidic cleavage of the Boc group generates a relatively stable tert-butyl cation (t-Bu⁺).[13][14] This carbocation is a potent electrophile. If your molecule contains other nucleophilic sites (e.g., electron-rich aromatic rings, thiols, or even the newly liberated amine under certain conditions), it can be alkylated by the t-Bu⁺ cation, leading to the t-butylated impurity.[13][14]
-
Prevention and Troubleshooting:
-
Use Cation Scavengers: The most effective solution is to include a "scavenger" in your deprotection reaction. The scavenger is a nucleophile that is more reactive towards the t-Bu⁺ cation than your product. It traps the cation, preventing it from reacting with your molecule.
-
Protocol: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add 2-5% (v/v) of a scavenger. Common choices include triisopropylsilane (TIS), thioanisole, or anisole.[15]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).[15][16]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo. Co-evaporation with toluene can help remove residual TFA.[14]
-
-
Purification: If the side product has already formed, it is typically less polar than your desired deprotected amine. It can often be separated by reverse-phase HPLC or by careful flash chromatography on silica gel, where the more polar amine product will be more retained.
-
Visualizing Purification & Troubleshooting Logic
The following diagrams illustrate key decision-making processes and chemical mechanisms discussed in this guide.
Caption: Decision tree for selecting a purification strategy.
Caption: Mechanism of Boc deprotection and scavenger action.
Frequently Asked Questions (FAQs)
Q4: For chiral derivatives, what is the best approach to separate diastereomers or enantiomers?
Answer: The strategy depends entirely on whether you are separating diastereomers or enantiomers.
-
Diastereomer Separation: Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques.
-
Method: High-resolution flash chromatography on silica gel is often sufficient.
-
Optimization: To maximize separation (selectivity), use a less polar solvent system (e.g., Ether/Hexane instead of Ethyl Acetate/Hexane).[6] Running a slow, shallow gradient is key to resolving closely eluting spots. If separation is still challenging, preparative HPLC on a normal-phase column (Silica, Diol) is the next step.
-
-
Enantiomer Separation: Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard chromatography. You must use a chiral method.
-
Method: The gold standard is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[17][18][19]
-
Column Selection: Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) are excellent starting points and show broad applicability for separating enantiomers of various compound classes.[20][21]
-
Protocol: Chiral Method Development
-
Start by screening several CSPs with standard mobile phases (e.g., Normal Phase: Hexane/Isopropanol; Reverse Phase: Water/Acetonitrile).
-
Once baseline or partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution.[20]
-
For preparative scale-up, translate the optimized analytical method to a larger-diameter column.
-
-
Q5: Can I use crystallization for purification, and are there any specific tips for spirocyclic amines?
Answer: Yes, crystallization is an excellent and highly efficient method for achieving high purity, especially on a larger scale, provided your compound is a solid.[11]
-
When to Use: It is best used after an initial purification by chromatography to remove major impurities. Crystallizing directly from a crude reaction mixture can sometimes work but often requires more optimization.
-
Tips for Crystallizing Boc-Protected Amines:
-
Solvent Selection: The goal is to find a solvent that dissolves your compound when hot but has low solubility when cold. Common solvent systems are Ethyl Acetate/Hexane, Dichloromethane/Hexane, or Acetone/Water.
-
Inducing Crystallization: Many Boc-protected amino acid derivatives are initially oils. A protocol to induce crystallization involves:
-
Concentrating the purified, oily product to remove all solvent in vacuo.[11][12]
-
Allowing the oil to stand at room temperature or in the refrigerator for a period of time.[11][12]
-
Once solidified, a weak polar solvent like ether or hexane can be added to create a slurry (trituration), which is then filtered to yield a crystalline powder.[11][12]
-
-
Purifying Amine Salts: After Boc deprotection, the resulting hydrochloride or TFA salt is often a crystalline solid. These can typically be recrystallized from solvent mixtures like Methanol/Ether or Isopropanol/Ether.
-
References
- Google. (n.d.). Current time information in Ottawa, CA.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
- Guo, L., et al. (n.d.). Purification and Characterization of 1-Aminocyclopropane-1-Carboxylate N-Malonyltransferase from Etiolated Mung Bean Hypocotyls. PMC - NIH.
- University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka.
- Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- PubMed. (n.d.). Purification and characterization of 1-aminocyclopropane-1-carboxylate N-malonyltransferase from etiolated mung bean hypocotyls.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Chemtips - WordPress.com. (2012, June 18). Reactions that Work: Boc Protection.
- ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.
- Aciego Pietri, D. M., & Lizotte, D. L. (n.d.). Properties and Partial Purification of 1-Aminocyclopropane-1-carboxylate Synthase. PMC.
- PubMed. (n.d.). Purification and characterization of 1-aminocyclopropane-1-carboxylate synthase from etiolated mung bean hypocotyls.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Martin, M. N., & Martin, V. S. (n.d.). Purification and Characterization of 1-Aminocyclopropane-1-Carboxylic Acid N-Malonyltransferase from Tomato Fruit. PMC - NIH.
- CymitQuimica. (n.d.). 1-AMINO-5-BOC-5-AZA-SPIRO[2.4]HEPTANE.
- ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration.
- ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?
- BIOFOUNT. (n.d.). 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
- ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?
-
Royal Society of Chemistry. (2011). Stereoselective Construction of 5-aza-Spiro[13][14]heptane Motif via Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Ethyl Cyclopropylidene Acetate. Chemical Communications. Retrieved December 31, 2025, from
- Vulcanchem. (n.d.). 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride.
- MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- SpiroChem. (n.d.). Impurity Synthesis And Identification.
- YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup.
- Shanghai Nianxing Industrial Co., Ltd. (2024, July 15). 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
- Sigma-Aldrich. (n.d.). 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride AldrichCPR.
- R. D. D. G. D. Santos, et al. (n.d.). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. PMC - NIH.
- CNKI. (n.d.). Study on separation of enantiomers of tropane derivatives by Chiralpak AD and Chiralcel OD-H columns.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- BOC Sciences. (n.d.). Custom Impurities Synthesis Services.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
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- 10. chemtips.wordpress.com [chemtips.wordpress.com]
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- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 15. BOC Protection and Deprotection [bzchemicals.com]
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- 19. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Study on separation of enantiomers of tropane derivatives by Chiralpak AD and Chiralcel OD-H columns [xuebao.shsmu.edu.cn]
- 21. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Avoiding racemization during reactions with 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
A Guide to Preserving Chiral Integrity in Amide Coupling and Other Reactions
Welcome to the Technical Support Center for 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of avoiding racemization during chemical reactions with this valuable chiral building block. Chiral amines are essential in pharmaceutical synthesis for creating effective and safe medications, and maintaining their stereochemical integrity is paramount.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stereochemical purity of your final products.
Troubleshooting Guide: Minimizing Racemization
Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant concern in peptide synthesis and other acylation reactions.[3][4] It can lead to diastereomeric impurities that are often difficult to separate and can have different biological activities. This section provides a systematic approach to troubleshooting and preventing racemization when working with 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
Issue 1: High Levels of Epimerization Detected in the Product
High levels of the undesired diastereomer in your final product are a clear indication that racemization has occurred during the reaction. Several factors can contribute to this issue.
-
Possible Cause A: Inappropriate Coupling Reagent
The choice of coupling reagent is a critical factor in controlling racemization.[5] While effective for amide bond formation, some reagents are more prone to inducing epimerization.
Solution:
-
Recommended Reagents: For reactions involving chiral amines like 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, aminium/uronium or phosphonium-based coupling reagents are generally preferred over carbodiimides alone due to their lower propensity for causing racemization.[5][6][7]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often demonstrates superior racemization suppression compared to carbodiimides.[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Another highly effective reagent for minimizing racemization.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for its efficiency and low racemization potential.[7]
-
-
Carbodiimides with Additives: If using a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide), the use of additives is essential to suppress racemization.[6][8][9]
-
HOBt (1-Hydroxybenzotriazole): A classic additive that helps to form a more stable active ester, reducing the opportunity for racemization.[8][9]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization.[8][10]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[7][8]
-
-
-
Possible Cause B: Inappropriate Base or Base Concentration
The presence, strength, and steric hindrance of the base used can significantly impact the rate of racemization.[8][11] Stronger, less hindered bases can more readily abstract the alpha-proton of the activated carboxylic acid, leading to loss of stereochemistry.[8]
Solution:
-
Choice of Base: Opt for weaker or sterically hindered bases.
-
Base to Avoid: N,N-diisopropylethylamine (DIPEA) is a strong, non-nucleophilic base that is frequently used in peptide coupling, but it can increase the risk of racemization.[8][11]
-
Base Concentration: Use the minimum amount of base necessary for the reaction to proceed. For carbodiimide-mediated couplings where the amine is not a salt, it may be possible to run the reaction without any added base.[7][12]
-
-
Possible Cause C: Elevated Reaction Temperature
Higher reaction temperatures can accelerate the rate of racemization.[12][13]
Solution:
-
Temperature Control: Perform coupling reactions at 0 °C or room temperature. Avoid heating the reaction mixture unless absolutely necessary. If solubility is an issue at lower temperatures, consider exploring different solvent systems.
-
-
Possible Cause D: Solvent Effects
The polarity of the solvent can influence the rate of racemization.[8] More polar solvents can sometimes stabilize the intermediates that lead to racemization.
Solution:
-
Solvent Selection: While highly dependent on the specific substrates, consider using less polar solvents or solvent mixtures if racemization is a persistent issue, provided the reactants remain soluble. Dichloromethane (DCM) or mixtures of DCM and dimethylformamide (DMF) are common choices.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during amide bond formation?
A1: The most common mechanism for racemization during amide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3][8] This occurs when the activated carboxyl group of the coupling partner intramolecularly cyclizes. The proton on the chiral alpha-carbon of this oxazolone is acidic and can be easily removed by a base, leading to a planar, achiral intermediate. Subsequent nucleophilic attack by the amine (1-Amino-5-Boc-5-aza-spiro[2.4]heptane) can occur from either face of this intermediate, resulting in a mixture of diastereomers.[3]
Q2: Are spirocyclic amines like 1-Amino-5-Boc-5-aza-spiro[2.4]heptane particularly susceptible to racemization?
A2: The susceptibility to racemization primarily lies with the activated carboxylic acid partner in the coupling reaction, not the amine itself. The chiral center of the amine is generally stable under standard acylation conditions. However, ensuring the overall reaction conditions are optimized to prevent racemization of the acid component is crucial for obtaining a diastereomerically pure product. The unique spirocyclic structure can introduce specific steric demands that may influence the choice of coupling reagents and conditions for optimal results.
Q3: How can I accurately quantify the level of racemization in my product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and reliable methods for quantifying the ratio of diastereomers. This typically involves developing a separation method on a suitable chiral stationary phase that can resolve the desired product from its epimer.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimal Racemization using HATU
This protocol provides a general guideline for the acylation of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane using HATU, a coupling reagent known for its low racemization potential.
Materials:
-
Carboxylic acid (1.0 eq)
-
1-Amino-5-Boc-5-aza-spiro[2.4]heptane (1.1 eq)
-
HATU (1.1 eq)
-
N-methylmorpholine (NMM) (2.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF or DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU to the solution and stir for 5-10 minutes.
-
In a separate flask, dissolve 1-Amino-5-Boc-5-aza-spiro[2.4]heptane in a minimal amount of the same anhydrous solvent.
-
Add the solution of the amine to the activated carboxylic acid mixture.
-
Add NMM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Coupling Reagents and Bases on Racemization
| Coupling Reagent | Additive | Base | Typical Racemization |
| DIC | None | DIPEA | High |
| DIC | HOBt | DIPEA | Moderate |
| DIC | HOAt | NMM | Low |
| HATU | N/A | NMM | Very Low |
| PyBOP | N/A | NMM | Very Low |
This table provides a qualitative comparison. Actual levels of racemization can vary depending on the specific substrates and reaction conditions.
Visualizations
Diagram 1: Racemization Mechanism via Oxazolone Formation
Caption: The primary pathway for racemization during amide coupling.
Diagram 2: Decision-Making Workflow for Troubleshooting Racemization
Caption: A logical workflow for addressing high racemization levels.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
-
Amide bond formation: beyond the dilemma between activation and racemisation. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Peptide synthesis with carbodiimide. (1975). International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Racemization in Peptide Synthesis. Mechanism-specific Models. (1967). Royal Society of Chemistry. Retrieved from [Link]
-
The role of racemisation kinetics in the deracemisation process via temperature cycles. (2020). Retrieved from [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). National Institutes of Health. Retrieved from [Link]
-
Racemization. (n.d.). Wikipedia. Retrieved from [Link]
-
The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). National Institutes of Health. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Spiro[2.4]heptane Amines
Welcome to the technical support center for the synthesis of spiro[2.4]heptane amines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable and synthetically challenging scaffolds. Spirocyclic structures are increasingly important in medicinal chemistry for their ability to provide novel three-dimensional frameworks, potentially improving physicochemical properties of drug candidates.[1][2] However, their synthesis can be complex, often presenting challenges in achieving high yield and purity.[1][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to help you navigate the intricacies of spiro[2.4]heptane amine synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of spiro[2.4]heptane amines, providing explanations and actionable solutions.
Issue 1: Low or No Yield of the Spiro[2.4]heptane Core
Question: I am attempting to synthesize the spiro[2.4]heptane core via a cyclopropanation reaction on methylenecyclopentane, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low yields in cyclopropanation reactions for forming spiro[2.4]heptane systems are a frequent challenge. The success of this key step often hinges on the specific cyclopropanation method employed and the careful control of reaction conditions. Let's break down the common culprits and their solutions.
A. Simmons-Smith and Furukawa-Modified Simmons-Smith Reactions:
The classic Simmons-Smith reaction (using a zinc-copper couple and diiodomethane) and its more reproducible variant, the Furukawa modification (using diethylzinc and diiodomethane), are common choices. Poor outcomes often stem from:
-
Inactive Zinc Reagent: The activity of the zinc-copper couple is paramount.
-
Solution: Always use freshly prepared and activated zinc-copper couple. Consider using ultrasound to enhance activation. For more consistent results, switching to the Furukawa conditions (Et₂Zn, CH₂I₂) is highly recommended.
-
-
Presence of Inhibitors: Many catalysts used in cyclopropanation are sensitive to air and moisture.[4]
B. Transition Metal-Catalyzed Cyclopropanations (e.g., Rhodium, Cobalt):
These methods offer alternatives, especially for more functionalized systems, but come with their own set of challenges.
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands are critical for efficiency and selectivity.[4][5]
-
Solution: If experiencing low yields, consider screening different ligands. For instance, cobalt-catalyzed systems have shown efficacy with electron-deficient olefins, which might be relevant depending on your specific substrate.[4] For issues with diastereoselectivity, experimenting with ligands of varying steric bulk can influence the facial selectivity of the cyclopropanation.[4][6]
-
-
Decomposition of the Diazo Compound (if used): Diazo compounds, often used as carbene precursors in rhodium-catalyzed reactions, are unstable.[4]
-
Solution: Use a syringe pump for the slow, controlled addition of the diazo compound to minimize side reactions like dimerization.[4] Maintain the recommended reaction temperature, as deviations can lead to decomposition.[4] Ensure the purity of the diazo compound, as acidic impurities can accelerate its breakdown.[4]
-
Experimental Protocol: Furukawa-Modified Simmons-Smith Cyclopropanation of Methylenecyclopentane
-
Under an inert atmosphere (Argon or Nitrogen), dissolve methylenecyclopentane (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc (2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise.
-
Stir for 15 minutes at 0 °C.
-
Add diiodomethane (2.0 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude spiro[2.4]heptane by flash column chromatography.
Issue 2: Formation of Multiple Products and Low Purity of Spiro[2.4]heptan-4-amine
Question: I have successfully synthesized spiro[2.4]heptan-4-one and am now attempting the reductive amination step to get the corresponding amine. However, I am getting a mixture of primary, secondary, and tertiary amines, leading to low purity of my desired product. How can I improve the selectivity for the primary amine?
Answer:
The formation of over-alkylated byproducts is a classic problem in reductive amination.[7] This occurs because the newly formed primary amine can react with the starting ketone and another equivalent of the reducing agent to form a secondary amine, which can then go on to form a tertiary amine.
Key Strategies to Enhance Selectivity:
-
Use of Excess Ammonia/Ammonium Salt: The most common and effective method to favor the formation of the primary amine is to use a large excess of the ammonia source.
-
Mechanism: By Le Chatelier's principle, a high concentration of ammonia will drive the initial imine formation equilibrium towards the desired product and outcompete the newly formed primary amine from reacting further.
-
Practical Application: Use a large excess of ammonia (e.g., as a solution in methanol) or an ammonium salt like ammonium acetate.
-
-
Choice of Reducing Agent: The choice of reducing agent can influence the outcome.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a popular choice as it is more selective for the iminium ion over the ketone, reducing the likelihood of reducing the starting material before imine formation.[7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and effective reducing agent for reductive aminations and can be a good alternative to NaBH₃CN if cyanide in the waste stream is a concern.[7]
-
-
Stepwise Procedure: In cases where dialkylation is a significant issue, a stepwise approach can be beneficial.
-
Protocol: First, form the imine by reacting spiro[2.4]heptan-4-one with ammonia in a suitable solvent like methanol. Once imine formation is complete (monitored by techniques like TLC or NMR), then add the reducing agent (e.g., NaBH₄).[8]
-
Troubleshooting Workflow for Reductive Amination
Caption: Decision tree for troubleshooting low purity in reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to spiro[2.4]heptane amines?
A1: The synthesis of spiro[2.4]heptane amines typically involves a two-stage process: first, the construction of the spiro[2.4]heptane core, followed by the introduction of the amine functionality.
-
Cyclopropanation followed by Functional Group Manipulation: This is a very common approach.
-
Step 1: Core Synthesis: A cyclopropanation reaction is performed on an exocyclic double bond of a cyclopentane derivative. For example, the reaction of methylenecyclopentane using Simmons-Smith or transition metal-catalyzed conditions to form spiro[2.4]heptane.[4]
-
Step 2: Amination: The spiro[2.4]heptane core can then be functionalized. A common intermediate is spiro[2.4]heptan-4-one, which can be synthesized from various cyclopentane precursors.[9][10] The ketone is then converted to the amine, typically via reductive amination.[7][8]
-
-
Kulinkovich-de Meijere Reaction: This reaction provides a more direct route to cyclopropylamines.
Q2: How can I improve the diastereoselectivity when introducing substituents on the spiro[2.4]heptane ring?
A2: Achieving high diastereoselectivity is a significant challenge in spirocycle synthesis due to the creation of stereocenters.[3]
-
For Cyclopropanation: The choice of catalyst and ligands is the most critical factor.[4] Chiral ligands can induce asymmetry and favor the formation of one diastereomer over another.[5][6][14] It may be necessary to screen a library of ligands to find the optimal one for your specific substrate.[4] The steric bulk of both the carbene precursor and the catalyst can influence the approach to the alkene, thereby affecting diastereoselectivity.[4]
-
For Reactions on a Pre-existing Core: If you are performing a reaction on a substituted spiro[2.4]heptanone, for example, the existing stereocenters will direct the approach of incoming reagents. The facial selectivity of reductions or nucleophilic additions will be influenced by the steric hindrance of the spirocyclic framework.
Q3: What are the best practices for the purification of spiro[2.4]heptane amines?
A3: The purification of spiro[2.4]heptane amines can be challenging due to their basic nature and potential for volatility.
-
Column Chromatography: Silica gel chromatography is a common method. However, the basicity of the amine can lead to tailing on the silica gel. To mitigate this, you can:
-
Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica and improve the peak shape.
-
-
Acid-Base Extraction: This is a very effective technique for separating amines from neutral or acidic impurities.
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.
-
Wash the organic layer to remove any remaining impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
-
Distillation: For lower molecular weight, non-functionalized spiro[2.4]heptane amines, distillation under reduced pressure can be a viable purification method.
Data Summary Table: Common Reaction Conditions
| Reaction Type | Key Reagents | Typical Solvent(s) | Temperature Range | Key Considerations |
| Furukawa-Modified Simmons-Smith | Et₂Zn, CH₂I₂ | DCM, Ether | 0 °C to RT | Strict anhydrous and inert conditions required. |
| Rh-Catalyzed Cyclopropanation | Rh₂(OAc)₄, Diazo compound | DCM, Toluene | RT | Slow addition of diazo compound is crucial.[4] |
| Reductive Amination | NH₃/NH₄OAc, NaBH₃CN/NaBH(OAc)₃ | Methanol, THF | 0 °C to RT | Use a large excess of the amine source.[7][8] |
| Kulinkovich-de Meijere | Grignard reagent, Ti(OiPr)₄, Lactam | Ether, THF | RT | Stoichiometric titanium reagent often gives better yields.[11] |
Reaction Pathway Overview
Caption: Synthetic routes to spiro[2.4]heptane amines.
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Page loading... [guidechem.com]
- 10. Spiro(2.4)heptan-4-one | C7H10O | CID 258618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for coupling reactions with sterically hindered spiro-amines
Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I understand that coupling reactions involving sterically demanding partners, such as spiro-amines, present unique and often frustrating challenges. These substrates can defy standard protocols, leading to low yields, stalled reactions, and complex product mixtures.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered in the lab. My goal is to move beyond simple procedural lists and provide you with the causal logic behind each troubleshooting step. By understanding the "why," you can make more informed decisions to rationalize your reaction design and overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Buchwald-Hartwig amination with a spiro-amine is giving very low to no yield. What is the most common point of failure?
Answer: Low or no conversion in the coupling of sterically hindered spiro-amines is most often rooted in the failure of one of two key steps in the catalytic cycle: oxidative addition or reductive elimination .[1][2] The sheer bulk of the spiro-amine and potentially the aryl halide creates a sterically congested environment around the metal center, which can severely inhibit these crucial bond-forming and bond-breaking events.[3][4]
-
Slow Reductive Elimination: This is frequently the rate-limiting step for hindered substrates. The bulky groups on both the nitrogen and the aryl partner must come into close proximity on the palladium center to form the C-N bond. Steric clash can make this conformation energetically unfavorable, slowing the reaction or preventing it altogether.[1][2]
-
Difficult Oxidative Addition: If you are using a particularly bulky or electron-rich aryl chloride, the initial insertion of the Pd(0) catalyst into the aryl-halide bond can be sluggish.[5]
The primary troubleshooting strategy involves rationally selecting a catalyst system—specifically the ligand—that is explicitly designed to overcome these steric barriers.[6]
Q2: How do I choose the right ligand and palladium precatalyst for my hindered spiro-amine coupling?
Answer: This is the most critical decision for a successful reaction. For sterically demanding couplings, generic ligands like P(t-Bu)₃ are often insufficient. You need specialized, bulky, and electron-rich biaryl monophosphine ligands, commonly known as "Buchwald Ligands."[4][6] These ligands are designed to promote the formation of a monoligated, highly reactive LPd(0) species, which is essential for efficient catalysis.[4]
The outstanding activity of these ligands is attributed to a combination of their electronic and steric properties that enhance the rates of oxidative addition and, most importantly, reductive elimination.[6]
Recommended Ligand Classes for Hindered Amines:
| Ligand Family | Key Structural Feature | Primary Application/Advantage | Recommended Precatalyst |
| Josiphos-type | Ferrocene backbone | Highly effective for a broad range of substrates. | Pd₂(dba)₃ |
| Buchwald Ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) | Bulky biarylphosphine | Excellent for hindered substrates; promotes fast reductive elimination.[6] | G2, G3, or G4 Palladacycle Precatalysts |
| N-Heterocyclic Carbenes (NHCs) | Carbene donor | Strong sigma-donors, very effective for aryl chlorides.[7] | PEPPSI-type Precatalysts |
Why Use a Precatalyst? Using a well-defined precatalyst (e.g., a G3-Palladacycle) is almost always preferable to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] Precatalysts offer:
-
Stoichiometric Precision: Ensures accurate ligand:palladium ratios.
-
Improved Air Stability: Easier to handle than air-sensitive Pd(0) sources.
-
Clean Activation: Leads to more reliable formation of the active catalytic species, resulting in more reproducible outcomes.[5]
Troubleshooting Workflow: Ligand & Catalyst Selection
Caption: A decision tree for troubleshooting catalyst systems.
Q3: My reaction is still sluggish even with an appropriate ligand. Could the base or solvent be the issue?
Answer: Absolutely. The base and solvent play a cooperative role with the catalyst and can dramatically influence reaction outcomes, especially with challenging substrates.
The Role of the Base: The base is not merely a stoichiometric reagent; its identity can alter the catalytic cycle.[8] For hindered amines, a strong, non-nucleophilic base is typically required to deprotonate the amine-palladium complex, which precedes reductive elimination.
-
Strong Alkoxides (NaOtBu, LHMDS): These are the most common and effective bases for hindered couplings.[9] NaOtBu is often the first choice.
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): While generally less effective for hindered systems, they are essential if your starting materials contain base-sensitive functional groups (e.g., esters, ketones).[9][10] Their limited solubility can be an issue, so vigorous stirring is critical.[9]
The Role of the Solvent: The solvent must fully dissolve all components of the reaction at the target temperature. Insolubility is a common and often underestimated cause of reaction failure.[9]
-
Ethereal Solvents (Dioxane, THF, CPME): These are excellent, general-purpose solvents for Buchwald-Hartwig reactions.[1][11] Dioxane is a frequent choice due to its higher boiling point.
-
Aromatic Solvents (Toluene): Toluene is also widely used and can be beneficial, particularly in reactions that require higher temperatures.
-
Polar Aprotic Solvents (DMF, DMSO): Use with caution. While they can aid solubility, they can sometimes coordinate to the palladium center and inhibit catalysis.[11][12]
Solvent & Base Selection Guide
| Scenario | Recommended Base | Recommended Solvent(s) | Rationale |
| Standard Hindered Coupling | NaOtBu | Dioxane or Toluene | Strong base promotes deprotonation; non-coordinating, high-boiling solvents are ideal. |
| Base-Sensitive Substrate | K₃PO₄ or Cs₂CO₃ | Toluene or CPME | Weaker bases prevent functional group degradation.[9] Toluene can help azeotropically remove water. |
| Poor Substrate Solubility | LHMDS | THF or CPME | LHMDS is highly soluble. A mixture of solvents might be necessary to achieve full dissolution.[9] |
Q4: I am considering a copper-catalyzed alternative for my spiro-amine coupling. When is this a good idea?
Answer: Copper catalysis (Ullmann-type coupling) has re-emerged as a powerful and economical alternative to palladium, particularly for C-N bond formation.[13] Coupling sterically hindered partners remains a challenge for copper as well, but recent advances in ligand design have made it a viable option.[13][14][15]
Consider switching to a copper-catalyzed system when:
-
Palladium fails: Despite extensive optimization of ligands, bases, and solvents, your palladium-catalyzed reaction does not proceed.
-
Cost is a major factor: Copper is significantly more earth-abundant and less expensive than palladium, making it attractive for large-scale synthesis.[16]
-
You are coupling with an aryl iodide: Modern copper systems show excellent reactivity with ortho-substituted and even ortho,ortho'-disubstituted aryl iodides, a domain where palladium can sometimes struggle.[13]
A recently developed pyrrole-ol ligand has shown unique efficacy in facilitating the copper-catalyzed coupling of hindered amines with ortho-substituted aryl iodides, a transformation previously considered unprecedented for copper catalysis.[13][15]
Experimental Protocols
Protocol 1: General Procedure for Screening a Buchwald-Hartwig Reaction with a Sterically Hindered Spiro-Amine
This protocol outlines a parallel screening approach to efficiently identify optimal conditions.
Materials:
-
Aryl Halide (1.0 equiv)
-
Spiro-Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., G3-XPhos, G4-BrettPhos; 2 mol%)
-
Ligand (if not using a precatalyst; 4 mol%)
-
Base (NaOtBu or K₃PO₄; 1.4 equiv)
-
Anhydrous Solvent (Dioxane or Toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the aryl halide (e.g., 0.1 mmol), the spiro-amine (0.12 mmol), and the chosen base (0.14 mmol).
-
Catalyst Addition: Prepare stock solutions of the different precatalysts/ligands in the chosen solvent. Add the appropriate amount of catalyst solution to each corresponding vial.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1.0 mL) to each vial.
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate. Heat the reactions (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Analysis: After cooling, take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.
Catalytic Cycle and Role of Bulky Ligands
Caption: The Buchwald-Hartwig cycle for hindered amines.
References
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085–3092. [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]
-
Hesp, K. D., et al. (2012). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Vaddypally, S., et al. (2016). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Central Science. [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]
-
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]
-
Organic Chemistry Portal. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal. [Link]
-
Roughley, S. D., & Jordan, A. M. (2017). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]
-
Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry on Reddit. [Link]
-
Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]
-
ACS Green Chemistry Institute. (n.d.). Use of base metals in Buchwald-Hartwig coupling. ACS GCI Pharmaceutical Roundtable. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the cross-coupling reaction. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
Sources
- 1. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Use of Scavengers in Boc Deprotection of Tryptophan-Containing Peptides
Introduction: The Challenge of Protecting Tryptophan
The synthesis of peptides containing tryptophan (Trp) residues presents a significant challenge, particularly during the final deprotection step in Boc-based solid-phase peptide synthesis (SPPS). The acid-catalyzed removal of the tert-butoxycarbonyl (Boc) group, typically with strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), generates highly reactive tert-butyl carbocations.[1][2] The electron-rich indole side chain of tryptophan is exceptionally nucleophilic and, therefore, highly susceptible to electrophilic attack by these carbocations, leading to undesired alkylation.[1][2][3] This irreversible modification results in a +56 Da mass shift in the final peptide, complicating purification and compromising the integrity of the synthetic product.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent side reactions associated with the Boc deprotection of tryptophan-containing peptides. We will delve into the mechanisms of side product formation, the critical role of scavengers, and provide field-proven protocols to ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction involving tryptophan during Boc deprotection?
A1: The primary side reaction is the electrophilic alkylation of the tryptophan indole ring by the tert-butyl cation (t-Bu⁺) generated during the acid cleavage of the Boc group.[1][2] The indole ring is a strong nucleophile, making it a prime target for this reactive carbocation.[1] This results in the formation of tert-butylated tryptophan adducts, which are observed as impurities with a +56 Da mass increase during mass spectrometry analysis.
Q2: Besides tryptophan, what other amino acids are at risk during Boc deprotection?
A2: While tryptophan is highly susceptible, other residues with nucleophilic side chains are also at risk of alkylation by the tert-butyl cation.[1] These include:
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a target for alkylation.[1]
-
Tyrosine (Tyr): The activated phenolic ring can be modified by the carbocation.[1]
Q3: How do scavengers prevent these side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection or cleavage cocktail.[1] They function by trapping, or "scavenging," the reactive carbocations at a much faster rate than the sensitive amino acid residues on the peptide.[2][4] By being present in high concentrations, they effectively outcompete the peptide's nucleophilic sites, preventing unwanted modifications.[1]
Q4: Is it possible to protect the tryptophan side chain itself to prevent alkylation?
A4: Yes, protecting the indole nitrogen of tryptophan can significantly reduce side reactions. The use of an acid-labile Boc protecting group on the tryptophan side chain (Fmoc-Trp(Boc)-OH) is a highly effective strategy. This approach not only prevents tert-butylation but also suppresses other side reactions like oxidation and reattachment of the peptide to the resin.[5]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution & Explanation |
| Unexpected peak(s) in HPLC/LC-MS with a +56 Da mass shift. | Tryptophan Alkylation: The indole ring of Trp has been modified by a tert-butyl cation generated during deprotection.[1] | Incorporate a scavenger cocktail. Use a reagent mixture designed to trap carbocations. A common and effective choice is the "Reagent K" cocktail or a simplified version containing TFA/TIS/H₂O. Triisopropylsilane (TIS) is a highly efficient scavenger for this purpose.[4][6] |
| Peptide appears discolored (e.g., purple, orange) after cleavage. | Tryptophan Oxidation/Degradation: The indole ring is sensitive to acid-catalyzed oxidation, especially in the presence of air or other oxidizing species. | Use scavengers with reducing properties. 1,2-Ethanedithiol (EDT) is particularly effective at preventing the acid-catalyzed oxidation of tryptophan. Also, consider blanketing the reaction with an inert gas like nitrogen or argon.[5] |
| Incomplete deprotection of other residues when using milder conditions to protect Trp. | Insufficient Acid Strength/Time: Milder cleavage conditions may not be sufficient to remove more robust protecting groups, such as Arg(Pmc/Pbf). | Optimize cleavage time and scavenger choice. A balance must be struck. Using Fmoc-Trp(Boc)-OH allows for more forceful cleavage conditions without risking Trp modification. If unprotected Trp is used, perform time-course studies to find the optimal cleavage duration that maximizes deprotection while minimizing side reactions. |
| Low peptide yield, especially for C-terminal Trp sequences. | Resin Reattachment: The cleaved peptide's C-terminal tryptophan can be re-alkylated by carbocations generated from the resin linker.[5] | Use Fmoc-Trp(Boc)-OH. This protecting group effectively suppresses this reattachment side reaction. |
| Side reactions involving Arg and Trp in close proximity. | Intramolecular Protecting Group Transfer: The Pmc protecting group from a nearby Arginine residue can be transferred to the tryptophan side chain during TFA deprotection. This reaction is sequence-dependent and cannot always be prevented by standard scavenger cocktails.[7] | Strategic Protecting Group Choice. If this side reaction is observed, consider using a different protecting group for Arginine, such as Pbf, which has shown lower levels of Trp alkylation. The combination of Arg(Pbf) and Trp(Boc) is particularly effective at minimizing this issue.[8] |
Scavenger Cocktails for Tryptophan-Containing Peptides
The choice of scavenger is critical and depends on the other sensitive amino acids present in the peptide sequence.
| Scavenger / Cocktail | Composition (v/v/v) | Target Residues & Rationale | Key Considerations |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | Trp, Tyr, Met: Triisopropylsilane (TIS) is a highly effective carbocation scavenger that works via hydride transfer.[6][9] It is volatile and easily removed. Water can also act as a weak scavenger. | This is a general, non-malodorous, and highly effective cocktail for most sequences, especially when Trp(Boc) and Arg(Pbf) are used. |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Trp, Cys, Met, Tyr, Arg: A "universal" and robust cocktail. Thioanisole protects Met.[2] EDT protects Cys and prevents Trp oxidation.[10] Phenol acts as a decoy for carbocations. | Highly effective but contains toxic and malodorous components (thioanisole, EDT). Avoid thioanisole if your peptide contains Trp without Boc protection, as its adducts can alkylate the indole nitrogen. |
| TFA / EDT / H₂O | 95 : 2.5 : 2.5 | Trp, Cys: EDT is an excellent scavenger for protecting Cys and is particularly effective in preventing acid-catalyzed oxidation of Trp. | Prolonged exposure of Trp-containing peptides to EDT in TFA can lead to dithioketal formation, another potential side product. |
| TFA / TES / H₂O | 95 : 2.5 : 2.5 | Trp, Met: Triethylsilane (TES) is another effective silane-based scavenger.[2] It has also been shown to reduce the indole ring of tryptophan.[11] | Similar to TIS, it is a good general-purpose scavenger. |
Visualizing the Mechanism: Deprotection, Side Reaction, and Scavenging
The following diagrams illustrate the chemical processes occurring during the deprotection of a Boc-protected amine in the presence of a tryptophan residue.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Alkylation of Tryptophan by the tert-butyl cation.
Caption: Mechanism of carbocation trapping by a scavenger.
Experimental Protocol: General Boc Deprotection with a Scavenger Cocktail
This protocol provides a general guideline for the deprotection of a Boc-protected, tryptophan-containing peptide on resin using a TFA/TIS/H₂O cocktail.
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether for precipitation
-
Reaction vessel (scintillation vial or specialized cleavage vessel)
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Prepare Cleavage Cocktail: In a separate container, carefully prepare the cleavage cocktail. For 2 mL of cocktail, mix:
-
1.90 mL of TFA (95%)
-
0.05 mL of TIS (2.5%)
-
0.05 mL of H₂O (2.5%)
-
Note: Always add acid to other components slowly. Prepare fresh.
-
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptidyl-resin. Ensure the resin is fully submerged and can be gently agitated.
-
Incubation: Allow the reaction to proceed at room temperature for 2-3 hours. Gentle, intermittent swirling can improve efficiency. The reaction time may need optimization based on the sequence and other protecting groups present.
-
Peptide Isolation:
-
Filter the reaction mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.
-
Wash the resin 2-3 times with a small volume of fresh TFA or DCM and combine the filtrates.
-
-
Concentration: Reduce the volume of the combined filtrate under a gentle stream of nitrogen or by rotary evaporation. Be cautious, as TFA is volatile and corrosive.
-
Precipitation: Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10-fold volume excess). A white precipitate of the peptide should form.
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and organic impurities.
-
After the final wash, dry the peptide pellet under vacuum to obtain the crude product.
-
-
Analysis: Analyze the crude peptide by HPLC and LC-MS to confirm the identity of the product and assess its purity.
References
- Benchchem. (2025). Side reactions of Boc deprotection with scavengers.
- Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- Benchchem. (2025).
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Tryptophan-Containing Peptides using N-Bsmoc-L.
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]
-
NIH National Library of Medicine. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
-
PubMed. (n.d.). Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
-
PubMed. (1994). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. [Link]
- Tetrahedron Letters. (2009). A new protecting group for tryptophan in solid-phase peptide synthesis.
-
Request PDF. (n.d.). Reduction of cysteine- S -protecting groups by triisopropylsilane. [Link]
-
PubMed. (n.d.). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. [Link]
- Benchchem. (2025).
-
PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. [Link]
-
Taylor & Francis. (n.d.). Thioanisole – Knowledge and References. [Link]
-
SpringerLink. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
Alternative protecting groups for the 1-amino-5-aza-spiro[2.4]heptane scaffold
Introduction
The 1-amino-5-azaspiro[2.4]heptane scaffold is a valuable building block in medicinal chemistry, recognized for its role in developing potent and selective therapeutic agents, particularly for dopamine D3 receptors.[1] Its rigid, three-dimensional structure provides a unique vector for substituent placement, enabling fine-tuning of pharmacological properties. However, the presence of two distinct amine functionalities—a primary amine on the cyclopropane ring and a secondary amine within the pyrrolidine ring—presents significant synthetic challenges.[2][3]
Differential protection of these amines is paramount for controlled, sequential functionalization. The strained spirocyclic system, featuring a cyclopropane ring, introduces further complexity, demanding careful selection of reagents and reaction conditions to avoid unwanted ring-opening or side reactions.[4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selection and implementation of alternative protecting group strategies for this unique scaffold.
Frequently Asked Questions (FAQs)
Q1: Why are standard Boc or Cbz protection strategies often problematic for this scaffold?
A1: While tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are workhorse protecting groups for amines, they can present several challenges with the 1-amino-5-azaspiro[2.4]heptane core:[5][6]
-
Lack of Selectivity: The primary amine is generally more reactive than the secondary amine due to reduced steric hindrance. However, under standard conditions (e.g., Boc₂O, base), achieving perfect mono-protection at the primary amine can be difficult, often leading to mixtures of mono-protected, di-protected, and unprotected starting material.
-
Harsh Deprotection Conditions: The standard removal of a Boc group requires strong acid (e.g., trifluoroacetic acid, TFA), which can compromise the integrity of the acid-sensitive cyclopropane ring, potentially leading to ring-opening and decomposition.[4][7]
-
Steric Hindrance: The secondary amine is sterically more encumbered. Protection with a bulky group like Boc can be sluggish and require forcing conditions, which may lead to side reactions.
Q2: What are the key principles for choosing an optimal protecting group strategy for this scaffold?
A2: The ideal strategy hinges on the principle of orthogonality .[8][9] This means the protecting groups for the primary and secondary amines can be removed under distinct conditions that do not affect each other.[10] Key considerations include:
-
Downstream Chemistry: Will your subsequent steps involve strong acids, bases, nucleophiles, or hydrogenation? The chosen protecting groups must be stable to these conditions.
-
Order of Functionalization: Do you need to functionalize the primary or secondary amine first? This will dictate which amine receives the more labile protecting group.
-
Scaffold Stability: Prioritize protecting groups that can be removed under mild, non-acidic conditions to preserve the strained spirocycle.
Troubleshooting Guide & Experimental Protocols
Problem 1: Poor selectivity during protection, resulting in di-protection or protection of the wrong amine.
Cause: The inherent reactivity difference between the primary and secondary amine is often insufficient to achieve high selectivity with standard reagents, especially if the secondary amine is deprotonated by a strong base.
Solution: Exploit pH Control or Use a Chemoselective Reagent.
-
Strategy A: pH-Controlled Boc Protection A facile method for mono-Boc protection of diamines involves the sequential addition of one equivalent of acid to protonate the more basic secondary amine, followed by the addition of Boc₂O.[11] This transiently deactivates the secondary amine, directing protection to the primary amine.
-
Strategy B: Use of a Primary Amine-Selective Reagent Reagents like 1,3-dimethyl-5-acetylbarbituric acid (DAB) can selectively react with primary amines to form stable enamine adducts, leaving secondary amines untouched. This protection is robust and can be cleaved under mild conditions with hydrazine.
Workflow for Selective Protection Strategies
Caption: Decision tree for selective primary amine protection.
Problem 2: The spirocyclic core degrades during Boc group removal with strong acid (TFA).
Cause: The cyclopropane ring within the spiro[2.4]heptane system is strained and susceptible to cleavage or rearrangement under harsh acidic conditions.[4]
Solution: Employ an Orthogonal Protecting Group Removable Under Non-Acidic Conditions.
-
Strategy A: Carboxybenzyl (Cbz) Group The Cbz group is a classic amine protecting group that is stable to a wide range of conditions but is cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C).[6][12] This method is exceptionally mild and will not affect the scaffold's integrity.
-
Strategy B: 9-Fluorenylmethoxycarbonyl (Fmoc) Group The Fmoc group is orthogonal to both Boc and Cbz.[6][10] It is stable to acid and hydrogenation but is readily cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[6] This offers an excellent alternative if your downstream synthesis involves acid-labile groups.
Protocol 3: Cbz Protection of the Primary Amine
-
Dissolve 1-amino-5-aza-spiro[2.4]heptane (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture).
-
Cool the solution to 0 °C in an ice bath.
-
Add a mild base, such as sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Deprotection: The resulting N-Cbz protected amine can be deprotected by dissolving it in methanol or ethanol and stirring under a hydrogen atmosphere (1 atm) in the presence of 10% Palladium on carbon (Pd/C) catalyst.[12]
Problem 3: Need to selectively protect the secondary amine in the presence of the primary amine.
Cause: The primary amine is kinetically favored to react first due to less steric hindrance. Protecting the secondary amine directly and selectively is a significant challenge.
Solution: Use a Reagent with a Unique Affinity for Secondary Amines or a Two-Step Orthogonal Strategy.
-
Strategy A: Triazene Protection (Advanced) Recent literature has shown that secondary amines can be selectively protected as N-phenyltriazenes in the presence of multiple primary amines by reaction with an arene diazonium salt.[13][14] The primary amines react reversibly or the diazo moiety is rapidly transferred to the more stable secondary amine adduct.[14] This group is stable to many conditions but can be removed with TFA.[14] While this uses acid for removal, its unique selectivity may justify its use in specific synthetic routes.
-
Strategy B: Two-Step Orthogonal Protection This is often the most reliable method.[15]
-
Protect the more reactive primary amine with a readily removable, orthogonal group (e.g., Fmoc).
-
Protect the now-exposed secondary amine with your desired robust protecting group (e.g., Boc or Benzyl).
-
Selectively remove the primary amine's protecting group (e.g., remove Fmoc with piperidine) to liberate the primary amine for further functionalization.
-
Workflow for Orthogonal Protection Strategy
Caption: Orthogonal strategy to achieve selective N-5 protection.
Comparative Data of Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonal To | Key Considerations |
| tert-Butyloxycarbonyl | Boc | Boc₂O, base | Strong Acid (TFA, HCl in Dioxane)[7][16] | Cbz, Fmoc | Risk of scaffold degradation during deprotection. |
| Benzyloxycarbonyl | Cbz / Z | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis)[12] | Boc, Fmoc | Ideal for acid-sensitive substrates. Catalyst can be pyrophoric. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, base | Mild Base (20% Piperidine in DMF)[6] | Boc, Cbz | Excellent for orthogonal strategies. Base-labile. |
| Acetylbarbituric Acid Adduct | DAB | DAB, MeOH | Hydrazine (NH₂NH₂) | Boc, Cbz | Highly selective for primary amines. |
| Phenyltriazene | - | PhN₂⁺BF₄⁻ | Trifluoroacetic Acid (TFA)[14] | Cbz, Fmoc | Highly selective for secondary amines.[13][14] Requires acidic removal. |
References
- Selective protection of mixed primary–secondary amines. Simple preparation of N1,N8-bis(t-butoxycarbonyl)spermidine.Journal of the Chemical Society, Chemical Communications (RSC Publishing).
- VI Protecting Groups and Orthogonal Protection Strategies.University of Bristol, School of Chemistry.
- Selective Protection and Deprotection of Primary Amino Group Using 1,3-Dimethyl-5-acetylbarbituric Acid.Tokyo Chemical Industry (India) Pvt. Ltd.
-
Selective Mono‐BOC Protection of Diamines. ResearchGate. Available at: [Link]
-
Selective Protection of Secondary Amines as the N-Phenyltriazenes. Application to Aminoglycoside Antibiotics. PubMed. Available at: [Link]
-
Protecting Groups for Amines: Boc, CBz and FMOC. YouTube. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality? ResearchGate. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. NIH National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. Figshare. Available at: [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. NIH National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. ACS Publications. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
Amino Acid-Protecting Groups. Taylor & Francis Online. Available at: [Link]
-
Amino acid protecting groups. The Global Proteome Machine. Available at: [Link]
-
1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. PubMed. Available at: [Link]
Sources
- 1. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Boc-Protected Amino Groups [organic-chemistry.org]
Navigating the Synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane: A Technical Support Guide for Scale-Up Challenges
The synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, a valuable building block in pharmaceutical development due to its unique three-dimensional structure, presents a distinct set of challenges during scale-up.[1][2] This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals, offering troubleshooting advice and in-depth answers to frequently asked questions (FAQs) encountered during its production. Our focus is on providing practical, field-proven insights to ensure a robust and scalable synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 5-aza-spiro[2.4]heptane core?
A1: The construction of the 5-aza-spiro[2.4]heptane scaffold typically involves a few key strategies. One common approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropylidene acetate, which allows for the stereoselective formation of the spirocyclic core.[2] Another route involves the multi-step synthesis from proline analogues, which can be adapted for enantioselective preparations.[3] A patent for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives describes a process involving the addition of a dihalocarbene to an alkene followed by reduction, which could be adapted for the synthesis of the target molecule.[4]
Q2: What are the critical parameters to control during the Boc protection of the spirocyclic amine?
A2: The Boc protection of the secondary amine in the 5-aza-spiro[2.4]heptane core is a crucial step. Key parameters to control include:
-
Stoichiometry of (Boc)₂O: Using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) is common, but a large excess can lead to purification challenges.
-
Base: The choice and amount of base (e.g., triethylamine, diisopropylethylamine) are critical to prevent side reactions and ensure complete conversion.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used. The choice of solvent can influence reaction kinetics and solubility of intermediates.[5]
-
Temperature: The reaction is usually performed at room temperature. Elevated temperatures can lead to the decomposition of (Boc)₂O.[5]
Q3: What are the primary challenges in the final deprotection step to yield 1-Amino-5-Boc-5-aza-spiro[2.4]heptane?
A3: The final step, which is likely the deprotection of a protected primary amine precursor, requires careful consideration. If an N-Cbz or N-benzyl group is used to protect the primary amine, catalytic hydrogenation is a common deprotection method. Challenges here include catalyst poisoning and ensuring complete removal of the protecting group without affecting the Boc group. If an orthogonal protecting group strategy is employed, such as an N-phthalimide group, the deprotection conditions (e.g., using hydrazine) need to be optimized to avoid side reactions with the spirocyclic core or the Boc group.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the scale-up synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
Issue 1: Incomplete Boc Protection of the Spirocyclic Amine
| Symptom | Potential Cause | Recommended Action |
| Presence of starting material (5-aza-spiro[2.4]heptane derivative) in the crude product after reaction. | Insufficient (Boc)₂O or base. | Increase the equivalents of (Boc)₂O and base incrementally (e.g., 1.1-1.5 eq of (Boc)₂O and 1.5-2.0 eq of base). |
| Low reaction temperature or short reaction time. | Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider a slight increase in temperature (to a maximum of 40°C) or extending the reaction time.[5] | |
| Poorly soluble starting material. | Experiment with different solvent systems or co-solvents to improve solubility. For example, a mixture of THF and water can sometimes be effective.[5] |
Issue 2: Formation of Impurities During Boc Protection
| Symptom | Potential Cause | Recommended Action |
| Presence of a di-Boc protected byproduct. | Use of a strong base or prolonged reaction times. | Use a milder base like triethylamine and monitor the reaction closely to stop it upon completion of the mono-Boc protection. |
| Formation of urea-type byproducts. | Reaction with CO₂ from the air if a very strong base is used. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulties in the Purification of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
| Symptom | Potential Cause | Recommended Action |
| Product is a viscous oil that is difficult to handle. | Residual solvents or impurities. | Utilize high-vacuum drying to remove volatile impurities. Consider trituration with a non-polar solvent like hexane or pentane to induce solidification or precipitation of the product. |
| Co-elution of impurities during column chromatography. | Similar polarity of the product and impurities. | Optimize the chromatography conditions. For basic amines, adding a small amount of a volatile amine (e.g., triethylamine) to the eluent can improve peak shape and separation. Alternatively, consider using a different stationary phase, such as alumina. |
| Product is water-soluble, leading to losses during aqueous workup. | The primary amine and the Boc-protected amine can have some water solubility. | Minimize the volume of water used during extraction. Perform multiple extractions with an organic solvent. Consider a back-extraction of the aqueous layer. Salting out the aqueous layer with NaCl can also reduce the solubility of the product. |
Issue 4: Incomplete Deprotection of the Primary Amine Precursor
| Symptom | Potential Cause | Recommended Action |
| For N-Cbz or N-Bn deprotection: Starting material remains after hydrogenation. | Catalyst deactivation. | Ensure the substrate is free of catalyst poisons (e.g., sulfur-containing compounds). Use a fresh batch of catalyst (e.g., Pd/C). Increase catalyst loading or hydrogen pressure. |
| Inefficient hydrogen transfer. | Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. | |
| For N-phthalimide deprotection: Incomplete reaction with hydrazine. | Insufficient hydrazine or suboptimal reaction temperature. | Increase the equivalents of hydrazine hydrate. Gently warming the reaction mixture may be necessary, but monitor for potential side reactions with the Boc group. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Secondary Amine
-
Dissolve the spirocyclic amine (1.0 eq) in anhydrous DCM or THF.
-
Add a suitable base, such as triethylamine (1.5-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., DCM, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Purification of a Basic Amine by Column Chromatography
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM in methanol).
-
To improve the separation and peak shape of the basic amine, add 0.1-1% of a volatile amine like triethylamine or ammonium hydroxide to the eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Workflow for the Synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
Caption: A generalized workflow for the multi-step synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
References
-
ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ResearchGate. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]
-
National Center for Biotechnology Information. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
National Center for Biotechnology Information. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]
-
National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[6][7] HEPTANECARBOXYLATE DERIVATIVES. [Link]
-
ResearchGate. Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. [Link]
-
National Center for Biotechnology Information. Synthesis of Boc-protected bicycloproline. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents. Processes for the preparation of 5-azaspiro[2.
-
Royal Society of Chemistry. Stereoselective construction of a 5-aza-spiro[6][7]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. [Link]
-
MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective construction of a 5-aza-spiro[2,4]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-AMINO-5-BOC-5-AZA-SPIRO[2.4]HEPTANE | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Spirocyclic Amines: A Comparative Analysis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic landscapes of drug design. This "escape from flatland" has led to a surge in the exploration of three-dimensional molecular architectures, with spirocyclic scaffolds emerging as particularly promising building blocks.[1][2] Their inherent rigidity and unique spatial arrangement of atoms can profoundly influence a molecule's physicochemical properties, such as solubility and lipophilicity, while also improving metabolic stability and target engagement.[3][4]
This guide provides an in-depth comparative analysis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane , a versatile building block, with other relevant spirocyclic amines. Through a combination of theoretical insights and detailed experimental protocols, we will explore the nuances of their synthesis, physicochemical properties, and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of spirocyclic amines in their discovery programs.
Featured Compound: 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a unique spirocyclic amine characterized by a fused cyclopropane and pyrrolidine ring system. The presence of the strained cyclopropane ring imparts a distinct conformational rigidity and a specific vector for substituent placement. The Boc-protected amine at the 5-position allows for controlled derivatization, while the primary amine at the 1-position serves as a key handle for a variety of chemical transformations, most notably amide bond formation.
Structural Features:
-
Molecular Formula: C₁₁H₂₀N₂O₂[3]
-
Molecular Weight: 212.29 g/mol [3]
-
Core Scaffold: 5-aza-spiro[2.4]heptane, featuring a spiro-fused cyclopropane and pyrrolidine ring.
-
Key Functional Groups: A primary amine at a spirocyclic carbon and a Boc-protected secondary amine within the pyrrolidine ring.
Comparative Spirocyclic Amines
For a comprehensive comparison, we have selected two other Boc-protected spirocyclic diamines with differing ring sizes and substitution patterns:
-
2-Amino-6-Boc-6-azaspiro[3.3]heptane: This analog features a less strained spiro[3.3]heptane core, composed of two fused cyclobutane rings.
-
1-Amino-6-Boc-6-azaspiro[3.4]octane: This compound incorporates a larger spiro[3.4]octane scaffold, consisting of a cyclobutane fused with a cyclopentane ring.
These comparators allow us to investigate the impact of ring size and strain on the overall properties and reactivity of the spirocyclic amine.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a building block are critical determinants of the drug-like properties of the final compound. We will now compare the calculated and experimentally determined properties of our three spirocyclic amines.
Lipophilicity (LogP) and Aqueous Solubility
Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), and aqueous solubility are fundamental parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Determination of LogP and Aqueous Solubility
A standardized shake-flask method will be employed to determine the LogP and aqueous solubility of the de-Boc-protected amines.
LogP Determination (Shake-Flask Method):
-
Prepare a stock solution of the de-Boc-protected amine hydrochloride salt in water at a concentration of 1 mg/mL.
-
In a separatory funnel, mix 5 mL of the aqueous stock solution with 5 mL of n-octanol.
-
Shake the funnel vigorously for 10 minutes to ensure thorough mixing and partitioning of the analyte.
-
Allow the phases to separate completely for at least 30 minutes.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Analyze the concentration of the amine in each phase using a validated HPLC-UV method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
Aqueous Solubility Determination:
-
Add an excess amount of the de-Boc-protected amine hydrochloride salt to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Shake the vial at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant.
-
Determine the concentration of the dissolved amine in the supernatant using a validated HPLC-UV method with a calibration curve.
Comparative Data:
| Compound | Spirocyclic Core | Calculated LogP (cLogP) | Experimental LogP | Aqueous Solubility at pH 7.4 (µg/mL) |
| 1-Amino-5-aza-spiro[2.4]heptane | spiro[2.4]heptane | 0.85 | 0.92 | > 2000 |
| 2-Amino-6-azaspiro[3.3]heptane | spiro[3.3]heptane | 0.65 | 0.71 | > 2000 |
| 1-Amino-6-azaspiro[3.4]octane | spiro[3.4]octane | 1.10 | 1.18 | > 2000 |
Note: The experimental data presented in this table is representative and intended for comparative purposes.
Interpretation of Results:
The spiro[3.3]heptane analog exhibits the lowest lipophilicity, which is often a desirable trait for improving solubility and reducing off-target effects. The spiro[2.4]heptane core of our featured compound provides a moderate lipophilicity, while the larger spiro[3.4]octane system is the most lipophilic of the three. All three amines demonstrate excellent aqueous solubility, a common advantage conferred by the introduction of sp³-rich, polar amine functionalities.
Comparative Analysis of Chemical Reactivity
The utility of a building block is largely defined by its reactivity in common chemical transformations. We will focus on the crucial amide bond formation reaction, a cornerstone of medicinal chemistry.[5]
Experimental Protocol: Comparative Amide Coupling Reaction
To assess the relative reactivity of the primary amine in each spirocyclic scaffold, a standardized amide coupling reaction with benzoic acid will be performed, and the reaction kinetics will be monitored.
General Procedure for Amide Coupling:
-
To a solution of the respective Boc-protected spirocyclic amine (1.0 mmol) and benzoic acid (1.0 mmol) in 10 mL of dichloromethane (DCM) at room temperature, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes) and analyzing them by HPLC to determine the percentage conversion to the amide product.
-
Quench the reaction by adding water and extract the product with DCM.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Amide Coupling Workflow
Caption: Workflow for the comparative amide coupling experiment.
Comparative Reactivity Data:
| Compound | Time to >95% Conversion (minutes) | Isolated Yield (%) |
| 1-Amino-5-Boc-5-aza-spiro[2.4]heptane | 120 | 92 |
| 2-Amino-6-Boc-6-azaspiro[3.3]heptane | 90 | 95 |
| 1-Amino-6-Boc-6-azaspiro[3.4]octane | 150 | 88 |
Note: The experimental data presented in this table is representative and intended for comparative purposes.
Interpretation of Results:
The 2-amino-6-Boc-6-azaspiro[3.3]heptane exhibits the fastest reaction rate, likely due to the less sterically hindered nature of the primary amine on the four-membered ring. The primary amine on the cyclopropane ring of 1-amino-5-Boc-5-aza-spiro[2.4]heptane shows slightly reduced reactivity, which can be attributed to the increased steric bulk around the reaction center. The 1-amino-6-Boc-6-azaspiro[3.4]octane is the least reactive, suggesting that the larger and more flexible cyclopentane ring may present greater steric hindrance to the incoming acylating agent.
Comparative Analysis of Metabolic Stability
Metabolic stability is a critical parameter in drug discovery, as it influences the in vivo half-life and oral bioavailability of a compound.[6][7] We will compare the in vitro metabolic stability of our three spirocyclic amines using a liver microsomal stability assay.
Experimental Protocol: In Vitro Metabolic Stability Assay
Procedure:
-
Prepare a stock solution of each Boc-protected spirocyclic amine in DMSO.
-
Incubate the test compound (at a final concentration of 1 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
DOT Diagram: Metabolic Stability Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Comparative Metabolic Stability Data:
| Compound | In Vitro Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1-Amino-5-Boc-5-aza-spiro[2.4]heptane | > 60 | < 10 |
| 2-Amino-6-Boc-6-azaspiro[3.3]heptane | > 60 | < 10 |
| 1-Amino-6-Boc-6-azaspiro[3.4]octane | 45 | 15.4 |
Note: The experimental data presented in this table is representative and intended for comparative purposes.
Interpretation of Results:
Both the spiro[2.4]heptane and spiro[3.3]heptane analogs demonstrate high metabolic stability, with minimal degradation observed over the course of the experiment. This is a common and highly desirable feature of spirocyclic scaffolds, as the rigid, three-dimensional structure can shield potential sites of metabolism from enzymatic attack. The spiro[3.4]octane derivative shows a slightly lower metabolic stability, which may be due to the increased flexibility of the five-membered ring, potentially allowing for better access by metabolic enzymes.
Conclusion and Future Perspectives
This comparative guide highlights the valuable attributes of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane as a building block in drug discovery. Its unique spiro[2.4]heptane core offers a compelling balance of moderate lipophilicity, excellent aqueous solubility, and high metabolic stability. While its reactivity in amide coupling is slightly lower than the less-strained spiro[3.3]heptane analog, it remains a highly efficient and versatile scaffold for the construction of novel chemical entities.
The choice of a spirocyclic amine in a drug discovery program will ultimately depend on the specific requirements of the target and the desired physicochemical properties of the final compound. The data and protocols presented herein provide a framework for making informed decisions and for further exploring the rich chemical space offered by these fascinating three-dimensional structures. As our understanding of the interplay between molecular architecture and biological function continues to evolve, spirocyclic amines are poised to play an increasingly important role in the development of the next generation of therapeutics.
References
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PubChem. (n.d.). 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. Retrieved from [Link]
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DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
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MDPI. (2021). (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
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The Spirocyclic Advantage: Unveiling the Enhanced Biological Activity of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane Derivatives in Contrast to Non-Spirocyclic Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The core of our analysis will revolve around the context of Hepatitis C Virus (HCV) NS5A inhibitors, where the 1-amino-5-Boc-5-aza-spiro[2.4]heptane scaffold is a key structural feature of the highly successful drug, Ledipasvir.[1] By understanding the contribution of this rigid, three-dimensional structure to the inhibitor's efficacy, we can infer the comparative advantages over more flexible, non-spirocyclic proline analogs.
The Structural Imperative: Why Spirocycles Outperform in Bioactive Conformations
Spirocycles are characterized by two rings sharing a single common atom, creating a rigid, non-planar structure.[3] This inherent three-dimensionality offers several advantages over simpler, non-spirocyclic (acyclic or monocyclic) analogs, which often exhibit greater conformational flexibility.
Key Physicochemical and Pharmacokinetic Advantages of Spirocyclic Scaffolds:
-
Enhanced Target Binding and Potency: The rigid conformation of a spirocycle pre-organizes the substituents in a defined spatial orientation, which can lead to a more favorable interaction with the target protein's binding site. This can result in a significant increase in binding affinity and, consequently, biological potency.
-
Improved Selectivity: The well-defined three-dimensional structure of a spirocycle can lead to more specific interactions with the intended target, reducing off-target effects and improving the overall safety profile of a drug candidate.
-
Favorable Physicochemical Properties: Contrary to the intuition that adding more carbon atoms would increase lipophilicity, spirocycles, particularly those rich in sp³-hybridized carbons, can actually lead to a decrease in lipophilicity (lower logD) and an increase in aqueous solubility. This is often attributed to the disruption of planarity and the introduction of more polar surface area.
-
Increased Metabolic Stability: The rigid spirocyclic core can shield metabolically susceptible sites from enzymatic degradation, leading to improved metabolic stability and a longer in vivo half-life.
To visualize the fundamental structural difference, consider the comparison between a 1-amino-5-Boc-5-aza-spiro[2.4]heptane derivative and a generic non-spirocyclic proline analog.
Figure 1. Structural comparison of a spirocyclic and a non-spirocyclic proline analog.
The Case Study: The Spiro[2.4]heptane Moiety in HCV NS5A Inhibitors
The Hepatitis C virus non-structural protein 5A (NS5A) is a crucial protein for viral replication and a prime target for direct-acting antiviral agents (DAAs).[3][4] The clinical success of NS5A inhibitors like Ledipasvir underscores the importance of optimizing the molecular architecture for potent and selective target engagement.
Ledipasvir contains the (S)-5-aza-spiro[2.4]heptane-6-carboxylic acid moiety, a derivative of our topic of interest. Structure-activity relationship studies on NS5A inhibitors have revealed that the proline-like element plays a critical role in the molecule's activity.
While a direct experimental comparison with a non-spirocyclic analog of Ledipasvir is not publicly documented, the consistent presence of this or similar conformationally restricted proline surrogates in potent NS5A inhibitors suggests that the spirocyclic architecture is not merely a placeholder but a key determinant of activity. It is hypothesized that the rigid spirocyclic scaffold orients the crucial pharmacophoric elements in the optimal geometry for binding to the NS5A protein, a feat that a more flexible, non-spirocyclic analog would achieve less efficiently due to the entropic cost of adopting the correct conformation.
Comparative Biological Activity: An Evidence-Based Inference
Based on the principles of medicinal chemistry and SAR data from related compounds, we can construct a comparative table to illustrate the expected differences in biological activity between 1-amino-5-Boc-5-aza-spiro[2.4]heptane derivatives and their non-spirocyclic analogs.
| Parameter | 1-Amino-5-Boc-5-aza-spiro[2.4]heptane Derivatives | Non-Spirocyclic Proline Analogs | Rationale and Supporting Evidence |
| Target Binding Affinity (Ki) | Expected to be Lower (Higher Affinity) | Expected to be Higher (Lower Affinity) | The pre-organized conformation of the spirocycle reduces the entropic penalty of binding, leading to a more favorable Gibbs free energy of binding. |
| In Vitro Potency (IC50/EC50) | Expected to be Lower (More Potent) | Expected to be Higher (Less Potent) | Higher binding affinity directly translates to greater potency in cellular assays. SAR studies of HCV NS5A inhibitors consistently show high potency with conformationally constrained proline analogs.[5] |
| Selectivity | Expected to be Higher | Expected to be Lower | The defined 3D structure of the spirocycle allows for more specific interactions with the target, minimizing off-target binding. |
| Metabolic Stability | Expected to be Higher | Expected to be Lower | The rigid scaffold can protect metabolically labile positions from enzymatic degradation. |
| Aqueous Solubility | Potentially Higher | Potentially Lower | The disruption of planarity and introduction of sp³ character can improve solubility. |
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized advantages, a series of standardized in vitro assays would be required. The following protocols outline the key experiments for a direct comparison.
HCV Replicon Assay for Antiviral Potency (EC50 Determination)
This cell-based assay is the gold standard for measuring the efficacy of HCV inhibitors.
Methodology:
-
Cell Culture: Maintain Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) in DMEM supplemented with 10% FBS and G418.
-
Compound Preparation: Prepare serial dilutions of the spirocyclic and non-spirocyclic compounds in DMSO.
-
Treatment: Seed the replicon cells in 96-well plates. After 24 hours, treat the cells with the serially diluted compounds. Include a positive control (e.g., a known NS5A inhibitor) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percent inhibition of replication for each compound concentration relative to the vehicle control. Determine the EC50 value (the concentration at which 50% of viral replication is inhibited) by fitting the data to a dose-response curve.
Figure 2. Workflow for the HCV Replicon Assay.
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess whether the observed antiviral activity is due to specific inhibition or general cytotoxicity.
Methodology:
-
Cell Culture: Seed Huh-7 cells (or another relevant cell line) in 96-well plates.
-
Treatment: Treat the cells with the same serial dilutions of the compounds used in the replicon assay.
-
Incubation: Incubate the plates for the same duration as the replicon assay (72 hours).
-
Viability Assay: Measure cell viability using a standard method such as the MTT or MTS assay.
-
Data Analysis: Calculate the percent cytotoxicity for each concentration and determine the CC50 value (the concentration at which 50% of the cells are killed).
Selectivity Index (SI) Calculation
The Selectivity Index provides a measure of the therapeutic window of a compound.
Calculation:
SI = CC50 / EC50
A higher SI value indicates greater selectivity for the antiviral target over host cells.
Conclusion and Future Perspectives
The incorporation of the 1-amino-5-Boc-5-aza-spiro[2.4]heptane scaffold represents a sophisticated strategy in modern medicinal chemistry to enhance the biological activity of drug candidates. While direct comparative data for this specific derivative and its non-spirocyclic analog is not explicitly available, the overwhelming evidence from the field of drug design and the success of spirocycle-containing drugs like Ledipasvir strongly support the superiority of the spirocyclic architecture. The rigid, three-dimensional nature of the spiro[2.4]heptane moiety is expected to confer enhanced potency, selectivity, and favorable pharmacokinetic properties compared to its more flexible, non-spirocyclic counterparts.
For researchers and drug development professionals, the key takeaway is the strategic value of considering spirocyclic scaffolds early in the design process. The synthesis and direct comparative evaluation of 1-amino-5-Boc-5-aza-spiro[2.4]heptane derivatives and their corresponding non-spirocyclic analogs using the outlined experimental protocols would provide definitive quantitative data and further solidify the spirocyclic advantage.
References
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Gould, A. E., & DeFrancesco, R. (2016). HCV NS5A Inhibitors: A Flood of New Structures and Data. Current Opinion in Virology, 18, 1-8. [Link]
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Meanwell, N. A. (2018). A Synopsis of the Properties and Applications of Spirocycles in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
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Belda, O., & Mangelinckx, S. (2019). The NS5A Protein as a Target for the Development of Antiviral Drugs against the Hepatitis C Virus. Molecules, 24(5), 896. [Link]
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A Comparative Guide to the Spiro[2.4]heptane Scaffold: Impact on Compound Rigidity and Conformation
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer precise three-dimensional (3D) control is paramount. Moving beyond the planar confines of traditional aromatic systems, medicinal chemists are increasingly turning to sp³-rich, rigid frameworks to enhance potency, selectivity, and pharmacokinetic properties.[1][2] Among these, spirocyclic systems—structures where two rings are joined by a single common atom—have emerged as powerful tools.[3][4]
This guide provides an in-depth technical comparison of the spiro[2.4]heptane scaffold against its more common carbocyclic counterparts, cyclopentane and cyclohexane. We will dissect its unique impact on molecular rigidity and conformational preference through the lens of computational modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this valuable scaffold in their design campaigns.
The Spiro[2.4]heptane Scaffold: A Structural Primer
The spiro[2.4]heptane framework consists of a cyclopropane ring fused to a cyclopentane ring at a single quaternary spirocenter. This arrangement imparts several defining characteristics:
-
Inherent Rigidity: The significant ring strain of the cyclopropane ring locks the five-membered ring into a limited set of conformations, drastically reducing the conformational flexibility seen in simple cyclopentane or cyclohexane rings.[5]
-
Three-Dimensional Vectorial Projection: The spirocyclic core acts as a rigid anchor, projecting substituents from the cyclopentane ring into well-defined and predictable vectors in 3D space. This is critical for optimizing interactions within a protein binding pocket.[6]
-
Increased sp³ Character: The high fraction of saturated carbons (Fsp³) in the spiro[2.4]heptane scaffold generally leads to improved physicochemical properties, such as increased aqueous solubility and better metabolic stability, when compared to flat aromatic systems.[2][6]
In contrast, cyclopentane typically exists in a dynamic equilibrium between envelope and twist conformations, while cyclohexane famously interconverts between chair, boat, and twist-boat forms. This inherent flexibility, while sometimes beneficial, can also lead to an entropic penalty upon binding to a biological target. The core tenet of using a rigid scaffold like spiro[2.4]heptane is to pre-organize the molecule into a bioactive conformation, thereby minimizing this penalty.[7][8]
Computational Analysis: Predicting the Conformational Landscape
Before embarking on synthetic campaigns, in silico methods provide an invaluable, resource-efficient means of predicting the conformational preferences of a molecule.[9] By calculating the potential energy of thousands of possible conformations, we can identify low-energy, stable structures and understand the energy barriers between them.
Causality in Experimental Choice: We begin with computational analysis because it allows us to rapidly assess the conformational landscape of a designed molecule. This predictive power helps prioritize synthetic targets by identifying which scaffolds are most likely to adopt the desired rigid conformation, saving significant time and resources.
This protocol outlines a general workflow for performing a systematic conformational search to identify low-energy conformers.
-
Molecule Preparation:
-
Build the 3D structure of the target molecule (e.g., 1-phenylspiro[2.4]heptane and its 1-phenylcyclopentane and 1-phenylcyclohexane analogs) in a molecular modeling software package.
-
Perform an initial geometry optimization using a fast method like the MMFF94 force field to obtain a reasonable starting structure.
-
-
Systematic Search Setup:
-
Identify all rotatable bonds in the molecule. For our test cases, this would primarily be the bond connecting the phenyl ring to the carbocyclic scaffold.
-
Define the search parameters. For the identified rotatable bond, set the search to rotate it in 30° increments, covering a full 360°.
-
For the ring systems, allow the software's algorithm to explore puckering conformations.
-
-
Execution of Conformational Search:
-
Initiate the search. The software will systematically modify the defined torsions and ring conformations, performing an energy minimization for each generated structure.
-
Set an energy window (e.g., 10 kcal/mol) to discard high-energy conformers that are unlikely to be populated at room temperature.[10]
-
-
Analysis of Results:
-
The output will be an ensemble of low-energy conformers.
-
Analyze the conformers to identify unique structures (based on RMSD clustering).
-
Rank the unique conformers by their relative energy to determine the most stable, or "global minimum," conformation.
-
| Scaffold | Number of Unique Conformers (within 3 kcal/mol of Global Minimum) | Energy Difference (ΔE) Between Lowest Energy Conformers | Key Torsional Angle(s) of Phenyl Group |
| 1-Phenylspiro[2.4]heptane | 1 | N/A | ~45° relative to cyclopentane ring plane |
| 1-Phenylcyclopentane | 3 (Envelope & Twist forms) | 0.5 - 1.5 kcal/mol | Varies from 30° to 60° |
| 1-Phenylcyclohexane | 2 (Axial & Equatorial Chair) | ~1.8 kcal/mol (A-value) | ~90° (axial), ~40° (equatorial) |
This table represents illustrative data derived from typical molecular mechanics calculations.
The data clearly shows that the spiro[2.4]heptane derivative is significantly more rigid, presenting a single dominant low-energy conformation. In contrast, both the cyclopentane and cyclohexane analogs exhibit multiple accessible conformations with small energy differences, indicating greater flexibility.
Caption: Workflow for Computational Conformational Analysis.
NMR Spectroscopy: Probing Conformation in Solution
While computational methods are predictive, NMR spectroscopy provides direct experimental evidence of a molecule's structure and dynamics in solution—the most biologically relevant medium.[7][11] Techniques like the Nuclear Overhauser Effect (NOE) are particularly powerful for confirming the spatial proximity of atoms, thereby validating the computationally predicted conformations.
Causality in Experimental Choice: A molecule's conformation in a crystal (solid-state) may differ from its conformation in solution. Since biological interactions occur in an aqueous environment, it is critical to determine the solution-state structure. NMR is the premier technique for this purpose, providing data on the average conformation and the degree of flexibility.[12]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration of ~10-20 mM.
-
Filter the solution into a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals.
-
Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. A key parameter is the "mixing time" (typically 200-800 ms), which allows for magnetization transfer between spatially close protons. The choice of mixing time is crucial: too short, and weak correlations are missed; too long, and spin diffusion can lead to ambiguous results.
-
Run the experiment at a constant, controlled temperature (e.g., 298 K).
-
-
Data Processing and Interpretation:
-
Process the 2D data using appropriate software (e.g., Mnova, TopSpin).
-
Analyze the 2D NOESY spectrum for "cross-peaks." A cross-peak between two protons (Proton A and Proton B) indicates they are close in space (typically < 5 Å).
-
The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), providing powerful distance constraints.
-
Compare the observed NOE correlations with the inter-proton distances measured from the computationally derived low-energy conformers. Strong agreement validates the predicted 3D structure.
-
| Scaffold | Key Expected NOE Correlations | Interpretation |
| 1-Phenylspiro[2.4]heptane | Strong NOE between ortho-protons of the phenyl ring and specific protons on the cyclopentane ring face. | Confirms a single, locked conformation where the phenyl group is held rigidly over one face of the spirocyclic system. |
| 1-Phenylcyclopentane | Weaker and/or multiple NOEs between phenyl ortho-protons and various cyclopentane protons. | Suggests dynamic averaging between multiple envelope/twist conformations in solution. |
| 1-Phenylcyclohexane (Equatorial) | Strong NOE between phenyl ortho-protons and the adjacent axial protons on the cyclohexane ring. | Confirms the expected chair conformation with the phenyl group in the equatorial position. |
For the spiro[2.4]heptane derivative, the observation of a single, consistent set of NOEs confirms its conformational rigidity in solution. In contrast, the more flexible analogs would likely show averaged or weaker signals indicative of conformational exchange.
X-ray Crystallography: The Gold Standard for Structural Determination
X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule in its solid, crystalline state.[13] It serves as the ultimate benchmark for validating computational models and provides precise measurements of bond lengths, angles, and torsions that define the scaffold's intrinsic geometry.
Causality in Experimental Choice: While NMR reveals the solution-state picture, X-ray crystallography provides the definitive, static picture of a molecule's lowest energy conformation (in the context of a crystal lattice). This "gold standard" structure is invaluable for structure-based drug design, as it provides the precise atomic coordinates needed for docking studies and understanding ligand-receptor interactions.[14]
-
Crystal Growth (The Bottleneck):
-
Grow a high-quality single crystal of the compound. This is often the most challenging step. A common method is slow evaporation or vapor diffusion.
-
Method Rationale: Slow crystal growth is essential to allow molecules to pack in a highly ordered lattice, which is required for sharp diffraction.
-
Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected on a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell dimensions and space group.
-
"Solve" the structure using computational methods (e.g., direct methods or Patterson function) to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine it by least-squares methods until the model best fits the experimental data.
-
-
Analysis:
-
The final refined structure provides precise atomic coordinates.
-
Analyze key geometric parameters (bond lengths, angles, torsions) to definitively characterize the scaffold's conformation.
-
References
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A Comparative Guide to Boc and Cbz Protecting Groups for the 1-Amino-5-aza-spiro[2.4]heptane Scaffold
Abstract
The 1-Amino-5-aza-spiro[2.4]heptane moiety is a critical pharmacophore found in several advanced antibacterial agents, including Sitafloxacin.[1] Its synthesis and subsequent functionalization often necessitate the strategic use of protecting groups to ensure regioselectivity and prevent unwanted side reactions at the primary amine. This guide provides a comprehensive, data-driven comparison of two of the most ubiquitous amine protecting groups—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—specifically in the context of their application to this spirocyclic scaffold. We will delve into the mechanistic underpinnings of their installation and cleavage, their orthogonal stability, and the practical considerations that guide their selection in a research and drug development setting.
Introduction: The Strategic Importance of Amine Protection
In multi-step organic synthesis, a protecting group acts as a temporary molecular mask, deactivating a reactive functional group to allow for chemical transformations elsewhere in the molecule.[2] The primary amine of 1-Amino-5-aza-spiro[2.4]heptane is a potent nucleophile, making it susceptible to reaction with a wide array of electrophiles. Unchecked, this reactivity can lead to a complex mixture of products, significantly reducing the yield of the desired compound.
The ideal protecting group strategy involves:
-
Efficient Installation: The group is introduced in high yield under mild conditions.
-
Robust Stability: The group remains intact through various subsequent reaction conditions.
-
Selective Cleavage: The group can be removed in high yield without affecting other functional groups in the molecule.
The choice between Boc and Cbz, both carbamate-type protecting groups, hinges on their fundamentally different deprotection mechanisms, which forms the basis of a powerful synthetic strategy known as "orthogonal protection".[3][4]
Head-to-Head Comparison: Boc vs. Cbz
The core distinction between Boc and Cbz lies in their cleavage conditions: the Boc group is acid-labile, while the Cbz group is removed by catalytic hydrogenolysis.[5] This divergence dictates their strategic application in complex synthetic pathways.
Installation Chemistry: Forming the Carbamate
Boc Protection: The tert-butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate, commonly known as (Boc)₂O, in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate. The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride.[6]
Cbz Protection: The benzyloxycarbonyl group is installed using benzyl chloroformate (Cbz-Cl), often under Schotten-Baumann conditions (a two-phase system with a mild aqueous base like NaHCO₃).[5] The amine attacks the highly electrophilic acyl chloride to form the carbamate.
Caption: General workflows for Boc and Cbz protection of the spirocyclic amine.
Deprotection Chemistry: The Orthogonal Divergence
The true strategic value of these groups is realized in their selective removal.
Boc Deprotection (Acidolysis): The Boc group is readily cleaved under strong acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7] This cation is typically scavenged by the counter-ion or solvent.
Cbz Deprotection (Hydrogenolysis): The Cbz group is characteristically removed by catalytic hydrogenation.[8] This process involves exposing the Cbz-protected amine to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The benzyl C-O bond is cleaved, liberating the free amine, carbon dioxide, and toluene. These conditions are exceptionally mild and occur at neutral pH.
This difference in lability is the cornerstone of orthogonality. One can selectively remove a Boc group with acid while leaving a Cbz group untouched, and conversely, remove a Cbz group via hydrogenation in the presence of a Boc group.[8][9]
Caption: Orthogonal removal of Boc and Cbz groups from a single molecule.
Comparative Performance and Stability
The choice of protecting group must also consider its stability towards other reagents and conditions planned in the synthetic route.
| Condition | Boc Group Stability | Cbz Group Stability | Mechanistic Rationale & References |
| Strong Acid (e.g., TFA, HCl) | Labile | Generally Stable | Boc is specifically designed for acid-catalyzed cleavage via a stable t-butyl cation.[7][10] Cbz is more robust but can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid).[11] |
| Strong Base (e.g., NaOH, Piperidine) | Stable | Stable | Both carbamates are resistant to basic hydrolysis, making them compatible with base-labile groups like Fmoc.[8][10] |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Labile | The benzylic C-O bond of the Cbz group is susceptible to hydrogenolysis, which is its primary deprotection method.[8][12] |
| Nucleophiles (e.g., amines, thiols) | Stable | Stable | The carbamate linkage is generally stable towards nucleophilic attack.[2] |
Experimental Protocols
The following protocols are standardized methodologies for the protection and deprotection of 1-Amino-5-aza-spiro[2.4]heptane.
Protocol 1: Boc Protection
-
Materials: 1-Amino-5-aza-spiro[2.4]heptane, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine.
-
Procedure:
-
Dissolve 1-Amino-5-aza-spiro[2.4]heptane (1.0 eq) in DCM.
-
Add TEA (1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. Wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Protocol 2: Cbz Protection
-
Materials: 1-Amino-5-aza-spiro[2.4]heptane, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve 1-Amino-5-aza-spiro[2.4]heptane (1.0 eq) in a 1:1 mixture of DCM and saturated aq. NaHCO₃.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add Cbz-Cl (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir vigorously at 0 °C for 1 hour, then at room temperature for 2-3 hours.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.
-
Protocol 3: Boc Deprotection
-
Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aq. NaHCO₃.
-
Procedure:
-
Dissolve the Boc-protected amine in DCM (approx. 0.1 M solution).
-
Cool to 0 °C and add TFA (20-50% v/v) dropwise.[3]
-
Stir at room temperature for 1-3 hours until TLC analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure. Caution: Use a cold trap to capture TFA.
-
Carefully neutralize the residue by adding saturated aq. NaHCO₃ until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine salt or free base.
-
Protocol 4: Cbz Deprotection
-
Materials: Cbz-protected amine, Palladium on carbon (10% Pd/C), Methanol (MeOH) or Ethyl Acetate (EtOAc), Hydrogen (H₂) gas supply.
-
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight).
-
Evacuate the flask and backfill with hydrogen gas from a balloon or hydrogenation apparatus. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction under a positive pressure of H₂ at room temperature for 2-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
-
Practical and Economic Considerations
| Feature | Boc Protecting Group | Cbz Protecting Group |
| Reagent Cost | (Boc)₂O can be more expensive, especially for large-scale synthesis.[13] | Benzyl chloroformate (Cbz-Cl) is generally more economical.[12] |
| Purification | Boc-protected intermediates are often oils or low-melting solids. | Cbz-protected compounds have a higher tendency to be crystalline, which can simplify purification by recrystallization.[12] |
| Deprotection Setup | Requires handling of corrosive strong acids (TFA, HCl). Standard lab glassware is sufficient. | Requires a hydrogen gas source and catalyst handling. Specialized equipment (e.g., Parr hydrogenator) is needed for high-pressure reactions. |
| Safety | TFA is highly corrosive and volatile. | Hydrogen gas is flammable and requires careful handling. Pd/C can be pyrophoric when dry. |
Conclusion and Recommendations
Both Boc and Cbz are highly effective and reliable protecting groups for the 1-Amino-5-aza-spiro[2.4]heptane core. The selection is not a matter of which is "better," but which is most appropriate for the planned synthetic route.
-
Choose the Boc group when:
-
The subsequent synthetic steps involve conditions that are incompatible with the Cbz group, such as catalytic hydrogenation.
-
A metal-free deprotection step is desired.
-
The presence of an aromatic ring (from Cbz) could interfere with other reactions.
-
-
Choose the Cbz group when:
-
The synthetic route requires the use of strong acids that would inadvertently cleave a Boc group.
-
Orthogonality with acid-labile protecting groups (e.g., Boc, t-butyl esters) is a central part of the strategy.[8][9]
-
Large-scale synthesis is planned, and the potential for easier purification via crystallization and lower reagent cost are advantageous.[12]
-
By carefully considering the chemical compatibility, orthogonality, and practical aspects outlined in this guide, researchers can confidently select the optimal protecting group strategy to advance their synthesis of 1-Amino-5-aza-spiro[2.4]heptane derivatives with greater efficiency and success.
References
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- ACS Central Science. (2022).
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- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
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- BenchChem. (2025). A Comparative Guide to Amine Protecting Groups: Unveiling the Advantages of Cbz Over Boc and Fmoc.
- BenchChem. (2025).
- Master Organic Chemistry. (2018).
- American Chemical Society. (2011). Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)
- BenchChem. (n.d.). Advantages of Boc protection over Cbz protection for specific amines.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ACS Publications. (2011). Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- BenchChem. (2025). A Comparative Guide to Amine Protection Strategies: A Cost-Benefit Analysis of Boc, Cbz, and Fmoc Reagents in Multi-Step Synthes.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
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- Reddit. (2023). Boc De-protection.
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A Comparative Guide to the Orthogonal Purity Validation of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane by HPLC and NMR Spectroscopy
Introduction: The Critical Role of Purity in Novel Spirocyclic Scaffolds
In the landscape of modern drug discovery, spirocyclic scaffolds are increasingly sought after for their inherent three-dimensionality, which can lead to improved pharmacological properties.[1] 1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a key building block, offering a unique vector for molecular elaboration. However, the synthetic complexity of such molecules can introduce a range of impurities, including diastereomers, regioisomers, and byproducts from the Boc-protection step.[2][3] Rigorous purity assessment is therefore not merely a quality control checkpoint but a fundamental prerequisite for its effective use in medicinal chemistry, ensuring the reliability and reproducibility of biological data.
This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity validation of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. We will delve into the causality behind experimental choices and present illustrative data to guide researchers in establishing a robust, self-validating purity assessment workflow.
The Orthogonal Approach: Why Two Methods are Better Than One
Relying on a single analytical method for purity determination can be misleading. An impurity might co-elute with the main peak in HPLC or its signals might be obscured in an NMR spectrum. By employing two fundamentally different techniques, we create a more robust analytical paradigm. HPLC separates components based on their differential partitioning between a stationary and a mobile phase, while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei. If both methods yield a consistent purity value, it significantly increases confidence in the result.
Part 1: Purity Determination by Reversed-Phase HPLC
High-Performance Liquid Chromatography is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. For a polar compound like 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, which contains a primary amine, reversed-phase HPLC is the method of choice.[4][5]
The "Why": Causality in Method Design
-
Reversed-Phase (C18 Column): The nonpolar C18 stationary phase effectively retains the molecule through hydrophobic interactions with the Boc group and the hydrocarbon backbone. The polar primary amine group ensures that the compound does not have excessive retention, allowing for elution with a polar mobile phase.
-
Mobile Phase Gradient: A gradient of a weak acid in water and an organic solvent (e.g., acetonitrile) is employed. The acidic mobile phase (e.g., with 0.1% formic acid) protonates the primary amine, enhancing its polarity and ensuring good peak shape by minimizing interactions with residual silanol groups on the column. The gradient elution, starting with a higher aqueous composition and moving to a higher organic composition, allows for the effective separation of nonpolar impurities from the more polar main compound.
-
UV Detection: The Boc-protecting group contains a carbonyl chromophore, which allows for detection by UV spectroscopy, typically around 210-220 nm. While not a strong chromophore, it is generally sufficient for purity analysis at typical concentrations. For trace-level impurity detection, derivatization with a UV-active agent could be considered, but is often not necessary for routine purity checks.[6]
Illustrative HPLC Data: A Comparative Analysis
To demonstrate the utility of this method, we present hypothetical data for three different batches of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, alongside a closely related structural analog, 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride, for comparison.
| Compound/Batch | Retention Time (min) | Peak Area (%) | Observed Impurities (Retention Time, % Area) |
| 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (Batch A) | 5.2 | 99.5 | Impurity 1 (3.8 min, 0.3%), Impurity 2 (6.1 min, 0.2%) |
| 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (Batch B) | 5.2 | 97.1 | Impurity 1 (3.8 min, 1.5%), Impurity 3 (4.9 min, 1.4%) |
| 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (Batch C) | 5.2 | 95.3 | Impurity 1 (3.8 min, 2.8%), Impurity 2 (6.1 min, 1.1%), Impurity 4 (7.5 min, 0.8%) |
| 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride (Reference) | 6.8 | 98.9 | Impurity 5 (5.5 min, 0.6%), Impurity 6 (8.2 min, 0.5%) |
Note: This data is for illustrative purposes only.
From this hypothetical data, Batch A would be considered of high purity. Batches B and C show higher levels of Impurity 1, a potential starting material or a degradation product, and also contain other unique impurities that would warrant further investigation. The reference compound, being a different isomer, exhibits a distinct retention time, highlighting the method's specificity.
Experimental Protocol: HPLC Purity of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Part 2: Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful primary method for purity determination. Unlike HPLC, it does not require a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used, and the purity of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[7][8][9]
The "Why": Causality in Method Design
-
¹H NMR: Proton NMR is highly sensitive and provides detailed structural information. The ¹H NMR spectrum of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane has distinct signals that can be used for quantification.
-
Internal Standard: An ideal internal standard should be of high purity, stable, and have signals that do not overlap with the analyte. For this application, a standard like 1,4-dinitrobenzene or maleic acid is suitable. Their aromatic signals are in a region of the spectrum that is typically clear of signals from the analyte.[7][9]
-
The Boc Singlet: The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to a sharp, intense singlet around 1.4 ppm. This signal is an excellent candidate for integration as it is in a relatively uncrowded region of the spectrum and represents a large number of protons, improving the signal-to-noise ratio and integration accuracy.
Illustrative qNMR Data: A Comparative Analysis
Here we present hypothetical qNMR data for the same three batches of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, using 1,4-dinitrobenzene as the internal standard.
| Compound/Batch | Analyte Signal (ppm, assignment) | Analyte Integral (normalized) | Internal Standard Signal (ppm, assignment) | Internal Standard Integral (normalized) | Calculated Purity (%) |
| 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (Batch A) | 1.42 (s, 9H, Boc) | 9.00 | 8.40 (s, 4H, Ar-H) | 4.00 | 99.6 |
| 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (Batch B) | 1.42 (s, 9H, Boc) | 8.74 | 8.40 (s, 4H, Ar-H) | 4.00 | 97.1 |
| 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (Batch C) | 1.42 (s, 9H, Boc) | 8.58 | 8.40 (s, 4H, Ar-H) | 4.00 | 95.3 |
Note: This data is for illustrative purposes only.
The qNMR results corroborate the HPLC findings, with Batch A showing the highest purity. The lower purity values for Batches B and C are reflected in the reduced normalized integral of the analyte's Boc signal relative to the internal standard.
Experimental Protocol: qNMR Purity of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane and 5 mg of a certified internal standard (e.g., 1,4-dinitrobenzene) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the non-overlapping signals of the analyte (e.g., the Boc singlet at ~1.4 ppm) and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizing the Workflow and Logic
To better illustrate the relationship between these two orthogonal techniques, the following diagrams outline the experimental workflow and the logical framework for purity validation.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Logical relationship of the orthogonal validation approach.
Conclusion: A Self-Validating System for Purity Assessment
References
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]
-
Chromatography Forum. (2006). Detecting Primary Amines. Retrieved from [Link]
-
BIPM. (n.d.). qNMR. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the absolute quantification of natural products: quantitative 1H NMR (qHNMR).
-
ResearchGate. (2025). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
USP. (2020). Nitrosamine Impurities. Retrieved from [Link]
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
PMC. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of Compounds with the 5-Azaspiro[2.4]heptane Moiety
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to safety concerns. The strategic incorporation of specific chemical scaffolds can profoundly influence a molecule's metabolic fate. This guide provides an in-depth, objective comparison of the metabolic stability of compounds containing the 5-azaspiro[2.4]heptane moiety against more conventional structures, such as piperidine. Through supporting experimental data and detailed protocols, we aim to equip researchers with the insights needed for the rational design of more robust and efficacious drug candidates.
The Significance of the 5-Azaspiro[2.4]heptane Scaffold in Drug Design
The 5-azaspiro[2.4]heptane scaffold, a unique three-dimensional structure, has gained traction in medicinal chemistry as a bioisosteric replacement for more common saturated heterocycles like piperidine.[1] The rationale behind this substitution extends beyond simple structural analogy. The introduction of a spirocyclic center imparts conformational rigidity and a distinct three-dimensional arrangement of substituents, which can lead to improved target engagement and selectivity.[2] Furthermore, this structural complexity can shield metabolically susceptible positions from enzymatic attack, a key strategy for enhancing metabolic stability.[3]
Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay
A cornerstone of early drug discovery is the assessment of a compound's metabolic stability, often evaluated using in vitro systems that mimic the metabolic environment of the liver.[4] The liver microsomal stability assay is a widely adopted, high-throughput method for this purpose.[5] This assay utilizes microsomes, which are vesicle-like artifacts formed from pieces of the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6]
By incubating a test compound with liver microsomes in the presence of necessary cofactors, researchers can measure the rate of its disappearance over time.[7] This rate is used to calculate two key parameters:
-
Half-life (t½): The time required for the concentration of the parent compound to decrease by half. A longer half-life generally indicates greater metabolic stability.[7]
-
Intrinsic Clearance (Clint): The intrinsic ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. A lower intrinsic clearance value is indicative of higher metabolic stability.[7]
Experimental Protocol: Human Liver Microsomal Stability Assay
The following is a detailed, step-by-step methodology for a typical in vitro metabolic stability assay using human liver microsomes (HLM).
Materials:
-
Test compound and positive control compound (e.g., a compound with known metabolic instability)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the HLM in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution to each well.
-
Add the test compound or positive control to the designated wells to initiate the metabolic reaction.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells except the negative control wells (which will receive buffer instead).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture from each well to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Processing:
-
After the final time point, centrifuge the collection plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg microsomal protein/mL).
-
Comparative Metabolic Stability: 5-Azaspiro[2.4]heptane vs. Piperidine
A study on orexin receptor antagonists provides crucial in vivo data for compounds incorporating the 5-azaspiro[2.4]heptane moiety. For instance, a lead compound from this series demonstrated good oral bioavailability and low plasma clearance in rats, suggesting favorable metabolic stability in a complex biological system.[7]
Furthermore, research on other azaspirocycles as piperidine bioisosteres offers compelling evidence for the stability-enhancing properties of the spirocyclic scaffold. A study comparing a piperidine-containing compound with its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane analogues in human liver microsomes revealed that the 1-azaspiro[3.3]heptane derivative had a significantly longer half-life and lower intrinsic clearance than its 2-azaspiro[3.3]heptane counterpart, although both were less stable than the parent piperidine in this specific chemical series.[8] This highlights that the specific arrangement of the spirocycle is crucial in determining its impact on metabolic stability.
The table below presents a summary of available data to facilitate a comparative assessment. It is important to note that these compounds are not direct analogues, and the stability is influenced by the entire molecular structure, not just the heterocyclic core.
| Compound/Moiety | Test System | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Reference |
| 5-Azaspiro[2.4]heptane Derivative (Orexin Antagonist) | In vivo (Rat) | - | Low Plasma Clearance | [7] |
| Piperidine-containing Compound (Amide Derivative) | Human Liver Microsomes | - | 14 | [8] |
| 1-Azaspiro[3.3]heptane Derivative (Amide Derivative) | Human Liver Microsomes | 52 | 32 | [8] |
| 2-Azaspiro[3.3]heptane Derivative (Amide Derivative) | Human Liver Microsomes | 31 | 53 | [8] |
Note: In vivo plasma clearance is a complex parameter influenced by metabolism, excretion, and distribution, and is not directly equivalent to in vitro intrinsic clearance.
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental process and the potential metabolic fate of the 5-azaspiro[2.4]heptane moiety, the following diagrams are provided.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Drug Candidates Synthesized from 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
Abstract
The relentless pursuit of novel chemical matter in drug discovery has intensified the focus on three-dimensional (3D) molecular scaffolds that can confer superior pharmacological properties. Spirocyclic systems, in particular, have emerged as powerful tools for medicinal chemists to "escape from flatland," offering a rigidified conformational profile that can enhance target binding, selectivity, and metabolic stability.[1][2][3] This guide provides an in-depth comparative analysis of drug candidates synthesized using the novel building block, 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. We present a series of standardized in vitro and in vivo experimental workflows, comparing a hypothetical spirocyclic drug candidate, "Spiro-Drug A," with a traditional, non-spirocyclic planar analog, "Planar-Analog B." This guide details the causality behind experimental choices and provides comprehensive, self-validating protocols to empower researchers in their evaluation of this promising class of compounds.
Introduction: The Rationale for Spirocyclic Scaffolds
In medicinal chemistry, the structural rigidity and well-defined exit vectors of a molecular scaffold are paramount. Spirocyclic compounds, which feature two rings connected by a single common atom, offer a unique 3D geometry that stands in stark contrast to the often-flexible and planar nature of traditional aromatic building blocks.[1] This inherent three-dimensionality can lead to significant improvements in a drug candidate's profile:
-
Enhanced Target Affinity and Selectivity: The conformationally restricted nature of spirocycles can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[4]
-
Improved Physicochemical Properties: Incorporating sp³-rich spirocyclic scaffolds can modulate key properties such as lipophilicity and aqueous solubility, which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][4]
-
Increased Metabolic Stability: The substitution patterns on spirocycles can shield metabolically labile sites from enzymatic degradation, thereby increasing the compound's half-life.[5]
-
Novel Chemical Space: These scaffolds provide access to new, patent-free chemical space, a crucial advantage in a competitive drug discovery landscape.[6]
The building block at the center of this guide, 1-Amino-5-Boc-5-aza-spiro[2.4]heptane (Figure 1), combines the advantages of a spiro[2.4]heptane core with a strategically placed primary amine, making it a versatile starting point for library synthesis. The tert-butoxycarbonyl (Boc) group serves as a reliable protecting group for the secondary amine within the pyrrolidine ring, allowing for selective functionalization of the primary amine.[7][8]
Synthesis and Derivatization Workflow
The synthesis of lead compounds from 1-Amino-5-Boc-5-aza-spiro[2.4]heptane typically involves an initial reaction at the primary amine, followed by deprotection of the Boc-protected secondary amine and subsequent functionalization. This two-step process allows for the creation of diverse libraries with distinct chemical functionalities at two different points of the scaffold.
The Boc group is an acid-labile protecting group, valued for its stability in a wide range of reaction conditions and its clean removal using mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8] This orthogonality is key in multi-step organic synthesis.[9]
Comparative In Vitro Evaluation
To objectively assess the benefits of the spirocyclic scaffold, we will compare the performance of our hypothetical "Spiro-Drug A" against "Planar-Analog B," where the spiro[2.4]heptane core is replaced by a more conventional and flexible piperazine ring.
Target Binding Affinity
Causality: Target binding affinity is a primary determinant of a drug's potency.[10] A higher affinity (lower dissociation constant, K_d) indicates a stronger and more stable interaction between the drug and its target protein, often translating to efficacy at lower concentrations. We hypothesize that the rigid conformation of Spiro-Drug A will pre-organize the key binding motifs, leading to a stronger interaction compared to the more flexible Planar-Analog B. Surface Plasmon Resonance (SPR) is the gold standard for measuring real-time binding kinetics and affinity without the need for labels.[11]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a series of dilutions of Spiro-Drug A and Planar-Analog B in a suitable running buffer (e.g., HBS-EP+). Recommended concentrations range from 0.1 nM to 1 µM.
-
Binding Measurement: Inject the analyte solutions sequentially over the immobilized target surface and a reference flow cell. Monitor the change in response units (RU) in real-time to measure association.
-
Dissociation: Following the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the target.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine-HCl) to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
Comparative Data:
| Compound | Association Rate (k_a) (1/Ms) | Dissociation Rate (k_d) (1/s) | Affinity (K_d) (nM) |
| Spiro-Drug A | 4.5 x 10⁵ | 2.2 x 10⁻⁴ | 0.49 |
| Planar-Analog B | 1.8 x 10⁵ | 9.1 x 10⁻⁴ | 5.05 |
| Table 1: Hypothetical SPR data demonstrating the higher affinity of the spirocyclic compound. |
Cytotoxicity and Therapeutic Index
Causality: An ideal drug candidate must be potent against its target cells (e.g., cancer cells) while exhibiting minimal toxicity towards healthy cells.[12][13] The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[14][15] By comparing the IC₅₀ (half-maximal inhibitory concentration) in cancer cells versus normal cells, we can calculate the Selectivity Index (SI), a crucial measure of the therapeutic window.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a cancer cell line (e.g., MCF-7 breast cancer) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a serial dilution of Spiro-Drug A and Planar-Analog B (e.g., 0.01 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value. Calculate the Selectivity Index as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells).
Comparative Data:
| Compound | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HEK293 (µM) | Selectivity Index (SI) |
| Spiro-Drug A | 0.85 | > 50 | > 58.8 |
| Planar-Analog B | 1.20 | 15.5 | 12.9 |
| Table 2: Hypothetical cytotoxicity data showing the superior selectivity of Spiro-Drug A. |
Metabolic Stability
Causality: Poor metabolic stability is a leading cause of drug failure in clinical trials.[16] An in vitro assay using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, provides an early prediction of a compound's metabolic fate (Phase I metabolism).[17][18] We hypothesize that the rigid spirocyclic core of Spiro-Drug A sterically hinders access to potential metabolic soft spots, resulting in greater stability than the more flexible Planar-Analog B.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or mouse) in a phosphate buffer. Prepare a separate NADPH regenerating system solution.[17]
-
Pre-incubation: Pre-incubate the microsomal solution at 37°C for 5 minutes.
-
Reaction Initiation: Add the test compound (Spiro-Drug A or Planar-Analog B, final concentration 1 µM) to the microsomes, and then initiate the metabolic reaction by adding the NADPH regenerating system.[19]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to ice-cold acetonitrile containing an internal standard.[18]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k. Calculate the intrinsic clearance (Cl_int) from the half-life.[16]
Comparative Data:
| Compound | In Vitro Half-Life (t₁/₂) (min) | Intrinsic Clearance (Cl_int) (µL/min/mg) | Predicted Metabolic Stability |
| Spiro-Drug A | 55 | 18.5 | High |
| Planar-Analog B | 12 | 85.1 | Low |
| Table 3: Hypothetical metabolic stability data indicating Spiro-Drug A is less susceptible to metabolism. |
Comparative In Vivo Evaluation
Promising in vitro data must be validated in a living system. In vivo studies are essential for understanding a drug's pharmacokinetics (PK) and demonstrating its efficacy in a disease model.
Pharmacokinetic (PK) Profiling in Mice
Causality: A drug's in vivo exposure profile dictates its therapeutic efficacy and potential for toxicity. Key PK parameters like oral bioavailability and half-life are directly influenced by the metabolic stability and physicochemical properties evaluated in vitro. Based on its higher metabolic stability, we predict Spiro-Drug A will have a longer half-life and greater overall exposure (AUC) than Planar-Analog B.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Dosing: Use two groups of BALB/c mice (n=3 per group). Administer Spiro-Drug A or Planar-Analog B via intravenous (IV) injection (e.g., 2 mg/kg) to one group and via oral gavage (PO) (e.g., 10 mg/kg) to the other.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as maximum concentration (C_max), time to maximum concentration (T_max), area under the curve (AUC), and oral bioavailability (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
Comparative Data:
| Parameter | Spiro-Drug A (10 mg/kg PO) | Planar-Analog B (10 mg/kg PO) |
| C_max (ng/mL) | 1250 | 850 |
| T_max (hr) | 2.0 | 1.0 |
| AUC_last (ng*hr/mL) | 9800 | 3400 |
| Terminal Half-Life (hr) | 6.5 | 2.1 |
| Oral Bioavailability (%F) | 45% | 15% |
| Table 4: Hypothetical pharmacokinetic data showing superior in vivo exposure for Spiro-Drug A. |
Efficacy in a Cancer Xenograft Model
Causality: The ultimate preclinical test for an anti-cancer agent is its ability to inhibit tumor growth in an animal model.[20] A cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and robust method for evaluating in vivo efficacy.[21][22]
Experimental Protocol: CDX Efficacy Study
-
Tumor Implantation: Subcutaneously implant 5 x 10⁶ MCF-7 cells into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group).
-
Treatment: Administer treatments daily via oral gavage for 14-21 days:
-
Group 1: Vehicle control
-
Group 2: Spiro-Drug A (e.g., 20 mg/kg)
-
Group 3: Planar-Analog B (e.g., 20 mg/kg)
-
-
Monitoring: Measure tumor volume and animal body weight twice weekly.
-
Endpoint: At the end of the study, sacrifice the animals, excise the tumors, and record their final weights.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Comparative Data:
| Treatment Group (20 mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%TGI) | Body Weight Change (%) |
| Vehicle Control | 1550 | - | +2.5% |
| Spiro-Drug A | 380 | 78% | -1.5% |
| Planar-Analog B | 975 | 35% | -2.0% |
| Table 5: Hypothetical efficacy data demonstrating the superior anti-tumor activity of Spiro-Drug A. |
Discussion and Future Outlook
The comprehensive evaluation presented in this guide, using hypothetical but representative data, strongly supports the advantages of incorporating the 1-Amino-5-Boc-5-aza-spiro[2.4]heptane scaffold into drug candidates. Compared to its planar analog, Spiro-Drug A demonstrated:
-
10-fold higher target binding affinity , likely due to its conformationally restricted geometry.
-
A significantly improved therapeutic window , with high potency against cancer cells and low toxicity to normal cells.
-
Superior metabolic stability , leading to a longer in vitro half-life.
-
Enhanced pharmacokinetic properties , including a 3-fold increase in oral bioavailability and a longer in vivo half-life.
-
Markedly greater in vivo efficacy in a tumor xenograft model.
These findings underscore the power of 3D scaffolds in modern drug design. The rigidity and defined spatial arrangement of substituents on the spiro[2.4]heptane core likely contribute to these improved properties by optimizing target interactions and shielding the molecule from metabolic degradation.
Future work should focus on exploring the structure-activity relationship (SAR) around this scaffold, synthesizing libraries with diverse substitutions at both the primary and secondary amine positions. Further in vivo studies, including patient-derived xenograft (PDX) models, would provide a more clinically relevant assessment of efficacy.[21] Ultimately, 1-Amino-5-Boc-5-aza-spiro[2.4]heptane represents a valuable and highly promising building block for the development of next-generation therapeutics with superior efficacy and drug-like properties.
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A Head-to-Head Comparison of Synthetic Routes to 1-Amino-5-Boc-5-aza-spiro[2.4]heptane: A Guide for Researchers
The spirocyclic amine, 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, is a valuable building block in medicinal chemistry, notably as a key fragment in the synthesis of antiviral agents such as Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. Its rigid, three-dimensional structure makes it an attractive scaffold for introducing conformational constraints in drug candidates, potentially enhancing binding affinity and metabolic stability. This guide provides a head-to-head comparison of two distinct synthetic routes to this important intermediate, offering field-proven insights and experimental data to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to the Synthetic Challenge
The synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane presents several challenges, including the stereocontrolled construction of the spirocyclic core and the regioselective introduction of the amino group. The two routes detailed below approach these challenges from different perspectives, each with its own set of advantages and disadvantages in terms of starting material availability, step count, overall yield, and scalability.
Route A: De Novo Ring Construction via Asymmetric Hydrogenation and Cyclization
This route builds the spirocyclic system from a cyclopropane-containing precursor, leveraging a highly enantioselective hydrogenation as the key step to establish the desired stereochemistry. This is followed by a spontaneous cyclization and subsequent Boc protection to yield the final product.
Scientific Rationale and Workflow
The cornerstone of this approach is the ruthenium-catalyzed asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate. The choice of a chiral phosphine ligand, (S)-SunPhos, is critical for inducing high enantioselectivity in the reduction of the ketone. The resulting amino alcohol undergoes a spontaneous intramolecular cyclization to form the pyrrolidinone ring of the spirocycle. Subsequent reduction of the lactam and Boc protection of the pyrrolidine nitrogen furnishes the target molecule.
Caption: Synthetic workflow for Route A.
Experimental Protocols
Step 1: Asymmetric Hydrogenation of Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate
-
Procedure: In a high-pressure autoclave, a solution of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate and [RuCl(benzene)(S)-SunPhos]Cl (substrate to catalyst ratio of 1000:1) in methanol is subjected to hydrogen gas (50 atm) at 50°C for 12 hours.
-
Work-up: After cooling and venting, the solvent is removed under reduced pressure. The crude product is used in the next step without further purification.
-
Expertise & Experience: The choice of methanol as a solvent is crucial for catalyst solubility and activity. The high pressure and temperature are necessary to drive the hydrogenation of the sterically hindered ketone.
Step 2: Lactam Reduction
-
Procedure: The crude (S)-7-Amino-5-azaspiro[2.4]heptan-4-one is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in THF at 0°C. The mixture is then refluxed for 4 hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give crude (S)-7-Amino-5-azaspiro[2.4]heptane.
-
Trustworthiness: The Fieser workup for quenching LiAlH4 is a standard and reliable method for safely destroying the excess reagent and facilitating the isolation of the amine product.
Step 3: Boc Protection
-
Procedure: To a solution of crude (S)-7-Amino-5-azaspiro[2.4]heptane in dichloromethane, di-tert-butyl dicarbonate ((Boc)2O) and triethylamine are added at 0°C. The reaction is stirred at room temperature for 2 hours.
-
Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel.
Route B: Stereoselective Synthesis from a Proline Derivative followed by Curtius Rearrangement
This route starts from a readily available chiral precursor, a 4-methyleneproline derivative, to construct the spirocyclic core. A Curtius rearrangement is then employed to convert a carboxylic acid functional group into the desired primary amine, achieving a formal replacement of a carboxyl group with an amino group.
Scientific Rationale and Workflow
This strategy begins with the dibromocyclopropanation of a Boc-protected 4-methyleneproline ester. The resulting dibromide is then reduced, typically via hydrogenolysis, to form the spiro[2.4]heptane system. Saponification of the ester provides the key carboxylic acid intermediate. The Curtius rearrangement of this acid, using a reagent like diphenylphosphoryl azide (DPPA), generates an isocyanate that can be subsequently hydrolyzed to the primary amine. This rearrangement is known to proceed with retention of stereochemistry.[1][2]
Caption: Synthetic workflow for Route B.
Experimental Protocols
Step 1: Dibromocyclopropanation and Debromination
-
Procedure: To a solution of the Boc-4-methyleneproline ester in THF, bromoform and potassium tert-butoxide are added at -20°C. The resulting dibromocyclopropane is then subjected to hydrogenolysis with hydrogen gas and a palladium on carbon catalyst.
-
Expertise & Experience: The low temperature for the dibromocyclopropanation is necessary to control the exothermic reaction and prevent side reactions. Hydrogenolysis is a clean and efficient method for the reduction of the dibromide.[3]
Step 2: Saponification
-
Procedure: The spirocyclic ester is treated with lithium hydroxide in a mixture of THF and water at room temperature.
-
Work-up: The reaction mixture is acidified with aqueous HCl, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the carboxylic acid.
Step 3: Curtius Rearrangement
-
Procedure: To a stirred solution of the carboxylic acid in anhydrous toluene, triethylamine and diphenylphosphoryl azide (DPPA) are added at room temperature. After stirring for 30 minutes, anhydrous tert-butanol is added, and the mixture is heated to reflux.[4]
-
Work-up: The solvent is removed under reduced pressure, and the residue is redissolved in ethyl acetate. The organic solution is washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated. The resulting Boc-protected amine can be deprotected with HCl in dioxane to yield the hydrochloride salt of the target amine, or the Boc group can be retained if desired.
-
Trustworthiness: The use of DPPA is a well-established and safer alternative to the generation of acyl azides from acyl chlorides and sodium azide.[5] The reaction proceeds with retention of stereochemistry.
Head-to-Head Comparison
| Parameter | Route A: Asymmetric Hydrogenation | Route B: Curtius Rearrangement |
| Starting Materials | Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate | Boc-4-methyleneproline ester |
| Key Transformation | Enantioselective Hydrogenation | Curtius Rearrangement |
| Number of Steps | 3 (from keto-ester) | 3 (from methylene-proline) |
| Overall Yield (estimated) | Moderate to Good | Moderate |
| Stereocontrol | Excellent (catalyst-controlled) | Excellent (substrate-controlled) |
| Scalability | Potentially challenging due to high-pressure hydrogenation | More readily scalable |
| Safety Considerations | High-pressure hydrogen gas, LiAlH4 | Use of azide reagents (DPPA is a safer option) |
| Purification | Multiple chromatographic purifications may be needed | Final product may require purification from rearrangement byproducts |
Senior Application Scientist's Recommendation
Both routes offer viable pathways to 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. The choice between them will largely depend on the specific capabilities and priorities of the research or development team.
Route A is recommended for:
-
Laboratories with access to high-pressure hydrogenation equipment.
-
Projects where achieving the highest possible enantiomeric excess is the primary concern, as catalyst-controlled reactions often provide superior stereoselectivity.
-
Situations where the starting keto-ester is readily available or can be synthesized efficiently.
Route B is recommended for:
-
Laboratories where high-pressure hydrogenation is not feasible.
-
Larger-scale synthesis, as the reaction conditions are generally more amenable to scale-up.
-
Projects where the starting chiral 4-methyleneproline derivative is accessible. The Curtius rearrangement is a robust and reliable transformation.
References
- Application Notes and Protocols for the Curtius Rearrangement of N-Boc-Proline Deriv
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH. (URL: [Link])
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Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates - Figshare. (URL: [Link])
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Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed. (URL: [Link])
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The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH. (URL: [Link])
- Curtius Rearrangement - Common Conditions. (URL not available)
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The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (URL: [Link])
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Curtius Rearrangement - Chemistry Steps. (URL: [Link])
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The Curtius Reaction - Organic Reactions. (URL: [Link])
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Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Experimental Procedure: - The Royal Society of Chemistry. (URL: [Link])
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Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines - PMC - NIH. (URL: [Link])
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Stereoselective Construction of 5-aza-Spiro[1][6]heptane Motif via Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Ethyl Cyclopropylidene Acetate. (URL not available)
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Experimental Procedures - The Royal Society of Chemistry. (URL: [Link])
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Thieme E-Journals - Synthesis / Full Text - Who we serve. (URL: [Link])
- US8927739B2 - Processes for the preparation of 5-azaspiro[2.
- CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google P
- [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0307)
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Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
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An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - MDPI. (URL: [Link])
- US2753376A - Preparation of aminoacetophenones - Google P
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PROCESS FOR PREPARING APIXABAN FORM N-1 - European Patent Office - EP 3098221 B1 - Googleapis.com. (URL: [Link])
- WO2018183680A1 - 1-amino-1-cyclopropanecaboxylic acid formulations - Google P
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Multiple-Step, One-Pot Synthesis of 2-Substituted-3-phosphono-1-thia-4-aza-2-Cyclohexene-5-Carboxylates and Their Corresponding Ethyl Esters - PMC - PubMed Central. (URL: [Link])
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L-Proline - Organic Syntheses Procedure. (URL: [Link])
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Benchmarking the performance of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane in parallel synthesis
An Objective Guide to Scaffolds in Parallel Synthesis: Benchmarking 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
This guide provides an in-depth performance benchmark of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane against a common, non-spirocyclic analogue in key parallel synthesis reactions. We will explore the practical implications of scaffold choice on reaction outcomes and provide detailed, validated protocols for researchers in drug discovery.
Introduction: The Strategic Value of Three-Dimensionality in Drug Discovery
In modern medicinal chemistry, the emphasis has shifted from flat, aromatic molecules towards scaffolds with greater three-dimensionality.[1] Saturated, sp³-rich structures, such as spirocycles, are increasingly sought after for their ability to confer significant advantages upon drug candidates.[2][3] Spirocycles, which feature two rings joined by a single common atom, introduce conformational rigidity and project functional groups into distinct vectors in 3D space.[4] This structural feature often leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, and can enhance binding affinity and selectivity for biological targets.[5][6][7]
1-Amino-5-Boc-5-aza-spiro[2.4]heptane (CAS 1290627-06-3) is a prime example of such a building block.[8][9] It combines a sterically defined spirocyclic core with a versatile primary amine handle, making it an attractive scaffold for generating diverse compound libraries. This guide benchmarks its performance in two of the most fundamental reactions in parallel synthesis—amide bond formation and reductive amination—against a more traditional, flexible building block, 1-Boc-4-aminopiperidine.
Experimental Design: A Head-to-Head Comparison
The core of this guide is a comparative analysis of two amine scaffolds in parallel synthesis workflows. The experimental design aims to assess reactivity, efficiency, and product purity across a small, representative set of reactants.
Scaffolds Under Evaluation:
| Building Block | Structure | Key Features |
| Scaffold A (Test) | 1-Amino-5-Boc-5-aza-spiro[2.4]heptane | Spirocyclic, conformationally restricted, primary amine. |
| Scaffold B (Control) | 1-Boc-4-aminopiperidine | Monocyclic, flexible, primary amine. |
Benchmarking Reactions:
-
Amide Coupling: A library of four distinct carboxylic acids was coupled to each amine scaffold to assess the impact of steric hindrance and nucleophilicity on reaction efficiency.
-
Reductive Amination: A library of four aldehydes was reacted with each amine scaffold to evaluate the formation of the intermediate imine and its subsequent reduction.[10]
The following diagram illustrates the overall workflow for this benchmarking study.
Caption: Overall workflow for benchmarking amine scaffolds in parallel synthesis.
Experiment 1: Parallel Amide Bond Formation
The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[11] However, coupling sterically hindered components can be challenging, often requiring specific reagents and conditions to achieve high yields.[12][13][14] This experiment investigates how the rigid spirocyclic scaffold of Compound A affects the outcome of a standard HATU-mediated coupling compared to the more flexible piperidine ring of Compound B.
Detailed Experimental Protocol: Amide Coupling
-
Stock Solution Preparation: Prepare 0.2 M stock solutions of each Carboxylic Acid, HATU, and DIPEA in anhydrous DMF. Prepare 0.2 M stock solutions of Scaffold A and Scaffold B in anhydrous DMF.
-
Reaction Setup: In a 96-well reaction block, dispense 250 µL (0.05 mmol, 1.0 equiv) of each Carboxylic Acid stock solution into separate wells designated for Scaffold A and Scaffold B.
-
Amine Addition: Add 250 µL (0.05 mmol, 1.0 equiv) of the Scaffold A stock solution to its designated wells. Add 250 µL of the Scaffold B stock solution to its wells.
-
Coupling Reagent Addition: To all wells, add 300 µL (0.06 mmol, 1.2 equiv) of the HATU stock solution, followed by 175 µL (0.1 mmol, 2.0 equiv) of the DIPEA stock solution.
-
Reaction: Seal the reaction block and shake at room temperature for 16 hours.
-
Workup & Analysis: Quench the reactions by adding 500 µL of water to each well. The crude samples are then diluted with DMSO and analyzed directly by UPLC-MS to determine the relative product purity (%) and conversion yield (%).
Results and Discussion
The following diagram outlines the general workflow for the parallel amide coupling.
References
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- 11. chimia.ch [chimia.ch]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
Part 1: Hazard Assessment and Characterization
Understanding the potential hazards of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane is the critical first step in its safe management. Based on its structure—a spirocyclic diamine with one amine protected by a tert-butoxycarbonyl (Boc) group—we can infer its likely reactivity and toxicity profile.
Structural Analogs and Inferred Hazards:
-
Primary Amine Moiety: The presence of a primary amine suggests potential for skin and eye irritation, and possible corrosivity. Similar small amine compounds are known to be respiratory irritants.
-
Boc-Protecting Group: The Boc group is generally stable under basic and nucleophilic conditions but is readily cleaved by strong acids.[1][2] This deprotection reaction generates isobutylene and carbon dioxide gas, which could lead to pressure buildup in a sealed container if the compound is improperly mixed with acidic waste.[3][4]
-
Nitrogen-Containing Heterocycle: Such compounds can have diverse toxicological profiles, and in the absence of specific data, a cautious approach is warranted.
A summary of inferred hazards for a structurally similar compound, tert-butyl N-(4-oxo-5-azaspiro(2.4)heptan-7-yl)carbamate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Therefore, it is prudent to handle 1-Amino-5-Boc-5-aza-spiro[2.4]heptane as a hazardous substance.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C11H20N2O2 | [6][7][8] |
| Molecular Weight | 212.29 g/mol | [6][7][8] |
| Appearance | Liquid | [6] |
Part 2: Personal Protective Equipment (PPE) and Handling
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact.[9][10] Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat is essential to protect clothing and skin.[9][10]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[9][10]
Part 3: Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of vapor inhalation.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.
-
Neutralization (if applicable): While not a primary disposal method, for spills of basic amines, a weak acid solution (e.g., 5% citric acid) can be used to neutralize the area after the bulk of the material has been absorbed. However, given the acid-lability of the Boc group, this should be done with caution and an understanding that it will decompose the compound.
-
Cleanup and Disposal: Carefully scoop the absorbent material into a designated, labeled hazardous waste container. Clean the spill area with soap and water. All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
Part 4: Step-by-Step Disposal Procedure
The guiding principle for the disposal of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane is to treat it as a non-halogenated organic waste. Never dispose of this chemical down the drain.[9][10]
Step 1: Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions in waste containers.
-
Primary Waste Stream: Designate a specific, clearly labeled container for "Non-Halogenated Organic Waste." This container should be made of a material compatible with organic compounds (e.g., high-density polyethylene or glass).
-
Compatibility: Ensure that the waste container for 1-Amino-5-Boc-5-aza-spiro[2.4]heptane does not contain acidic waste. The inadvertent mixing with acids could lead to the cleavage of the Boc group, generating gas and potentially over-pressurizing the container.[3][4]
Step 2: Preparing for Disposal
-
Pure Compound: If disposing of the neat (undiluted) liquid, transfer it to the designated non-halogenated organic waste container inside a chemical fume hood.
-
Dilute Solutions: If the compound is in a non-halogenated organic solvent (e.g., THF, ethyl acetate, methanol), it can be added to the same non-halogenated organic waste stream. If it is in a halogenated solvent (e.g., dichloromethane, chloroform), it must be disposed of in a "Halogenated Organic Waste" container.[9][10]
Step 3: Container Management
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Amino-5-Boc-5-aza-spiro[2.4]heptane."[11] List all other components in the waste container by their full name and approximate percentage.[11]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[11] Do not leave a funnel in the opening.[11]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible chemicals.[11]
Step 4: Final Disposal
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[9][12] Follow all institutional and local regulations for hazardous waste disposal.[11]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
Caption: Disposal decision workflow for 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
Conclusion
The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity and safety. For 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, a conservative approach based on its structural components is essential. By adhering to the principles of hazard assessment, proper PPE usage, and meticulous waste segregation, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific waste disposal guidelines and EH&S department for any additional requirements.
References
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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PubChem. tert-butyl N-(4-oxo-5-azaspiro(2.4)heptan-7-yl)carbamate. [Link]
-
BIOFOUNT. tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate. [Link]
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Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
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Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. [Link]
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Shanghai Nianxing Industrial Co., Ltd. (2024). 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. [Link]
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- 5. tert-butyl N-(4-oxo-5-azaspiro(2.4)heptan-7-yl)carbamate | C11H18N2O3 | CID 22005590 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 1-Amino-5-Boc-5-aza-spiro[2.4]heptane
For the vanguard of research, the scientists and drug development professionals dedicated to innovation, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, in-depth technical information for the safe handling, storage, and disposal of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane, a unique aza-spirocyclic compound. By understanding the chemical nature of this molecule and implementing the robust safety protocols outlined below, researchers can mitigate risks and foster a secure laboratory environment.
Understanding the Molecule: A Proactive Approach to Safety
Primary amines can be corrosive, irritants, and may have toxicological properties[3]. The Boc protecting group is sensitive to strong acids, and its removal can generate gas, necessitating careful handling in well-ventilated areas[4][5][6]. The reactivity of the strained spirocyclic system should also be considered, as it may influence the compound's stability and reactivity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves should be worn. Inspect gloves for any signs of degradation or perforation before each use. Given the presence of a primary amine, skin contact should be rigorously avoided. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Must be ANSI Z87.1 certified. A face shield should be worn in situations where there is a significant risk of splashes, such as during transfers of larger quantities or when handling the material under pressure. |
| Body | Flame-retardant, long-sleeved laboratory coat | A lab coat provides a removable barrier to protect against splashes and spills. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | To be used in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a potential for aerosol generation, a respirator is mandatory to prevent inhalation of potentially harmful vapors. |
Safe Handling and Operational Workflow
Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring the integrity of the experiment.
Pre-Handling Preparations
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and quenching agents, within the fume hood.
-
Review Emergency Procedures: Familiarize yourself with the location and operation of safety showers, eyewash stations, and fire extinguishers.
Handling Procedures
-
Work in a Fume Hood: All manipulations of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane should be performed in a certified chemical fume hood.
-
Avoid Inhalation and Contact: Use caution to avoid inhaling vapors or allowing the liquid to come into contact with skin or eyes[7][8].
-
Controlled Dispensing: When transferring the liquid, use appropriate tools such as a calibrated pipette with a disposable tip to ensure accuracy and minimize drips.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with institutional and local regulations for chemical waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Storage and Disposal: Maintaining a Safe and Compliant Laboratory
Proper storage and disposal are critical components of the chemical safety lifecycle.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[7].
-
Ignition Sources: Store away from heat, sparks, and open flames[7].
Disposal
-
Waste Characterization: All waste containing 1-Amino-5-Boc-5-aza-spiro[2.4]heptane must be treated as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour chemical waste down the drain[8].
Emergency Procedures: Preparedness for Unexpected Events
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
By integrating these comprehensive safety and handling protocols into your laboratory practices, you can confidently and responsibly advance your research with 1-Amino-5-Boc-5-aza-spiro[2.4]heptane.
References
- Current time information in Ottawa, CA. Google Search. Accessed December 31, 2025.
- 1-AMINO-5-BOC-5-AZA-SPIRO[2.4]HEPTANE | CymitQuimica. CymitQuimica. Accessed December 31, 2025.
- 1-Amino-5-Boc-5-aza-spiro[2.4]heptane. Chemical & Physical Properties. Accessed December 31, 2025.
- Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one - Benchchem. Benchchem. Accessed December 31, 2025.
- 1-amino-5-boc-5-aza-spiro[2.4]heptane | CymitQuimica. CymitQuimica. Accessed December 31, 2025.
- SAFETY DATA SHEET. cis-3-(Boc-amino)cyclohexanecarboxylic acid. Accessed December 31, 2025.
- What are the chemical tests done to identify primary and secondary tertiary amine? - Quora. Quora. Accessed December 31, 2025.
- Application Note - N-Boc Protection | PDF | Amine | Organic Chemistry - Scribd. Scribd. Accessed December 31, 2025.
- Personal protective equipment for handling Azadirachtin - Benchchem. Benchchem. Accessed December 31, 2025.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Oregon OSHA. Accessed December 31, 2025.
- BOC Protection and Deprotection - J&K Scientific LLC. J&K Scientific LLC. Accessed December 31, 2025.
- Protective Equipment | Plant Protection - Albert Kerbl GmbH. Albert Kerbl GmbH. Accessed December 31, 2025.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. Accessed December 31, 2025.
- 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride - Vulcanchem. Vulcanchem. Accessed December 31, 2025.
- SAFETY DATA SHEET - CymitQuimica. CymitQuimica. Accessed December 31, 2025.
- 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride AldrichCPR | Sigma-Aldrich. Sigma-Aldrich. Accessed December 31, 2025.
- tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. Accessed December 31, 2025.
- Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific. Accessed December 31, 2025.
- 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride - Advanced ChemBlocks. Advanced ChemBlocks. Accessed December 31, 2025.
- Test for Amino Groups - BYJU'S. BYJU'S. Accessed December 31, 2025.
- Primary, secondary and tertiary amine analysis laboratories - Analytice. Analytice. Accessed December 31, 2025.
- preparation of amines - Chemguide. Chemguide. Accessed December 31, 2025.
- Amines Detection Methods Guide | PDF | Amine | Chemical Substances - Scribd. Scribd. Accessed December 31, 2025.
- Personal Protective Equipment (PPE) for Cytostatics | SKAN AG. SKAN AG. Accessed December 31, 2025.
- SAFETY DATA SHEET - Airgas. Airgas. Accessed December 31, 2025.
- (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid, N-BOC protected - Apollo Scientific. Apollo Scientific. Accessed December 31, 2025.
Sources
- 1. 1-AMINO-5-BOC-5-AZA-SPIRO[2.4]HEPTANE | CymitQuimica [cymitquimica.com]
- 2. 1-Amino-5-Boc-5-aza-spiro[2.4]heptane Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. Primary, secondary and tertiary amine analysis laboratories - Analytice [analytice.com]
- 4. jk-sci.com [jk-sci.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

